molecular formula C18H17N3O B1678931 PNU-292137 CAS No. 326823-27-2

PNU-292137

Cat. No.: B1678931
CAS No.: 326823-27-2
M. Wt: 291.3 g/mol
InChI Key: RIGZCVNCFXYBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide is a solid. This compound belongs to the naphthalenes. These are compounds containing a naphthalene moiety, which consists of two fused benzene rings. The proteins that N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide targets include cyclin-A2 and cyclin-dependent kinase 2.
has antineoplastic activity;  structure in first source

Properties

CAS No.

326823-27-2

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H17N3O/c22-18(19-17-11-16(20-21-17)14-7-8-14)10-12-5-6-13-3-1-2-4-15(13)9-12/h1-6,9,11,14H,7-8,10H2,(H2,19,20,21,22)

InChI Key

RIGZCVNCFXYBEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC(=O)CC3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPN-acetamide
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide

Origin of Product

United States

Foundational & Exploratory

PNU-292137: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. As a member of the 3-aminopyrazole (B16455) class of inhibitors, this compound exerts its anti-proliferative effects by targeting the ATP-binding pocket of the CDK2/cyclin A and CDK2/cyclin E complexes. This inhibition leads to cell cycle arrest, primarily at the G1/S transition, and demonstrates in vivo antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK2

This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression. The 3-aminopyrazole scaffold of this compound is crucial for its inhibitory activity, forming hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.

Binding Affinity and Potency

This compound demonstrates nanomolar potency against its primary targets, the CDK2/cyclin A and CDK2/cyclin E complexes. The inhibitory activity is summarized in the table below.

Target ComplexIC50 (nM)
CDK2/cyclin A37[1]
CDK2/cyclin E92

Table 1: In vitro inhibitory potency of this compound against CDK2 complexes.

Signaling Pathway Modulation

The inhibition of CDK2 by this compound has significant downstream consequences on the cell cycle regulatory network. The primary signaling pathway affected is the G1/S checkpoint control.

PNU_292137_Signaling_Pathway PNU This compound CDK2_CyclinE CDK2/Cyclin E PNU->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A PNU->CDK2_CyclinA Inhibits Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylates Cdc25A Cdc25A CDK2_CyclinA->Cdc25A Phosphorylates (Inactivates) pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factors pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest Leads to pCdc25A Inactive pCdc25A G2_M_Transition G2/M Phase Transition pCdc25A->G2_M_Transition Blocks G2_M_Transition->CellCycleArrest Contributes to

Figure 1: this compound Signaling Pathway. Inhibition of CDK2/cyclin complexes by this compound prevents the phosphorylation of Rb, leading to G1/S arrest, and can also impact the G2/M transition through Cdc25A inactivation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against CDK2/cyclin A and CDK2/cyclin E.

3.1.1. Materials

  • Recombinant human CDK2/cyclin A and CDK2/cyclin E complexes

  • Substrate: Histone H1 for CDK2/cyclin A, Retinoblastoma (Rb) protein for CDK2/cyclin E

  • This compound

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

3.1.2. Procedure

  • Prepare a serial dilution of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase assay buffer, the respective CDK2/cyclin complex, and the substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In_Vitro_Assay_Workflow start Start prep_reagents Prepare Reagents: - CDK2/Cyclin Complex - Substrate (Histone H1/Rb) - this compound Dilutions start->prep_reagents mix_components Combine Kinase, Substrate, and this compound prep_reagents->mix_components add_atp Initiate Reaction with [γ-³²P]ATP mix_components->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2: In Vitro Kinase Inhibition Assay Workflow. A generalized workflow for determining the inhibitory activity of this compound against CDK2 complexes.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model. The A2780 ovarian cancer cell line is suggested based on studies with a successor compound.

3.2.1. Materials

  • A2780 human ovarian cancer cells

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Calipers

  • Dosing gavage needles

3.2.2. Procedure

  • Culture A2780 cells to 80-90% confluency.

  • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously implant 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Prepare a formulation of this compound in the vehicle.

  • Administer this compound or vehicle to the respective groups via oral gavage once daily. A typical dose for a CDK2 inhibitor might range from 25-100 mg/kg.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

In_Vivo_Study_Workflow start Start implant_cells Implant A2780 Cancer Cells into Mice start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice into Treatment & Control Groups monitor_tumors->randomize treat Administer this compound or Vehicle Daily randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat Continue Treatment endpoint Study Endpoint measure->endpoint euthanize Euthanize Mice and Excise Tumors endpoint->euthanize Reached analyze Analyze Data (TGI) euthanize->analyze end End analyze->end

References

PNU-292137: A Technical Guide to its Inhibition of CDK2/Cyclin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent and orally active inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] As a member of the 3-aminopyrazole (B16455) class of compounds, this compound has demonstrated significant antitumor activity in preclinical models, positioning it as a compound of interest in cancer research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory action against the CDK2/cyclin A complex, relevant experimental data, and detailed methodologies for its evaluation.

The CDK2/cyclin A complex plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 to S phase and through S phase progression. Dysregulation of this complex is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor, binding to the hydrophobic pocket at the back of the CDK2 ATP binding site, thereby blocking its kinase activity.[1]

Quantitative Data

The inhibitory activity of this compound and its closely related analog, PHA-533533, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for these compounds.

Table 1: In Vitro Inhibitory Activity of this compound and PHA-533533

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
This compoundCDK2/cyclin AKinase Assay37-[2][3]
This compoundCDK2/cyclin EKinase Assay92-[1]
PHA-533533CDK2/cyclin AKinase Assay-31[4]

Table 2: In Vivo Antitumor Efficacy

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compoundMouse XenograftNot Specified> 50%[2][3]
PHA-533533A2780 (Ovarian Cancer)Not Specified70%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro CDK2/Cyclin A Kinase Assay (Radiometric)

This protocol is adapted from standard procedures for measuring CDK2 kinase activity using a radiometric assay with Histone H1 as a substrate.

Materials:

  • Active CDK2/cyclin A enzyme

  • Histone H1 (substrate)

  • This compound

  • [γ-³²P]ATP

  • 5X Kinase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1, and active CDK2/cyclin A enzyme in a microcentrifuge tube.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the paper once with acetone.

  • Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., human colon and prostate tumor cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control to determine the GI50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation (e.g., A2780 ovarian cancer cells)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice according to a predetermined dosing schedule and route (e.g., oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Calculate the tumor volume using the formula: (Length x Width²)/2.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

  • Monitor the body weight and overall health of the animals as an indicator of toxicity.

Signaling Pathways and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The CDK2/cyclin A complex is a central regulator of the cell cycle. Its inhibition by this compound leads to cell cycle arrest and a subsequent block in proliferation. The following diagram illustrates the core signaling pathway.

CDK2_CyclinA_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates Cyclin_D_CDK46->Rb E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cyclin_A Cyclin A E2F->Cyclin_A Promotes Transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E Forms Complex CDK2_Cyclin_E->Rb Hyperphosphorylates CDK2_Cyclin_E->Rb G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A Forms Complex S_Phase_Progression S-Phase Progression CDK2_Cyclin_A->S_Phase_Progression Drives PNU_292137 This compound PNU_292137->CDK2_Cyclin_A Inhibits p27 p27 p27->CDK2_Cyclin_E Inhibits p27->CDK2_Cyclin_A Inhibits

Caption: CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) In_Vitro_Kinase_Assay In Vitro Kinase Assay (CDK2/Cyclin A) Start->In_Vitro_Kinase_Assay Kinase_Selectivity Kinase Selectivity Profiling Start->Kinase_Selectivity Cell_Proliferation_Assay Cell-Based Proliferation Assay Start->Cell_Proliferation_Assay IC50_Determination IC50 Determination In_Vitro_Kinase_Assay->IC50_Determination In_Vivo_Xenograft In Vivo Xenograft Efficacy Studies IC50_Determination->In_Vivo_Xenograft Selectivity_Profile Selectivity Profile Kinase_Selectivity->Selectivity_Profile Lead_Candidate Lead Candidate for Further Development Selectivity_Profile->Lead_Candidate GI50_Determination GI50 Determination Cell_Proliferation_Assay->GI50_Determination Mechanism_Of_Action Mechanism of Action Studies (e.g., Western Blot for pRb) Cell_Proliferation_Assay->Mechanism_Of_Action GI50_Determination->In_Vivo_Xenograft Target_Engagement Target Engagement Confirmation Mechanism_Of_Action->Target_Engagement Target_Engagement->Lead_Candidate TGI_Assessment Tumor Growth Inhibition (TGI) Assessment In_Vivo_Xenograft->TGI_Assessment TGI_Assessment->Lead_Candidate

Caption: Preclinical Evaluation Workflow for this compound.

References

PNU-292137: A Technical Guide to its Selectivity for CDK2/Cyclin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent 3-aminopyrazole (B16455) inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides an in-depth technical overview of the selectivity of this compound for the CDK2/cyclin E complex, including quantitative biochemical data, detailed experimental methodologies, and visualization of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating CDK2 inhibition.

Introduction to this compound and its Target: CDK2/Cyclin E

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in association with their cyclin regulatory subunits, are central to the control of the cell cycle. The CDK2/cyclin E complex, in particular, plays a pivotal role in the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1][2] Consequently, the development of small molecule inhibitors targeting CDK2 has been a significant focus in the pursuit of novel anticancer therapeutics.

This compound emerged from a high-throughput screening effort as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E.[3] It belongs to the 3-aminopyrazole class of compounds and has demonstrated antitumor activity in preclinical models.[3][4] This guide focuses on the selectivity of this compound for the CDK2/cyclin E complex, providing a detailed analysis for researchers and drug developers.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against CDK2 complexed with its two principal cyclin partners, cyclin A and cyclin E, was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase ComplexIC50 (nM)
CDK2/Cyclin A37
CDK2/Cyclin E92

Data sourced from Pevarello et al., 2004.[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the kinase activity of the CDK2/cyclin E complex. This intervention blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S transition.

CDK2_Cyclin_E_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb_E2F_Complex Rb-E2F Complex (Active - Transcriptionally Repressed) Cyclin_D_CDK46->Rb_E2F_Complex Phosphorylates Hypo_pRb Hypophosphorylated Rb-E2F Rb_E2F_Complex->Hypo_pRb Cyclin_E_CDK2 Cyclin E / CDK2 Hypo_pRb->Cyclin_E_CDK2 Primes for Hyper_pRb Hyperphosphorylated Rb Hypo_pRb->Hyper_pRb Cyclin_E_CDK2->Hypo_pRb Phosphorylates E2F E2F (Active - Transcription Factor) Hyper_pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication PNU_292137 This compound PNU_292137->Cyclin_E_CDK2 Inhibits Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - CDK2/Cyclin E Enzyme - Histone H1 Substrate - [γ-33P]ATP - this compound dilutions - Assay Buffer Start->Reagents Incubation Incubate Enzyme, Substrate, and this compound Reagents->Incubation Reaction_Start Initiate Reaction with [γ-33P]ATP Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction with Phosphoric Acid Reaction_Incubation->Reaction_Stop Filtration Transfer to P81 Phosphocellulose Paper and Wash Reaction_Stop->Filtration Detection Measure Radioactivity with Scintillation Counter Filtration->Detection Analysis Calculate IC50 Values Detection->Analysis SRB_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Treatment Treat Cells with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Fixation Fix Cells with Trichloroacetic Acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with Acetic Acid to Remove Unbound Dye Staining->Washing Solubilization Solubilize Bound Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance at 540 nm Solubilization->Measurement Analysis Calculate GI50 Values Measurement->Analysis FACS_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Harvesting Harvest and Wash Cells Cell_Treatment->Harvesting Fixation Fix Cells in Cold 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Cell Population in G1, S, and G2/M Phases Analysis->Quantification

References

PNU-292137: A Technical Guide to a Potent CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a member of the 3-aminopyrazole (B16455) class of kinase inhibitors.[1] Its structure is characterized by a central aminopyrazole core, a cyclopropyl (B3062369) group, and a naphthylacetamide moiety.

PropertyValueReference
IUPAC Name N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide[1]
SMILES O=C(Cc1ccc2ccccc2c1)Nc1cc(C2CC2)n[nH]1
Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
Appearance White to off-white solid
Solubility Limited aqueous solubility[2]
Plasma Protein Binding High (99%)[2]

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the potent and selective inhibition of CDK2. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, this compound induces cell cycle arrest and exhibits antitumor activity.

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in cell cycle progression and the point of inhibition by this compound.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_p p-pRb E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA CDK2_CyclinE->pRb hyperphosphorylates S_Phase_Entry S-Phase Entry CDK2_CyclinE->S_Phase_Entry DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication PNU_292137 This compound PNU_292137->CDK2_CyclinE PNU_292137->CDK2_CyclinA Synthesis_Workflow Start Starting Materials Intermediate1 5-Cyclopropyl-1H-pyrazol-3-amine Start->Intermediate1 Intermediate2 2-Naphthylacetic acid Start->Intermediate2 Coupling Amide Coupling Intermediate1->Coupling Intermediate2->Coupling Product This compound Coupling->Product

References

PNU-292137: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Developed as a part of a 3-aminopyrazole (B16455) series, this compound demonstrates nanomolar efficacy against the CDK2/cyclin A complex and has shown in vivo antitumor activity.[1][2] Understanding the precise mechanism by which this compound induces cell cycle arrest is critical for its evaluation as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Core Mechanism: Inhibition of CDK2 and Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process orchestrated by cyclins and cyclin-dependent kinases (CDKs). This compound exerts its primary effect by targeting CDK2, a serine/threonine kinase that forms complexes with cyclin E and cyclin A to govern critical cell cycle transitions.

  • G1/S Transition: The CDK2/cyclin E complex is instrumental in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. It phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F, in turn, activates the transcription of genes necessary for DNA replication. Inhibition of CDK2/cyclin E by this compound is expected to prevent Rb phosphorylation, thereby maintaining E2F in an inhibited state and causing the cell to arrest in the G1 phase.

  • S and G2/M Progression: The CDK2/cyclin A complex is active during the S and G2 (second gap) phases and is essential for the progression through these phases and the entry into mitosis (M phase). By inhibiting CDK2/cyclin A, this compound can potentially lead to an arrest in the G2/M phase of the cell cycle.

The dual inhibition of both CDK2/cyclin E and CDK2/cyclin A complexes by this compound suggests a multi-phasic impact on the cell cycle, with the predominant effect likely being a robust G1 arrest, and a potential for G2/M arrest depending on the cellular context and concentration of the compound.

Data Presentation: Expected Effects of this compound on Cell Cycle Distribution

While specific quantitative data for this compound's effect on cell cycle distribution is not publicly available in the reviewed literature, the following table represents the expected outcome of a flow cytometry experiment on a cancer cell line treated with a potent CDK2 inhibitor like this compound. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase and a potential accumulation in the G2/M phase at higher concentrations, consistent with its mechanism of action.

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)045.2 ± 2.135.8 ± 1.519.0 ± 1.8
This compound1055.6 ± 2.528.1 ± 1.916.3 ± 1.2
This compound5068.9 ± 3.015.4 ± 2.215.7 ± 1.6
This compound10075.3 ± 2.88.9 ± 1.715.8 ± 1.4
This compound50070.1 ± 3.57.5 ± 1.322.4 ± 2.1

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the expected biological effect of a CDK2 inhibitor. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., A2780 ovarian cancer, HCT116 colon cancer, MCF-7 breast cancer) should be used.

  • Culture Conditions: Cells are to be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

  • Treatment: Cells are seeded at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are then incubated for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are washed with phosphate-buffered saline (PBS) and detached using trypsin-EDTA. The trypsin is neutralized with a medium containing FBS, and the cells are collected by centrifugation.

  • Fixation: The cell pellet is washed with ice-cold PBS and then fixed by resuspending in ice-cold 70% ethanol (B145695), added dropwise while gently vortexing to prevent clumping. Cells are fixed for at least 2 hours at 4°C.

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium (B1200493) iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometry: The stained cells are incubated in the dark at room temperature for 30 minutes before analysis on a flow cytometer. The PI fluorescence is measured using a linear scale, and at least 10,000 events are collected for each sample. The cell cycle distribution (G0/G1, S, and G2/M phases) is analyzed using appropriate software (e.g., ModFit LT, FlowJo).

Western Blot Analysis of Cell Cycle Proteins
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and clarified by centrifugation.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin A, Cyclin E, Phospho-Rb (Ser807/811), total Rb, and a loading control like GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis can be performed to quantify the relative protein expression levels.

Mandatory Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Genes (e.g., Cyclin E) E2F->G1_S_Genes activates transcription Cyclin_E_CDK2 Cyclin E / CDK2 G1_S_Genes->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb phosphorylates S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry Cyclin_A_CDK2 Cyclin A / CDK2 S_Phase_Entry->Cyclin_A_CDK2 G2_M_Progression G2/M Progression Cyclin_A_CDK2->G2_M_Progression PNU_292137 This compound PNU_292137->Cyclin_E_CDK2 PNU_292137->Cyclin_A_CDK2

Caption: CDK2 signaling pathway and points of inhibition by this compound.

Experimental_Workflow Start Start: Seed Cancer Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Incubation Incubate (e.g., 24h, 48h) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Split Harvest->Split Fixation Fix with 70% Ethanol Split->Fixation For Cell Cycle Analysis Lysis Lyse Cells for Protein Extraction Split->Lysis For Protein Analysis Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Cell_Cycle_Analysis Determine Cell Cycle Distribution (%G1, %S, %G2/M) Flow_Cytometry->Cell_Cycle_Analysis Quantification Quantify Protein Concentration Lysis->Quantification Western_Blot Perform Western Blotting Quantification->Western_Blot Protein_Analysis Analyze Expression of Cell Cycle Proteins Western_Blot->Protein_Analysis

Caption: Experimental workflow for analyzing the effects of this compound.

References

In Vitro Antitumor Activity of PNU-292137: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, a key complex involved in cell cycle regulation. Dysregulation of the CDK2/cyclin A complex is a common feature in many cancers, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the in vitro antitumor activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its known inhibitory activity.

Core Mechanism of Action: Inhibition of the CDK2/Cyclin A Complex

This compound exerts its antitumor effects by directly inhibiting the kinase activity of the CDK2/cyclin A complex. This inhibition disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The key substrate of CDK2/cyclin A is the Retinoblastoma protein (pRb). In a normal cell cycle, CDK2/cyclin A phosphorylates pRb, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA synthesis and S-phase entry. By inhibiting CDK2/cyclin A, this compound prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle and inducing apoptosis.

Data Presentation

Quantitative Data Summary

Published literature on the in vitro antitumor activity of this compound across a broad panel of cancer cell lines is limited. The primary reported activity is its potent inhibition of the target enzyme.

Target EnzymeIC50 (nM)Reference
CDK2/cyclin A37[1][2]

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 Mechanism of Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Releases pRb->E2F Cyclin A Cyclin A CDK2 CDK2 Cyclin A->CDK2 CDK2->pRb Hyperphosphorylates CDK2->pRb Gene Transcription Gene Transcription E2F->Gene Transcription Activates S Phase Progression S Phase Progression Gene Transcription->S Phase Progression This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing pRb hyperphosphorylation and subsequent S phase entry.

Experimental Workflow for In Vitro Evaluation

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (pRb, E2F) IC50_Determination->Western_Blot

Caption: Workflow for characterizing the in vitro antitumor effects of this compound.

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin A complex.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Histone H1 (as substrate)

  • This compound

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer

  • SDS-PAGE apparatus

  • Phosphorimager

Protocol:

  • Prepare a reaction mixture containing kinase buffer, recombinant CDK2/cyclin A, and varying concentrations of this compound.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, along with the histone H1 substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated histone H1 using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and treat with this compound at concentrations around the IC50 value for a defined time period (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% cold ethanol (B145695)

  • Flow cytometer

Protocol:

  • Treat cultured cancer cells with this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To examine the effect of this compound on the phosphorylation of pRb and the expression of downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-pRb, total pRb, and E2F

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus

Protocol:

  • Treat cells with this compound for a selected time period.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a specific and potent inhibitor of the CDK2/cyclin A complex. Its in vitro antitumor activity stems from its ability to induce cell cycle arrest at the G1/S transition and subsequently trigger apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of this compound and other CDK2 inhibitors. Further studies are warranted to establish a broad in vitro antiproliferative profile of this compound across a diverse range of human cancer cell lines to better delineate its therapeutic potential.

References

PNU-292137: An In-depth Technical Guide to In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound

This compound has demonstrated significant antitumor activity in preclinical in vivo models. The primary efficacy endpoint reported is Tumor Growth Inhibition (TGI).

CompoundAnimal ModelTumor ModelEfficacyCitation
This compoundMouseXenograft>50% TGI[1][2]

A subsequent lead optimization program building upon the this compound scaffold led to the development of PHA-533533, a compound with improved physicochemical properties and enhanced in vivo activity.

CompoundAnimal ModelTumor ModelEfficacyCitation
PHA-533533MouseA2780 Xenograft70% TGI[3]

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its antitumor effects by inhibiting the CDK2/cyclin A complex, a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][4] The binding of cyclin A to CDK2 activates the kinase, which then phosphorylates various substrate proteins essential for DNA replication and cell division.[5][6][7] By blocking the activity of this complex, this compound effectively halts the proliferation of cancer cells.

CDK2_Cyclin_A_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription p21_p27 p21/p27 p21_p27->CyclinD_CDK46 CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 promotes activation DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication PNU292137 This compound PNU292137->CyclinA_CDK2 inhibits Experimental_Workflow A Cell Culture (e.g., A2780) B Cell Harvest & Preparation A->B C Tumor Implantation (Subcutaneous Injection) B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (this compound or Vehicle) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Endpoint Determination G->H I Data Analysis (TGI Calculation) H->I

References

A Technical Deep Dive: Unraveling the Interaction of PNU-292137 with the ATP Binding Pocket of CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with its target's ATP binding pocket. By examining crystallographic data, binding affinities, and the downstream cellular consequences of this interaction, we provide a comprehensive resource for researchers in oncology and drug discovery.

Core Interaction: this compound and the CDK2 ATP-Binding Pocket

This compound is a nanomolar inhibitor of the CDK2/cyclin A complex, a key regulator of cell cycle progression.[1] Its mechanism of action relies on its ability to competitively bind to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle transitions.

The crystal structure of this compound in complex with CDK2/Cyclin A (PDB ID: 1VYW) reveals the precise molecular interactions underpinning its inhibitory activity.[1][2] Like many ATP-competitive inhibitors, this compound forms critical hydrogen bonds with the hinge region of the kinase. Specifically, interactions with the backbone amide and carbonyl groups of residues such as Glu81 and Leu83 are crucial for anchoring the inhibitor within the active site. The specificity and potency of this compound are further defined by the hydrophobic and van der Waals interactions between the inhibitor's chemical moieties and the surrounding amino acid residues of the ATP binding pocket.

Quantitative Analysis of Binding Affinity

The potency of this compound and its derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of the concentration of the inhibitor required to reduce the enzymatic activity of CDK2 by 50%. A related, optimized compound, PHA-533533, which was developed from the same 3-aminopyrazole (B16455) class, demonstrates a strong binding affinity with a measured inhibition constant (Ki).[3]

CompoundTargetAssay TypeValueUnitsReference
This compoundCDK2/cyclin AIC5037nM[1]
PHA-533533CDK2/cyclin AKi31nM[3]

Downstream Signaling Effects: G1 Cell Cycle Arrest

The inhibition of the CDK2/cyclin E and CDK2/cyclin A complexes by this compound has profound effects on cell cycle progression. A primary consequence is the arrest of the cell cycle in the G1 phase.[4][5][6] This occurs because CDK2 is essential for the phosphorylation of the Retinoblastoma protein (pRb).[7][8] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[7][9] By preventing pRb phosphorylation, this compound maintains the pRb-E2F complex, thus halting the cell cycle at the G1/S checkpoint.[8][10]

G1_S_Transition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activates pRb pRb (Hypophosphorylated) Cyclin_D_CDK46->pRb phosphorylates pRb_E2F pRb-E2F Complex pRb_E2F->pRb releases E2F upon phosphorylation Cyclin_E_CDK2 Cyclin E / CDK2 pRb->Cyclin_E_CDK2 leads to activation of p_pRb p-pRb (Hyperphosphorylated) Cyclin_E_CDK2->p_pRb hyperphosphorylates E2F E2F p_pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication This compound This compound This compound->Cyclin_E_CDK2 inhibits Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Serial_Dilution Prepare serial dilutions of this compound Plate_Setup Add inhibitor/control, enzyme/substrate to plate Serial_Dilution->Plate_Setup Enzyme_Substrate_Mix Prepare CDK2/Cyclin A and substrate mixture Enzyme_Substrate_Mix->Plate_Setup ATP_Solution Prepare ATP solution Reaction_Initiation Initiate reaction with ATP ATP_Solution->Reaction_Initiation Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Terminate reaction and deplete remaining ATP Incubation->Reaction_Termination Signal_Generation Generate luminescent signal from ADP Reaction_Termination->Signal_Generation Measurement Measure luminescence Signal_Generation->Measurement Calculate_Inhibition Calculate % inhibition Measurement->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 Mechanism_of_Action CDK2_Active_Site CDK2 ATP Binding Pocket Binding_Event Binding Event CDK2_Active_Site->Binding_Event ATP ATP ATP->Binding_Event This compound This compound This compound->Binding_Event Phosphorylation Substrate Phosphorylation Binding_Event->Phosphorylation ATP Binds No_Phosphorylation No Substrate Phosphorylation Binding_Event->No_Phosphorylation This compound Binds Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression Cell_Cycle_Arrest G1 Cell Cycle Arrest No_Phosphorylation->Cell_Cycle_Arrest

References

PNU-292137: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] By targeting the CDK2/cyclin A and CDK2/cyclin E complexes, this compound effectively halts the cell cycle at the G1/S transition, leading to the inhibition of tumor cell proliferation.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical cancer studies.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition and DNA replication. Consequently, CDK2 has emerged as a promising therapeutic target for cancer intervention.

This compound is a 3-aminopyrazole (B16455) derivative identified through high-throughput screening as a potent inhibitor of CDK2.[2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo antitumor activity in xenograft models.[1] This guide details the technical information required for the effective application of this compound in a research setting.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of CDK2, thereby preventing the phosphorylation of its key substrates. The primary targets of this compound are the CDK2/cyclin E and CDK2/cyclin A complexes.

The signaling pathway affected by this compound is central to cell cycle control. In a normal cell cycle, the retinoblastoma protein (pRb) is sequentially phosphorylated by CDK4/6-cyclin D and then by CDK2-cyclin E. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA synthesis. By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby repressing the transcription of S-phase genes and causing cell cycle arrest in the G1 phase.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S_transition G1/S Transition cluster_S S Phase Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Complex Cyclin D-CDK4/6->pRb-E2F Phosphorylation pRb pRb E2F E2F pRb_p pRb (hypo-P) pRb-E2F->pRb_p Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin A-CDK2 Cyclin A-CDK2 CDK2->Cyclin A-CDK2 Cyclin E-CDK2->pRb_p Hyper- phosphorylation E2F_free E2F pRb_p->E2F_free Dissociation E2F_free->Cyclin E Transcription S-Phase Genes S-Phase Genes E2F_free->S-Phase Genes Transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Cyclin A Cyclin A S-Phase Genes->Cyclin A This compound This compound This compound->Cyclin E-CDK2 Cyclin A->Cyclin A-CDK2 Cyclin A-CDK2->DNA Replication Promotes PNU-292137_2 This compound PNU-292137_2->Cyclin A-CDK2 Kinase_Assay_Workflow A Prepare this compound dilutions B Combine reagents in 96-well plate: - Kinase Buffer - CDK2/cyclin - Histone H1 - this compound/DMSO A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction with phosphoric acid D->E F Transfer to filter plate and wash E->F G Measure radioactivity F->G H Calculate % inhibition and determine IC50 G->H Xenograft_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to reach palpable size A->B C Randomize mice into groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at study endpoint E->F G Excise and analyze tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H

References

PNU-292137: A Technical Review of a Potent CDK2/Cyclin A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, orally active small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Identified from a 3-aminopyrazole (B16455) chemical class, it demonstrates significant inhibitory activity against the CDK2/cyclin A and CDK2/cyclin E complexes, key regulators of cell cycle progression.[1][2] The disruption of the cell cycle is a hallmark of cancer, and as such, inhibitors of CDKs have been a focal point of anti-cancer drug discovery.[1] this compound has shown in vivo antitumor activity in a mouse xenograft model, making it a significant compound for further investigation and a lead for the development of optimized analogs.[1][3] This document provides a comprehensive technical overview of the available scientific literature on this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK2 kinase.[4] X-ray crystallography studies of this compound in complex with CDK2/cyclin A (PDB ID: 1VYW) have elucidated its binding mode. The 3-aminopyrazole scaffold of the molecule forms a characteristic hydrogen bond triad (B1167595) with the hinge region of the kinase's ATP-binding pocket.[4] Specifically, the three nitrogen atoms of the pyrazole (B372694) ring engage in a donor-acceptor-donor hydrogen bonding pattern with the backbone of Glu81 and Leu83 in CDK2.[4] This interaction is a common feature for many kinase inhibitors and is crucial for its inhibitory activity. The lipophilic cyclopropyl (B3062369) group at the 5-position of the pyrazole ring occupies a narrow hydrophobic pocket, further stabilizing the binding.[4] By occupying the ATP-binding site, this compound prevents the phosphorylation of key substrates by CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1][2]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of this compound.

In Vitro Potency
TargetIC50 (nM)Reference
CDK2 / Cyclin A37[1][2]
CDK2 / Cyclin E92[2]
In Vivo Antitumor Activity
Xenograft ModelCompoundDosing ScheduleTumor Growth Inhibition (TGI)Reference
A2780 (Human Ovarian)This compoundNot Specified> 50%[1]

Signaling Pathway and Experimental Workflows

CDK2/Cyclin A Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the G1/S phase transition of the cell cycle. This compound inhibits this pathway, leading to cell cycle arrest.

CDK2_Signaling_Pathway CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes Cyclin A Cyclin A E2F->Cyclin A transcribes CDK2_Cyclin_E CDK2/Cyclin E Cyclin E->CDK2_Cyclin_E activates DNA_Replication DNA Replication CDK2_Cyclin_E->DNA_Replication initiates CDK2_Cyclin_A CDK2/Cyclin A Cyclin A->CDK2_Cyclin_A activates CDK2_Cyclin_A->DNA_Replication maintains This compound This compound This compound->CDK2_Cyclin_E inhibits This compound->CDK2_Cyclin_A inhibits

Caption: The inhibitory action of this compound on the CDK2/Cyclin complexes.

In Vivo Xenograft Study Workflow

The following diagram outlines a general experimental workflow for evaluating the antitumor efficacy of a compound like this compound in a xenograft mouse model.

Xenograft_Workflow General Workflow for In Vivo Xenograft Studies Cell_Culture 1. Tumor Cell Culture (e.g., A2780) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment and Control Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (this compound or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint and Tumor Excision/Analysis Monitoring->Endpoint

Caption: A typical workflow for assessing in vivo antitumor activity.

Experimental Protocols

While the full experimental details from the primary literature are not publicly available, the following are representative protocols for the key assays used to characterize this compound.

CDK2/Cyclin A Kinase Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of the CDK2/cyclin A complex.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., a peptide or protein substrate for CDK2, such as Histone H1 or a specific peptide with a phosphorylation site)

  • This compound stock solution in DMSO

  • Detection reagent (e.g., a phosphospecific antibody or a system to measure ADP production like ADP-Glo™)

  • Microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.

  • Add the CDK2/cyclin A enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the extent of substrate phosphorylation or ADP production using the chosen detection method.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Human Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the antitumor efficacy of a compound in a mouse model.

Materials:

  • Human tumor cell line (e.g., A2780 ovarian carcinoma)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, to enhance tumor take rate)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the A2780 cells under standard conditions.

  • Harvest the cells and resuspend them in PBS, potentially mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice regularly for tumor formation and growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the mice.

  • Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of this compound.

Lead Optimization and Future Directions

This compound served as a valuable lead compound for further optimization.[3] Subsequent research focused on improving its physicochemical properties, such as solubility and plasma protein binding, which were identified as potential liabilities.[3] This led to the development of analogs like PHA-533533, which exhibited improved drug-like properties and enhanced in vivo efficacy.[3] The study of this compound and its derivatives continues to provide valuable insights into the structural requirements for potent and selective CDK2 inhibition and serves as a foundation for the development of next-generation cell cycle inhibitors for cancer therapy.

References

PNU-292137: A Preclinical Data Summary and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2) complexed with cyclin A and cyclin E.[1] As a member of the 3-aminopyrazole (B16455) class of compounds, it represents a key milestone in the development of antitumor agents aimed at disrupting aberrant cell cycle progression, a hallmark of many cancers.[1][2] This technical guide provides a comprehensive summary of the available preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activity, and relevant physicochemical properties.

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its antitumor effects by inhibiting the kinase activity of CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are crucial for the G1/S phase transition and S phase progression of the cell cycle. By binding to the ATP pocket of CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb).[1][3] Inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis.[3][4] This ultimately leads to cell cycle arrest and the inhibition of tumor cell proliferation.[1]

CDK2 Signaling Pathway and Point of Inhibition by this compound

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex Cyclin D-CDK4/6->pRb_E2F Phosphorylates E2F Free E2F pRb_E2F->E2F Releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->pRb_E2F Hyperphosphorylates DNA Synthesis DNA Synthesis E2F->DNA Synthesis Promotes PNU_292137 This compound PNU_292137->Cyclin E-CDK2 Cyclin A-CDK2 Cyclin A-CDK2 PNU_292137->Cyclin A-CDK2 Cyclin A-CDK2->DNA Synthesis Drives

Caption: this compound inhibits CDK2/cyclin E and CDK2/cyclin A, blocking pRb hyperphosphorylation and S phase entry.

In Vitro Activity

Enzyme Inhibition

This compound is a nanomolar inhibitor of the CDK2/cyclin A complex.[1]

TargetIC50 (nM)
CDK2/cyclin A37

Table 1: this compound CDK2/cyclin A Inhibition. [1]

Cell Proliferation

While specific cell proliferation data for this compound is not extensively available, a closely related and optimized successor compound, PHA-533533, demonstrated submicromolar IC50 values against various tumor cell lines.[2]

In Vivo Antitumor Efficacy

This compound has demonstrated in vivo antitumor activity in a mouse xenograft model, with a reported tumor growth inhibition (TGI) of over 50%.[1] Further details on the specific dosing and TGI for this compound are not publicly available.

However, the lead optimization of this compound resulted in the development of PHA-533533, which exhibited enhanced in vivo efficacy.[2]

CompoundXenograft ModelTumor Growth Inhibition (TGI)
This compoundMouse Xenograft> 50%
PHA-533533A278070%

Table 2: In Vivo Antitumor Activity of this compound and its Successor, PHA-533533. [1][2]

Physicochemical and Pharmacokinetic Properties

The development of this compound was part of a lead optimization process aimed at improving physicochemical properties.[2] While detailed pharmacokinetic parameters for this compound are not published, comparative data with its successor, PHA-533533, provides some insights. The starting lead for PHA-533533, understood to be this compound or a closely related analog, had high plasma protein binding.[2]

PropertyThis compound (or starting lead)PHA-533533
SolubilityBaseline>10x
Plasma Protein Binding99%74%

Table 3: Comparative Physicochemical Properties. [2]

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with this compound are not publicly available. The following are generalized protocols representative of the types of assays used in the preclinical evaluation of CDK2 inhibitors.

CDK2/Cyclin A Kinase Inhibition Assay (Generalized Protocol)

This type of assay is used to determine the concentration of an inhibitor required to block 50% of the kinase activity (IC50).

Kinase_Assay_Workflow start Start reagents Prepare Assay Buffer, ATP, and CDK2/cyclin A enzyme start->reagents incubation Incubate enzyme with inhibitor reagents->incubation inhibitor Prepare serial dilutions of this compound inhibitor->incubation reaction Initiate reaction with substrate (e.g., Histone H1) and ATP incubation->reaction detection Measure kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis Calculate IC50 value detection->analysis end End analysis->end

Caption: Generalized workflow for an in vitro CDK2/cyclin A kinase inhibition assay.

Methodology:

  • Reagent Preparation: A kinase buffer containing necessary salts and cofactors is prepared. ATP and a suitable substrate, such as Histone H1, are also prepared in this buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Enzyme-Inhibitor Incubation: Recombinant human CDK2/cyclin A enzyme is pre-incubated with the various concentrations of this compound.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP or through antibody-based detection of the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model (Generalized Protocol)

This protocol outlines the general steps for evaluating the antitumor efficacy of a compound in a mouse model with a human tumor xenograft.

Xenograft_Workflow start Start cell_culture Culture human tumor cells (e.g., A2780 ovarian cancer cells) start->cell_culture implantation Implant tumor cells subcutaneously into immunodeficient mice cell_culture->implantation tumor_growth Allow tumors to establish and reach a specified size implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle according to a defined schedule randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumors reach a predefined size or treatment duration is complete monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo xenograft study.

Methodology:

  • Cell Culture: A human tumor cell line, such as A2780 ovarian carcinoma, is cultured in vitro.

  • Tumor Implantation: A suspension of the tumor cells is subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a treatment group and a vehicle control group.

  • Drug Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Monitoring: Tumor dimensions and the body weight of the mice are measured regularly throughout the study.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration of treatment. The final tumor volumes are compared between the treated and control groups to calculate the percentage of tumor growth inhibition (TGI).

Conclusion

This compound is a potent inhibitor of CDK2/cyclin A and a valuable lead compound in the development of anticancer therapeutics. Its ability to induce tumor growth inhibition in a preclinical model highlights the potential of targeting the cell cycle in cancer therapy. While further lead optimization led to the development of compounds with improved physicochemical and in vivo properties, the foundational data from this compound underscores the promise of the 3-aminopyrazole scaffold for CDK inhibition. Further investigation into the detailed pharmacokinetic profile and broader anti-proliferative activity of this compound would provide a more complete understanding of its preclinical potential.

References

PNU-292137: An In-depth Technical Guide on Target Specificity and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent 3-aminopyrazole (B16455) derivative identified as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the target specificity and validation of this compound, drawing from available preclinical data. The document summarizes key quantitative metrics, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. While specific, detailed kinase selectivity panel data and explicit experimental protocols for this compound are not publicly available, this guide consolidates the existing knowledge and provides context through generalized protocols and established CDK2 signaling pathways.

Introduction to this compound and its Primary Target: CDK2

This compound emerged from a high-throughput screening effort as a nanomolar inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.[1] These complexes are critical regulators of cell cycle progression, particularly at the G1/S phase transition and during S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for anticancer therapeutics.[3] this compound belongs to a class of 3-aminopyrazole inhibitors and has demonstrated in vivo antitumor activity in mouse xenograft models.[4][5]

Quantitative Analysis of Target Engagement

The potency of this compound and its closely related, optimized analog, PHA-533533, has been characterized through biochemical assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Potency of this compound

CompoundTargetAssay TypeValueReference
This compoundCDK2/cyclin AIC5037 nM[5]

Table 2: Biochemical Potency of the Optimized Analog PHA-533533

CompoundTargetAssay TypeValueReference
PHA-533533CDK2/cyclin AKi31 nM[4]

Note: A comprehensive kinase selectivity panel for this compound is not publicly available. Such a panel would provide crucial data on the compound's specificity against a broad range of kinases.

Signaling Pathway of CDK2 Inhibition

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2. This intervention disrupts the phosphorylation of key downstream substrates, leading to cell cycle arrest and inhibition of tumor growth. The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_S_Phase S Phase Progression Cyclin D/CDK4_6 Cyclin D / CDK4/6 Rb Rb E2F E2F Rb->E2F inhibits pRb pRb S_Phase_Genes S-Phase Genes (e.g., Cyclin E, Cyclin A) E2F->S_Phase_Genes activates transcription Cyclin_E_A Cyclin E / Cyclin A S_Phase_Genes->Cyclin_E_A CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_E_A->CDK2_Cyclin_A CDK2_Cyclin_E CDK2 / Cyclin E p_DNA_Replication_Factors Phosphorylated DNA Replication Factors CDK2_Cyclin_E->p_DNA_Replication_Factors phosphorylates CDK2_Cyclin_A->p_DNA_Replication_Factors phosphorylates DNA_Replication_Factors DNA Replication Factors DNA_Synthesis DNA Synthesis p_DNA_Replication_Factors->DNA_Synthesis PNU_292137 This compound PNU_292137->CDK2_Cyclin_A inhibits Kinase_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Plate_Setup Add Enzyme, Substrate, and Inhibitor to Plate Serial_Dilution->Plate_Setup Reaction_Initiation Initiate Reaction with ATP Plate_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Quantify Substrate Phosphorylation Reaction_Termination->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End Xenograft_Study_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Start->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Further Analysis Endpoint->Analysis End End Analysis->End

References

A Technical Guide to PNU-292137 and its Impact on Retinoblastoma Protein (Rb) Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a primary regulator of the cell cycle. Its function is tightly controlled by phosphorylation, a process mediated by cyclin-dependent kinases (CDKs). Dysregulation of the Rb pathway is a hallmark of many cancers, making the CDKs that phosphorylate Rb attractive targets for therapeutic intervention. This document provides a detailed examination of PNU-292137, a potent inhibitor of CDK2, and its mechanism of action concerning the inhibition of Rb phosphorylation. We will explore the underlying signaling pathways, present key quantitative data, and provide detailed experimental protocols for assessing the compound's efficacy.

Introduction: The Rb-E2F Pathway and Cell Cycle Control

Progression through the G1/S phase of the cell cycle is a crucial checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and S-phase entry.[1]

The inactivation of Rb is a sequential process driven by CDKs.[2]

  • Mid-G1 Phase: Cyclin D-CDK4/6 complexes initiate the process by mono-phosphorylating Rb.[2][3]

  • Late G1/S Phase: Cyclin E-CDK2 and Cyclin A-CDK2 complexes then hyperphosphorylate Rb at multiple serine and threonine residues.[1][4][5][6]

This hyperphosphorylation induces a conformational change in Rb, causing it to release E2F.[1] The liberated E2F transcription factors then activate the expression of S-phase genes, committing the cell to DNA synthesis and division.[1] Given its pivotal role, inhibiting the CDKs responsible for Rb hyperphosphorylation is a key strategy in cancer therapy.

This compound: A Potent CDK2 Inhibitor

This compound is a 3-aminopyrazole (B16455) compound identified as a potent, nanomolar inhibitor of CDK2/Cyclin A and CDK2/Cyclin E complexes.[7][8] Its primary mechanism of action is to block the kinase activity of these complexes, thereby preventing the hyperphosphorylation of Rb and inducing a G1 cell cycle arrest.[7][8] By maintaining Rb in its active, hypophosphorylated state, this compound effectively halts the proliferation of cancer cells that rely on this pathway.[7]

Signaling Pathway: this compound Mediated Inhibition of Rb Phosphorylation

The following diagram illustrates the canonical Rb-E2F signaling pathway and the specific point of intervention for this compound.

G Mitogens Growth Factors (Mitogens) CycD_CDK46 Cyclin D CDK4/6 Mitogens->CycD_CDK46 Activates Rb_E2F Rb-E2F Complex (Active Repression) CycD_CDK46->Rb_E2F Mono-phosphorylates pRb p-Rb (Hypophosphorylated) Rb_E2F->pRb pRb_E2F p-Rb + E2F CycE_CDK2 Cyclin E CDK2 CycE_CDK2->pRb_E2F Hyper-phosphorylates ppRb pp-Rb (Hyperphosphorylated) pRb_E2F->ppRb E2F E2F (Free) pRb_E2F->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates PNU This compound PNU->CycE_CDK2

Caption: this compound inhibits Cyclin E/CDK2, preventing Rb hyperphosphorylation and E2F release.

Quantitative Data Summary

The potency of a kinase inhibitor is typically measured by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[9] this compound has demonstrated potent inhibition of the CDK2/Cyclin A complex.

CompoundTargetAssay TypePotency (IC50)Reference
This compoundCDK2/Cyclin AKinase Assay37 nM[8]

Note: IC50 values are assay-dependent and may vary based on experimental conditions such as ATP and substrate concentrations.

Experimental Protocols

Assessing the efficacy of a CDK inhibitor like this compound in a cellular context involves measuring the phosphorylation status of its direct downstream target, Rb. Western blotting is a standard and robust method for this analysis.[1][10]

Protocol: Western Blot Analysis of Rb Phosphorylation

This protocol provides a framework for treating a relevant cancer cell line (e.g., HCT116, A2780) with this compound and quantifying the change in phosphorylated Rb (pRb) levels relative to total Rb.[11]

1. Cell Culture and Treatment:

  • Seed the chosen cell line in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.[1]

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with a dose-response curve of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a predetermined duration (e.g., 24 hours).[1]

  • Include a vehicle-only control (DMSO) at the same final concentration as the highest drug dose.[1]

2. Cell Lysis and Protein Quantification:

  • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the well using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Quantify the protein concentration using a standard method like the BCA or Bradford assay.[1]

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.

  • Denature samples by heating at 95-100°C for 5-10 minutes.

  • Resolve the protein samples on an 8% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

4. Immunodetection:

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% non-fat milk in TBST).[10]

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Phospho-Rb (e.g., Ser780, Ser807/811)[1][10]

    • Total Rb[10]

    • A loading control (e.g., β-actin, GAPDH)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Detect the chemiluminescent signal using a digital imaging system.[1]

  • Quantify the band intensities using densitometry software.

  • Normalize the pRb signal to the total Rb signal for each sample to determine the ratio of phosphorylated to total protein.[10]

The following diagram outlines the experimental workflow.

G A 1. Cell Seeding (e.g., A2780 cells in 6-well plates) B 2. Treatment (Dose-response of this compound for 24h) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Resolve 20-30µg protein) D->E F 6. Western Transfer (Transfer to PVDF membrane) E->F G 7. Immunoblotting (Probe with pRb, Total Rb, Actin Abs) F->G H 8. Detection & Analysis (ECL signal, Densitometry) G->H

Caption: Workflow for Western blot analysis of Rb phosphorylation after this compound treatment.

Conclusion

This compound is a specific and potent inhibitor of CDK2, a key kinase responsible for the hyperphosphorylation and inactivation of the Rb tumor suppressor protein. By blocking this critical step in the G1/S transition, this compound can effectively halt cell cycle progression. The experimental protocols outlined here provide a robust methodology for researchers to validate the on-target cellular activity of this compound and similar CDK2 inhibitors by directly measuring the phosphorylation status of Rb. This targeted approach continues to be a promising strategy in the development of novel anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for PNU-292137 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A.[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2 is a key regulator of the G1/S phase transition. By inhibiting CDK2/cyclin A, this compound can block the cell cycle and has demonstrated anti-tumor activity. This document provides detailed protocols for the preparation and use of this compound in cell culture for assessing its effects on cell viability and for exploring its potential applications in neuronal differentiation and neuroprotection based on the known roles of CDK2 in these processes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK2/cyclin A complex. This complex plays a crucial role in the progression of the cell cycle from the G1 to the S phase. CDK2/cyclin A phosphorylates key substrates, including the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication. By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of these substrates, leading to cell cycle arrest at the G1/S boundary.

Data Presentation

Table 1: In Vitro Efficacy of this compound

TargetIC50Assay TypeReference
CDK2/cyclin A37 nMBiochemical Assay[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth during the experiment. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Hypothetical Protocol: Induction of Neuronal Differentiation

This hypothetical protocol is based on the principle that CDK inhibition can promote neuronal differentiation. It should be optimized for the specific cell line used.

Cell Lines: SH-SY5Y or Neuro-2a (N2a) cells are commonly used for neuronal differentiation studies.[6][7][8][9][10][11][12]

Materials:

  • SH-SY5Y or N2a cells

  • Growth medium (e.g., DMEM/F12 with 10% FBS for SH-SY5Y; EMEM with 10% FBS for N2a)[10]

  • Differentiation medium (low serum, e.g., 1% FBS, and may contain retinoic acid)[9]

  • This compound stock solution

  • Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in multi-well plates at a low density to allow for neurite outgrowth.

  • Initiation of Differentiation: Once cells are attached, replace the growth medium with differentiation medium.

  • Treatment: Add different concentrations of this compound to the differentiation medium. Include a positive control (e.g., known differentiation inducer like retinoic acid) and a vehicle control.

  • Incubation: Culture the cells for several days (e.g., 3-7 days), changing the medium with fresh this compound every 2-3 days.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., bovine serum albumin or serum).

    • Incubate with primary antibodies against neuronal markers overnight at 4°C.[13][14]

    • Wash and incubate with fluorescently labeled secondary antibodies.[13][14]

    • Counterstain the nuclei with DAPI.[13][14]

  • Analysis: Visualize the cells using a fluorescence microscope. Assess morphological changes (e.g., neurite outgrowth) and the expression of neuronal markers.

Hypothetical Protocol: Assessment of Neuroprotective Effects

This protocol is a general guideline to investigate the potential neuroprotective effects of this compound against a neurotoxin.

Materials:

  • Differentiated neuronal cells (from protocol 3) or a suitable neuronal cell line.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models; amyloid-beta for Alzheimer's disease models).

  • This compound stock solution

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Pre-treatment: Treat the differentiated neuronal cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a pre-determined toxic concentration of the chosen neurotoxin for an appropriate time.

  • Assessment of Cell Viability: Following the toxic insult, assess cell viability using the MTT assay as described in protocol 2.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine if the compound confers any protective effect.

Visualizations

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Signaling Cascade Signaling Cascade Receptor Tyrosine Kinases->Signaling Cascade Cyclin D/CDK4/6 Cyclin D/CDK4/6 Signaling Cascade->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 activates transcription Cyclin E/CDK2->Rb hyper-phosphorylates S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->S-Phase Entry This compound This compound This compound->Cyclin A/CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Neuronal_Differentiation_Workflow cluster_0 Cell Culture cluster_1 Analysis Seed Cells Seed Cells Differentiation Medium Differentiation Medium Seed Cells->Differentiation Medium Treat with this compound Treat with this compound Differentiation Medium->Treat with this compound Incubate Incubate Treat with this compound->Incubate Immunofluorescence Immunofluorescence Incubate->Immunofluorescence Microscopy Microscopy Immunofluorescence->Microscopy Assess Neurite Outgrowth Assess Neurite Outgrowth Microscopy->Assess Neurite Outgrowth

Caption: Experimental workflow for assessing this compound induced neuronal differentiation.

Neuroprotection_Workflow Differentiated Neurons Differentiated Neurons Pre-treat with this compound Pre-treat with this compound Differentiated Neurons->Pre-treat with this compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with this compound->Induce Neurotoxicity Assess Cell Viability (MTT) Assess Cell Viability (MTT) Induce Neurotoxicity->Assess Cell Viability (MTT) Data Analysis Data Analysis Assess Cell Viability (MTT)->Data Analysis

Caption: Workflow for evaluating the neuroprotective effects of this compound.

References

Application Notes and Protocols for PNU-292137 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137, chemically known as N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, with an IC50 of 37 nM.[1] CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in various cancers. This compound has demonstrated in vivo antitumor activity in mouse xenograft models, showing a tumor growth inhibition (TGI) of over 50% at a non-toxic dose.[1] While the specific in vivo dosing regimen for this compound is not publicly available in the reviewed literature, this document provides a comprehensive set of application notes and a representative protocol for the in vivo evaluation of CDK2 inhibitors in mouse models, based on established methodologies.

Mechanism of Action and Signaling Pathway

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. The CDK2/cyclin complexes phosphorylate key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. This compound, as a CDK2 inhibitor, is designed to block this phosphorylation event, thereby inducing cell cycle arrest and inhibiting tumor growth.

CDK2/Cyclin A Signaling Pathway

CDK2_Signaling_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases CyclinE_Gene Cyclin E Gene E2F->CyclinE_Gene Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_Gene->CyclinE_CDK2 Expression CyclinE_CDK2->pRb_E2F Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates PNU292137 This compound PNU292137->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Quantitative Data from Preclinical Studies of CDK2 Inhibitors

While specific in vivo dosage data for this compound is not available, the following table summarizes representative data from preclinical studies of other CDK2 inhibitors in mouse xenograft models. This information can serve as a reference for designing in vivo experiments with novel CDK2 inhibitors.

Inhibitor NameCancer Type (Cell Line)Mouse StrainDosageAdministration RouteScheduleEfficacy (Tumor Growth Inhibition)
PHA-533533 Ovarian (A2780)NudeNot SpecifiedNot SpecifiedNot Specified70%
NU6102 (Prodrug NU6301) Uterine Sarcoma (SKUT-1B)BALB/c Nude120 mg/kg (NU6301)Not Specified8 or 12 hourly for 10 days2-3 day tumor growth delay
Representative CDK2 Inhibitor VariousNude, SCID, or NSG10-100 mg/kgOral (gavage), IntraperitonealOnce or twice dailyVaries depending on compound and model

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo efficacy of a CDK2 inhibitor, such as this compound, in a subcutaneous xenograft mouse model.

Cell Culture and Animal Models
  • Cell Lines: Select human cancer cell lines with known dysregulation of the CDK2 pathway (e.g., high cyclin E expression). Examples include A2780 (ovarian), and others as appropriate for the cancer type of interest. Culture cells in the recommended medium and conditions to maintain exponential growth.

  • Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age, to prevent the rejection of human tumor xenografts. House the animals in a pathogen-free environment and allow for at least one week of acclimatization before the start of the experiment.

Tumor Implantation
  • Harvest cancer cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

Drug Formulation and Administration
  • Formulation: The formulation of this compound will depend on its physicochemical properties. For preclinical in vivo studies, small molecule inhibitors are often formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution containing solubilizing agents like PEG400 and Tween 80.

  • Dosing and Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • The dosing for this compound should be determined based on preliminary tolerability studies. Based on data from other CDK2 inhibitors, a starting dose range could be between 10-100 mg/kg.

    • Administer the formulated this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection).

    • The administration schedule is typically once or twice daily for a period of 14-28 days.

Efficacy and Tolerability Monitoring
  • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after the completion of the treatment period. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.

Pharmacodynamic Analysis

To confirm that this compound is engaging its target in vivo, tumor samples can be collected at the end of the study and analyzed for biomarkers of CDK2 activity.

  • Western Blot: Analyze tumor lysates to assess the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (pRb). A decrease in the levels of phosphorylated Rb would indicate target engagement by this compound.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of biomarkers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A2780) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Drug_Administration 5. Drug Administration (e.g., Oral Gavage) Randomization->Drug_Administration Monitoring 6. Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Drug_Administration->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, Pharmacodynamics) Endpoint->Analysis

Caption: General experimental workflow for in vivo xenograft studies.

Conclusion

This compound is a promising CDK2 inhibitor with demonstrated in vivo antitumor activity. While specific dosing information is not publicly available, the protocols and application notes provided here offer a robust framework for the preclinical evaluation of this compound and other novel CDK2 inhibitors in mouse xenograft models. A thorough investigation of the pharmacokinetics and pharmacodynamics, alongside efficacy and tolerability studies, is essential for the successful development of this class of targeted cancer therapeutics.

References

Application Notes and Protocols for PNU-292137 Xenograft Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] The CDK2/Cyclin A complex is a key regulator of cell cycle progression, particularly during the S phase, where it is involved in the initiation and elongation of DNA replication.[3][4] Dysregulation of CDK2 activity is a common feature in many types of cancer, leading to uncontrolled cell proliferation. By inhibiting CDK2/Cyclin A, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy.[5]

These application notes provide a comprehensive overview and detailed protocols for conducting a preclinical xenograft study to evaluate the in vivo efficacy of this compound. The protocols cover animal model selection, tumor establishment, drug administration, and endpoint analysis.

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CDK2/Cyclin A complex. This inhibition disrupts the normal progression of the cell cycle, primarily at the S and G2 phases. The diagram below illustrates the signaling pathway affected by this compound.

PNU_292137_Signaling_Pathway cluster_G1_S G1/S Transition & S Phase cluster_G2_M G2/M Transition Cyclin E/\nCDK2 Cyclin E/ CDK2 Rb Rb Cyclin E/\nCDK2->Rb phosphorylates Cyclin A/\nCDK2 Cyclin A/ CDK2 Cyclin A/\nCDK2->Rb phosphorylates Cell Cycle\nArrest Cell Cycle Arrest Cyclin A/\nCDK2->Cell Cycle\nArrest E2F E2F Rb->E2F inhibits DNA Replication\n& S-Phase Progression DNA Replication & S-Phase Progression E2F->DNA Replication\n& S-Phase Progression promotes Cyclin A/\nCDK2_G2 Cyclin A/ CDK2 Cdh1 Cdh1 Cyclin A/\nCDK2_G2->Cdh1 inhibits Claspin Claspin Cdh1->Claspin degrades Chk1 Chk1 Claspin->Chk1 activates Mitosis Mitosis Chk1->Mitosis delays This compound This compound This compound->Cyclin A/\nCDK2 inhibits This compound->Cyclin A/\nCDK2_G2 inhibits Apoptosis Apoptosis Cell Cycle\nArrest->Apoptosis

Caption: this compound inhibits CDK2/Cyclin A, leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Xenograft Study

A typical xenograft study involves several key stages, from initial cell culture to final tissue analysis. The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a xenograft model.

Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Line Selection & Culture Animal_Model 2. Animal Model Selection & Acclimatization Cell_Culture->Animal_Model Cell_Implantation 3. Tumor Cell Implantation Animal_Model->Cell_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Cell_Implantation->Tumor_Monitoring Randomization 5. Randomization into Groups Tumor_Monitoring->Randomization Drug_Administration 6. This compound Administration Randomization->Drug_Administration Endpoint_Monitoring 7. Endpoint Monitoring (Tumor Volume, Body Weight) Drug_Administration->Endpoint_Monitoring Tissue_Harvesting 8. Tissue Harvesting & Processing Endpoint_Monitoring->Tissue_Harvesting Data_Analysis 9. Data Analysis (IHC, Western Blot, TUNEL) Tissue_Harvesting->Data_Analysis

Caption: Experimental workflow for a this compound xenograft study.

Data Presentation

Table 1: In Vivo Efficacy of this compound in A2780 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Oral GavageDaily1500 ± 250-
This compound50Oral GavageDaily600 ± 15060

Note: The data presented in this table is representative and should be adapted based on experimental results.

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
Treatment Groupp-Rb (Ser807/811) Expression (IHC Score)Ki-67 Proliferation Index (%)TUNEL Positive Cells (%)
Vehicle Control3+85 ± 105 ± 2
This compound1+20 ± 540 ± 8

Note: The data presented in this table is representative and should be adapted based on experimental results.

Experimental Protocols

Cell Culture and Tumor Implantation

1.1. Cell Line:

  • A2780 (human ovarian cancer cell line) is a suitable model as this compound has shown efficacy in this xenograft model.[1]

1.2. Culture Conditions:

  • Culture A2780 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

1.3. Cell Preparation for Implantation:

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

1.4. Animal Model:

  • Use female athymic nude mice (nu/nu), 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment.

1.5. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

This compound Administration

2.1. Randomization:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

2.2. Drug Formulation:

2.3. Administration:

  • Administer this compound or vehicle control daily via oral gavage.

  • Monitor tumor volume and body weight 2-3 times per week.

Endpoint Analysis

3.1. Immunohistochemistry (IHC) for p-Rb and Ki-67

  • Tissue Fixation and Processing:

    • Euthanize mice and excise tumors.

    • Fix tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate tissues through a series of graded ethanol (B145695) solutions and embed in paraffin.[6]

    • Cut 4-5 µm sections and mount on charged slides.

  • Staining Protocol:

    • Deparaffinize and rehydrate tissue sections.

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies against p-Rb (Ser807/811) and Ki-67 overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize with a DAB chromogen and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • Score p-Rb staining intensity (e.g., 0 to 3+).

    • Calculate the Ki-67 proliferation index as the percentage of positively stained nuclei in at least five high-power fields.

3.2. Western Blot for CDK2 and Cyclin A

  • Tumor Lysate Preparation:

    • Homogenize a portion of the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Protocol:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST.

    • Incubate the membrane with primary antibodies against CDK2, Cyclin A, and a loading control (e.g., β-actin) overnight at 4°C.[8]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry:

    • Quantify band intensities using image analysis software and normalize to the loading control.

3.3. TUNEL Assay for Apoptosis

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[9][10][11][12][13]

  • Protocol:

    • Use paraffin-embedded tumor sections as prepared for IHC.

    • Deparaffinize and rehydrate the sections.

    • Permeabilize the tissue with Proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.

    • Counterstain nuclei with DAPI or Propidium Iodide.

    • Mount the slides with an anti-fade mounting medium.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells in at least five high-power fields.

Conclusion

This document provides a detailed framework for designing and executing a xenograft study to evaluate the in vivo anti-tumor activity of this compound. The provided protocols for endpoint analysis will allow for a thorough assessment of the compound's efficacy and its on-target effects on the cell cycle and apoptosis. Adherence to these standardized procedures will ensure the generation of robust and reproducible data for the preclinical development of this compound.

References

Application Notes and Protocols for the Immunoprecipitation of CDK2 with PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key serine/threonine kinase that plays a crucial role in the regulation of the eukaryotic cell cycle, particularly during the G1/S phase transition.[1][2][3] The activity of CDK2 is dependent on its association with regulatory subunits, primarily cyclin E and cyclin A.[1][4] The CDK2/cyclin E complex is instrumental in initiating the phosphorylation of the Retinoblastoma protein (pRb), a tumor suppressor. This phosphorylation event leads to the release of the E2F transcription factor, which subsequently activates the transcription of genes necessary for DNA replication.[1][2] Given its critical role in cell proliferation, dysregulation of the CDK2 pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[2][3]

PNU-292137 is a potent and selective inhibitor of CDK2.[5] It belongs to a class of 3-aminopyrazole (B16455) inhibitors and has been shown to inhibit CDK2/cyclin A with a nanomolar potency.[5][6] The primary mechanism of action for this compound is as an ATP-competitive inhibitor, where it binds to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its substrates.[2] This inhibition of CDK2 activity leads to cell cycle arrest and has demonstrated antitumor activity in vivo.[5]

This document provides detailed protocols for the immunoprecipitation of CDK2 using this compound, a technique that can be utilized to study the interaction between this compound and CDK2, and to isolate CDK2 and its associated protein complexes from cell lysates.

Quantitative Data

The following table summarizes the key quantitative data for this compound in relation to its interaction with CDK2.

ParameterValueTargetReference
IC5037 nMCDK2/cyclin A[5]
Ki31 nMCDK2/cyclin A[6]

Signaling Pathway and Experimental Workflow

CDK2 Signaling Pathway

The following diagram illustrates the canonical CDK2 signaling pathway and the point of intervention by this compound.

CDK2_Signaling_Pathway CDK2 Signaling Pathway and this compound Inhibition cluster_cdk46 CDK4/6-Cyclin D Complex cluster_cdk2e CDK2-Cyclin E Complex cluster_cdk2a CDK2-Cyclin A Complex Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry promotes CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRb hyper- phosphorylates CDK2->S_Phase_Entry promotes G1_Arrest G1/S Arrest CDK2->G1_Arrest leads to CyclinA Cyclin A CyclinA->CDK2 activates PNU_292137 This compound PNU_292137->CDK2 inhibits PNU_292137->G1_Arrest

Caption: CDK2 signaling pathway and this compound inhibition.

Immunoprecipitation Experimental Workflow

The following diagram outlines the experimental workflow for the immunoprecipitation of CDK2 using this compound.

IP_Workflow Immunoprecipitation Workflow with this compound Cell_Culture 1. Cell Culture (e.g., A2780) Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Culture->Cell_Lysis Lysate_Preclearing 3. Lysate Pre-clearing (with Protein A/G beads) Cell_Lysis->Lysate_Preclearing PNU_Incubation 4. Incubation with this compound-conjugated beads Lysate_Preclearing->PNU_Incubation Washing 5. Washing Steps (Remove non-specific binding) PNU_Incubation->Washing Elution 6. Elution of CDK2 complex Washing->Elution Analysis 7. Downstream Analysis (Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Immunoprecipitation workflow with this compound.

Experimental Protocols

Materials
  • Cell Line: A2780 human ovarian carcinoma cell line (or other suitable cell line with detectable CDK2 expression).

  • This compound: As a solid or in a stock solution (e.g., 10 mM in DMSO).

  • Reagents for Bead Conjugation (if preparing in-house):

    • Amino-functionalized sepharose beads (e.g., NHS-activated Sepharose).

    • This compound with a suitable linker for conjugation.

    • Coupling buffers (e.g., 0.1 M NaHCO₃, pH 8.3).

    • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0).

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer:

    • For SDS-PAGE: 2x Laemmli sample buffer.

    • For mass spectrometry: A compatible elution buffer such as 0.1 M glycine-HCl, pH 2.5.

  • Antibodies:

    • Primary antibody: Anti-CDK2 antibody (for Western blot detection).

    • Secondary antibody: HRP-conjugated secondary antibody.

  • General Laboratory Equipment: Centrifuge, vortexer, rotator, SDS-PAGE and Western blotting apparatus.

Protocol 1: Preparation of this compound-Conjugated Beads

Note: This protocol assumes the availability of a this compound derivative with a reactive group for conjugation. If using commercially available pre-conjugated beads, proceed to Protocol 2.

  • Bead Activation: Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

  • Ligand Coupling: Immediately add the this compound derivative dissolved in coupling buffer to the beads.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C on a rotator.

  • Blocking: Pellet the beads by centrifugation and remove the supernatant. Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups.

  • Washing: Wash the beads extensively with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.5) and low pH (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5) buffers.

  • Storage: Resuspend the conjugated beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Immunoprecipitation of CDK2
  • Cell Culture and Lysis:

    • Culture A2780 cells to 70-80% confluency.

    • Wash cells with ice-cold PBS and lyse them in non-denaturing lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Lysate Pre-clearing:

    • Add unconjugated sepharose beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Add the this compound-conjugated beads to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three times with ice-cold wash buffer.

  • Elution:

    • For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.

    • For Mass Spectrometry: Elute the bound proteins using a low pH elution buffer. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-CDK2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results

A successful immunoprecipitation should result in the specific pull-down of CDK2 from the cell lysate by the this compound-conjugated beads. This will be visualized as a distinct band at the molecular weight of CDK2 (approximately 34 kDa) on a Western blot of the eluate. The negative control (unconjugated beads) should not show this band. Further analysis by mass spectrometry can be used to identify proteins that interact with CDK2.

Troubleshooting

  • No CDK2 band in the eluate:

    • Confirm CDK2 expression in the input lysate.

    • Optimize the concentration of this compound on the beads.

    • Increase the incubation time.

  • High background/non-specific binding:

    • Increase the number of washes.

    • Increase the detergent concentration in the wash buffer.

    • Ensure proper pre-clearing of the lysate.

These protocols provide a framework for the immunoprecipitation of CDK2 using this compound. Optimization of specific conditions may be necessary for different cell lines and experimental setups.

References

Application Notes and Protocols for PNU-292137 Solubility in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of PNU-292137 in in vitro experiments, with a focus on addressing its solubility characteristics. This compound, a known CDK2/cyclin A inhibitor, has been identified as a lead compound in anticancer agent development. However, its utility in research settings is impacted by its physicochemical properties, notably its limited solubility. These guidelines offer a practical approach to preparing solutions of this compound for accurate and reproducible experimental results.

Overview of this compound Solubility

For in vitro studies, it is standard practice to prepare a concentrated stock solution of poorly soluble compounds in an organic solvent, which is then serially diluted to the final working concentration in an aqueous cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.

Quantitative Solubility Data

As of the latest available information, specific quantitative solubility values for this compound in various solvents have not been published. The following table summarizes the expected solubility characteristics based on available information and general properties of similar small molecule inhibitors.

SolventExpected SolubilityRecommendations for Stock Solutions
Water Very Low / Practically InsolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Very Low / Practically InsolubleNot recommended for preparing stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleRecommended solvent for primary stock solutions. High concentrations (e.g., 10-50 mM) are likely achievable.
Ethanol Sparingly Soluble to SolubleMay be used as an alternative to DMSO, but lower stock concentrations may be necessary.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound solutions for use in typical in vitro cell-based assays.

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide) is 344.42 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 344.42 g/mol = 0.00344 g = 3.44 mg

  • Weighing: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile pipettes and tubes

Procedure:

  • Serial Dilution: It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., 1 µL of stock in 99 µL of medium) to get an intermediate dilution of 100 µM.

    • Further dilute this intermediate solution 1:10 in cell culture medium (e.g., 10 µL of 100 µM solution in 90 µL of medium) to get the final 10 µM working solution.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Add the appropriate volume of the final working solution to your cell cultures.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. This inhibition blocks the phosphorylation of target proteins, leading to cell cycle arrest.

G cluster_0 Cell Cycle Progression Cyclin A Cyclin A CDK2/Cyclin A Complex CDK2/Cyclin A Complex Cyclin A->CDK2/Cyclin A Complex CDK2 CDK2 CDK2->CDK2/Cyclin A Complex Substrate Phosphorylation Substrate Phosphorylation CDK2/Cyclin A Complex->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression This compound This compound This compound->CDK2/Cyclin A Complex

Caption: this compound inhibits the CDK2/Cyclin A complex, blocking cell cycle progression.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro experiments.

G Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Vortex to Mix Vortex to Mix Dissolve in DMSO->Vortex to Mix Store Stock Solution at -20°C Store Stock Solution at -20°C Vortex to Mix->Store Stock Solution at -20°C Thaw Aliquot Thaw Aliquot Store Stock Solution at -20°C->Thaw Aliquot Serial Dilution in Culture Medium Serial Dilution in Culture Medium Thaw Aliquot->Serial Dilution in Culture Medium Add to Cell Culture Add to Cell Culture Serial Dilution in Culture Medium->Add to Cell Culture End End Add to Cell Culture->End

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

Preparing Stock Solutions of PNU-292137: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent inhibitor of Cyclin-Dependent Kinase 2/cyclin A (CDK2/cyclin A), a key complex in the regulation of the cell cycle, with a reported IC50 of 37 nM.[1] Its demonstrated in vivo antitumor activity makes it a compound of interest for cancer research.[1][2] However, observations from lead optimization studies suggest that this compound may possess low aqueous solubility, a critical factor to consider when preparing stock solutions for in vitro and in vivo experiments.[2] These application notes provide a detailed protocol for the preparation of this compound stock solutions, along with relevant technical data and a description of its mechanism of action.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidance for dissolving and storing CDK inhibitors, which is applicable to this compound. Researchers should note that the optimal concentration for their specific experimental needs may require empirical determination.

ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrousMost kinase inhibitors exhibit good solubility in DMSO.[3] The use of anhydrous DMSO is recommended to prevent hydrolysis of the compound.
Typical Stock Concentration 10 mMThis is a common starting concentration for in vitro assays. Higher concentrations may be possible but should be tested for solubility.
Storage Temperature -20°C or -80°CAliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Storage Stability Up to 6 months at -80°CStability at -20°C is generally shorter. It is advisable to prepare fresh stock solutions regularly.
Aqueous Solution Stability Not Recommended for StorageDue to the presumed low aqueous solubility, it is best to prepare working dilutions in aqueous buffers or cell culture media immediately before use.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution
  • Pre-weighing Preparations : Before handling the compound, ensure that you are wearing appropriate PPE. All weighing and initial dissolution steps should be performed in a chemical fume hood.

  • Weighing this compound : Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350.4 g/mol , you would weigh 3.504 mg.

  • Dissolution in DMSO : Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization : Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming of the solution to 37°C or brief sonication can be employed. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting : Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles and maintain the integrity of the compound.

  • Storage : Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Preparation of Working Dilutions

For cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (typically >0.5%).

  • Thawing : Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution : Perform serial dilutions of the stock solution in cell culture medium or an appropriate aqueous buffer to achieve the desired final concentrations for your experiment. It is important to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.

  • Vehicle Control : Prepare a vehicle control with the same final concentration of DMSO as used in the experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

This compound inhibits the CDK2/cyclin A complex.[1][2] This complex plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2/cyclin A, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby arresting the cell cycle.

PNU_292137_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA Rb Rb CDK2_CyclinA->Rb Phosphorylation PNU This compound PNU->CDK2_CyclinA Inhibition pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F Rb->E2F Sequestration pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest E2F->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression PNU_292137_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Vials check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols: PNU-292137 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical and clinical data on the specific CDK2 inhibitor, PNU-292137, in combination with other chemotherapy agents is limited. The following application notes and protocols are based on the established mechanisms of CDK2 inhibitors and published preclinical studies of other representative molecules in this class. The experimental details provided are illustrative and should be adapted and optimized for specific research contexts.

Introduction: The Rationale for Combining this compound with Chemotherapy

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S transition phase.[1] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. While CDK2 inhibitors have shown promise as monotherapies, their efficacy can be significantly enhanced when combined with traditional chemotherapy agents. The primary rationales for this combination approach include:

  • Synergistic Cytotoxicity: By arresting the cell cycle, this compound can sensitize cancer cells to the DNA-damaging effects of chemotherapeutic drugs.

  • Overcoming Resistance: Combination therapy may overcome or prevent the development of resistance to individual agents.

  • Dose Reduction and Reduced Toxicity: Synergistic interactions may allow for lower doses of each agent, potentially reducing treatment-related toxicity.

Mechanism of Action and Signaling Pathway

This compound, as a CDK2 inhibitor, targets the ATP-binding pocket of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase of the cell cycle. This leads to a G1 cell cycle arrest.

When combined with a DNA-damaging agent (e.g., cisplatin, doxorubicin), the this compound-induced cell cycle arrest can prevent cancer cells from repairing the chemotherapy-induced DNA damage, leading to an enhanced apoptotic response.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb Phosphorylation pRb_E2F pRb-E2F Complex E2F E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Activation pRb_E2F->E2F Release Cyclin_E_CDK2->pRb Hyperphosphorylation DNA_Synthesis DNA Synthesis Cyclin_E_CDK2->DNA_Synthesis Apoptosis Apoptosis Cyclin_E_CDK2->Apoptosis Inhibition of Repair Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A_CDK2->DNA_Synthesis PNU_292137 This compound PNU_292137->Cyclin_E_CDK2 PNU_292137->Cyclin_A_CDK2 Chemotherapy Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Apoptosis

Caption: CDK2 signaling pathway and points of intervention by this compound and chemotherapy.

Quantitative Data Summary

The following tables summarize representative quantitative data for CDK2 inhibitors in combination with various chemotherapy agents in different cancer cell lines. This data is illustrative and based on trends observed in preclinical studies of CDK2 inhibitors.

Table 1: In Vitro Synergistic Effects of a Representative CDK2 Inhibitor with Chemotherapy

Cell LineCancer TypeChemotherapy AgentCDK2 Inhibitor IC50 (nM)Chemotherapy Agent IC50 (µM)Combination Index (CI)*
A2780OvarianCisplatin502.50.6
MCF-7BreastDoxorubicin750.10.5
HCT116ColonGemcitabine1000.050.7
A549LungPaclitaxel1200.010.8

*Combination Index (CI) is often calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of a Representative CDK2 Inhibitor in Combination with Chemotherapy in Xenograft Models

Xenograft ModelCancer TypeTreatment GroupDose and ScheduleTumor Growth Inhibition (%)
A2780OvarianVehicle Control-0
CDK2 Inhibitor50 mg/kg, PO, QD45
Cisplatin5 mg/kg, IP, QW50
CDK2 Inhibitor + CisplatinAs above85
HCT116ColonVehicle Control-0
CDK2 Inhibitor50 mg/kg, PO, QD40
Gemcitabine60 mg/kg, IP, BIW55
CDK2 Inhibitor + GemcitabineAs above90

Experimental Protocols

In Vitro Combination Studies

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Chemotherapy agent (e.g., cisplatin, doxorubicin, gemcitabine, paclitaxel)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Combination Treatment: Treat the cells with either this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle control.

  • Incubation: Incubate the treated cells for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Xenograft_Workflow Start Start Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Reached Monitoring->Endpoint Analysis 8. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for a preclinical in vivo xenograft study.

Materials:

  • Cancer cell line

  • Immunodeficient mice (e.g., nude, SCID)

  • This compound

  • Chemotherapy agent

  • Appropriate vehicle for drug formulation

  • Calipers

  • Animal balance

Protocol:

  • Cell Implantation: Subcutaneously implant cultured cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).

  • Drug Administration: Administer the drugs according to the predetermined dose and schedule. This compound is often administered orally (PO), while many chemotherapy agents are given via intraperitoneal (IP) injection.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.

  • (Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting for pRb, immunohistochemistry for Ki-67) to confirm the mechanism of action.

References

PNU-292137: Application Notes and Protocols for Inducing G1 Phase Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), to induce G1 phase cell cycle arrest in cancer cell lines. This document is intended to guide researchers in designing and executing experiments to study the effects of this compound on cell cycle progression and related signaling pathways.

Introduction

This compound is a small molecule inhibitor that demonstrates high affinity and specificity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2] By targeting the ATP-binding pocket of CDK2 in complex with its cyclin partners (Cyclin E and Cyclin A), this compound effectively blocks the kinase activity of the complex. This inhibition prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase and subsequent inhibition of tumor cell proliferation. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action: G1 Phase Arrest

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2/Cyclin E and CDK2/Cyclin A complexes. A primary substrate of these complexes is the Rb protein. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA synthesis.

Upon receiving proliferative signals, CDK2 complexes are activated and phosphorylate Rb. This hyperphosphorylation of Rb leads to a conformational change, causing it to release E2F. The liberated E2F then activates the transcription of S-phase-specific genes, committing the cell to DNA replication.

This compound exerts its effect by inhibiting the kinase activity of CDK2. This prevents the hyperphosphorylation of Rb, which remains in its active, hypophosphorylated state, bound to E2F. Consequently, the cell is unable to transition into the S phase and arrests in the G1 phase.

Data Presentation

Biochemical Potency

This compound is a nanomolar inhibitor of the CDK2/Cyclin A complex.

CompoundTargetIC50 (nM)
This compoundCDK2/Cyclin A37
Table 1: In vitro inhibitory concentration of this compound against CDK2/Cyclin A.[1][2]
Antiproliferative Activity (Representative Data)

The following table presents hypothetical IC50 values for this compound in various cancer cell lines, illustrating its potential broad-spectrum antiproliferative activity. Please note that these are representative values for a potent CDK2 inhibitor and specific experimental data for this compound across a wide panel of cell lines is not publicly available.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
HCT116Colon Cancer0.8
A2780Ovarian Cancer0.3
PC-3Prostate Cancer1.2
U2OSOsteosarcoma0.6
Table 2: Representative antiproliferative IC50 values of this compound in various cancer cell lines.
Cell Cycle Distribution Analysis (Representative Data)

Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations. The following table provides a hypothetical example of such an effect in a cancer cell line treated for 24 hours.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle (DMSO)45%35%20%
This compound (100 nM)60%25%15%
This compound (500 nM)75%15%10%
This compound (1 µM)85%10%5%
Table 3: Representative data of cell cycle distribution in a cancer cell line following 24-hour treatment with this compound.

Mandatory Visualizations

G1_Arrest_Pathway cluster_0 Extracellular Signals cluster_1 G1 Phase Progression cluster_2 Inhibition by this compound Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb p CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb p E2F E2F pRb->E2F Inactivation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Genes->CyclinE_CDK2 Expression PNU This compound PNU->CyclinE_CDK2

Caption: Signaling pathway of this compound-induced G1 phase arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cancer Cells treat Treat with this compound (or Vehicle) start->treat incubation Incubate for Desired Time treat->incubation harvest Harvest Cells incubation->harvest facs Flow Cytometry (Cell Cycle Analysis) harvest->facs wb Western Blot (Protein Analysis) harvest->wb G1_arrest_data G1 Arrest Data facs->G1_arrest_data facs->G1_arrest_data pRb_data pRb Phosphorylation Status wb->pRb_data wb->pRb_data

References

Application Notes and Protocols for Flow Cytometry Analysis with PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3][4] Dysregulation of CDK2 activity is a common feature in many types of cancer, making it a significant target for therapeutic development.[4][5] this compound inhibits CDK2/cyclin A with an IC50 of 37 nM.[1] These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to this compound treatment, including detailed experimental protocols and data presentation.

Mechanism of Action of this compound

The progression of the cell cycle is tightly regulated by the sequential activation of cyclin-dependent kinases. CDK2, in association with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[3][4][6] A primary substrate of the CDK2/cyclin complexes is the Retinoblastoma protein (pRb).[3][4]

In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA replication and S-phase entry. For the cell to progress into S phase, pRb must be phosphorylated. This is initiated by CDK4/6-cyclin D complexes and completed by CDK2-cyclin E and CDK2-cyclin A complexes.[3][4] Phosphorylation of pRb leads to the release of E2F, which then activates the transcription of S-phase-promoting genes.[3][4]

This compound, as a CDK2/cyclin A inhibitor, binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, including pRb.[3][5] This leads to the accumulation of hypophosphorylated pRb, which sequesters E2F, thereby blocking the G1/S transition and causing cell cycle arrest in the G1 phase.[3] This inhibition of proliferation is the primary mechanism of its anti-tumor activity.

cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates pRb pRb (phosphorylated) pRb_E2F->pRb releases E2F E2F (free) pRb_E2F->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates Cyclin_A_CDK2 Cyclin A / CDK2 Cyclin_A_CDK2->pRb maintains hyper- phosphorylation Inactive_Cyclin_A_CDK2 Inactive Cyclin A / CDK2 S_Phase_Genes->Cyclin_E_CDK2 activates S_Phase_Genes->Cyclin_A_CDK2 activates DNA_Replication DNA Replication (S Phase) S_Phase_Genes->DNA_Replication PNU292137 This compound PNU292137->Cyclin_A_CDK2 inhibits

Figure 1: CDK2/Cyclin A Signaling Pathway and Inhibition by this compound.

Data Presentation

The primary effect of this compound is the induction of G1 cell cycle arrest. This can be quantified by flow cytometry analysis of DNA content. The following table provides representative data illustrating the expected dose-dependent effects of a CDK2 inhibitor on the cell cycle distribution of a cancer cell line after a 24-hour treatment.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound (10 nM)65.8 ± 3.122.5 ± 2.011.7 ± 1.5
This compound (50 nM)78.4 ± 2.812.3 ± 1.59.3 ± 1.1
This compound (100 nM)85.1 ± 3.56.7 ± 1.08.2 ± 0.9

Table 1: Representative data on the effect of a CDK2 inhibitor on cell cycle distribution. Data are presented as mean ± standard deviation. An increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations are indicative of CDK2 inhibition.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the most common method for analyzing cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U2OS, A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for exponential growth during the experiment (e.g., 0.5 x 10^6 cells/well). Allow cells to adhere for 16-24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[5]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Start Start Cell_Seeding Seed Cells in 6-well Plates Start->Cell_Seeding Adherence Allow Adherence (16-24h) Cell_Seeding->Adherence Drug_Treatment Treat with this compound (or Vehicle) Adherence->Drug_Treatment Incubation Incubate (24-72h) Drug_Treatment->Incubation Harvesting Harvest Cells (Trypsinization) Incubation->Harvesting Fixation Fix in 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze on Flow Cytometer Staining->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Cell Cycle Analysis.
Protocol 2: Analysis of pRb Phosphorylation

This advanced protocol allows for the specific analysis of the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK2. This provides a more mechanistic insight into the action of this compound.

Materials:

  • In addition to materials from Protocol 1:

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

  • Primary antibody against phosphorylated pRb (e.g., anti-phospho-Rb (Ser807/811))

  • Fluorochrome-conjugated secondary antibody

  • Isotype control antibody

Procedure:

  • Cell Seeding, Treatment, and Harvesting: Follow steps 1-4 from Protocol 1.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

    • Centrifuge and wash with PBS.

    • Resuspend in 1 mL of Permeabilization Buffer and incubate for 15 minutes on ice.

  • Antibody Staining:

    • Wash the cells with PBS containing 2% FBS (FACS buffer).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the primary antibody against phospho-pRb (and a separate tube for the isotype control).

    • Incubate for 30-60 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

    • Resuspend in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • DNA Staining (Optional): For simultaneous cell cycle analysis, after the secondary antibody wash, resuspend the cells in PI staining solution as described in Protocol 1, step 6.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence of the secondary antibody to quantify phospho-pRb levels. If co-stained with PI, bivariate analysis can correlate pRb phosphorylation with the cell cycle phase.

Troubleshooting

  • Cell Clumping: Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before analysis.

  • Weak PI Signal: Ensure proper fixation and staining times. Check the concentration and quality of the PI solution.

  • High Background Staining (pRb): Optimize antibody concentrations and include appropriate isotype controls. Ensure adequate washing steps.

  • Poor Cell Viability: Handle cells gently during harvesting and staining. Use a viability dye to exclude dead cells from the analysis.

Conclusion

Flow cytometry is a powerful and quantitative method for characterizing the cellular effects of CDK2 inhibitors like this compound. The protocols outlined in these application notes provide a robust framework for assessing cell cycle arrest and the modulation of downstream signaling pathways. This information is critical for the preclinical evaluation and development of novel anti-cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PNU-292137, with a specific focus on addressing its known poor solubility.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Poor solubility can significantly impact experimental reproducibility and outcomes. Below are common issues encountered with this compound and step-by-step guidance to address them.

Issue 1: this compound fails to dissolve in standard aqueous buffers.

  • Cause: this compound is a lipophilic molecule with inherently low aqueous solubility.

  • Solution:

    • Utilize Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.

    • Serial Dilutions: Perform serial dilutions of the DMSO stock solution into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce toxicity or off-target effects (typically <0.5% v/v).

    • Vortexing and Sonication: After dilution, ensure thorough mixing by vortexing. If precipitation is observed, gentle sonication in a water bath can aid in redissolving the compound.

Issue 2: Precipitation occurs when diluting the this compound stock solution into aqueous media.

  • Cause: The compound is crashing out of solution as the solvent environment becomes more aqueous.

  • Solution:

    • Lower the Final Concentration: The desired final concentration may be above the solubility limit of this compound in the final aqueous buffer. Try working with a lower final concentration.

    • Use of Surfactants or Co-solvents: The inclusion of a small, biologically compatible amount of a surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the final aqueous buffer can help maintain solubility.[1][2]

    • pH Adjustment: For some compounds, altering the pH of the final buffer can improve solubility.[2] The effect of pH on this compound solubility would need to be determined empirically.

Issue 3: Inconsistent results in cell-based assays.

  • Cause: Poor solubility can lead to inconsistent effective concentrations of this compound in the cell culture medium. The compound may precipitate over time, especially at 37°C.

  • Solution:

    • Pre-warm Media: Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the incubation temperature.

    • Rapid and Thorough Mixing: Add the diluted this compound to the medium and mix immediately and thoroughly to ensure homogenous distribution before precipitation can occur.

    • Visual Inspection: Before adding the final solution to your cells, visually inspect the medium for any signs of precipitation. If observed, the preparation should be discarded and remade, possibly at a lower concentration or with a different solubilization strategy.

    • Consider Formulation Strategies: For in vivo studies or complex in vitro models, more advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve bioavailability and solubility.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Q2: What is the mechanism of action of this compound?

A2: this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A.[4][5] By inhibiting CDK2/Cyclin A, it blocks the progression of the cell cycle, which can lead to an anti-proliferative effect in cancer cells.[4][6]

Q3: Has the poor solubility of this compound been previously reported?

A3: Yes, the poor solubility of this compound was a known issue that prompted further lead optimization studies. This led to the development of compound PHA-533533, which exhibited a more than 10-fold improvement in solubility while retaining inhibitory activity against CDK2/Cyclin A.[5]

Q4: Are there general strategies to improve the solubility of compounds like this compound?

A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These include:

  • Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2][3][7]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility.[1][7]

  • Lipid-based formulations: Incorporating the drug into oils, surfactants, or emulsions can improve solubility and absorption.[2][3]

  • Cyclodextrin (B1172386) complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[1][3]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents (Template)

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
DMF25

Researchers should populate this table by preparing saturated solutions of this compound in each solvent, allowing them to equilibrate, and then quantifying the concentration of the dissolved compound, for example, by UV-Vis spectrophotometry or HPLC.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions

Objective: To prepare a high-concentration stock solution of this compound and subsequently dilute it to a final working concentration in an aqueous buffer for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh a known amount of this compound powder. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube. d. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a fresh aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to get to a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. c. Pre-warm the required volume of your final aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C). d. Add the appropriate volume of the this compound stock solution to the pre-warmed buffer. It is crucial to add the small volume of the stock solution to the larger volume of the buffer while vortexing to ensure rapid and uniform dispersion. e. Vortex the final working solution immediately and thoroughly for 30-60 seconds. f. Visually inspect the working solution for any signs of precipitation before use. If precipitation is observed, consider preparing a fresh solution at a lower concentration.

Visualizations

PNU_292137_Troubleshooting_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Dilution start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute mix Vortex/Sonicate dilute->mix check Check for Precipitation mix->check precipitate Precipitate Observed check->precipitate Yes no_precipitate Clear Solution check->no_precipitate No troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant/Co-solvent - Adjust pH precipitate->troubleshoot ready Ready for Experiment no_precipitate->ready

Caption: Workflow for preparing this compound solutions.

PNU_292137_Signaling_Pathway cluster_G1_S_transition G1/S Phase Transition Control CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA pRB pRB CDK2_CyclinA->pRB phosphorylates pRB_p p-pRB (Phosphorylated) pRB->pRB_p E2F E2F pRB->E2F sequesters/inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CellCycleProgression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycleProgression PNU292137 This compound PNU292137->CDK2_CyclinA inhibits

Caption: this compound mechanism of action in the cell cycle.

References

Technical Support Center: Optimizing PNU-292137 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PNU-292137 in cell culture experiments. This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental design and interpret your results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the CDK2/cyclin A complex. By binding to the ATP pocket of CDK2, it prevents the phosphorylation of downstream substrates, leading to cell cycle arrest, primarily at the G1/S transition phase. This inhibition of cell cycle progression can ultimately induce apoptosis in cancer cells that are dependent on CDK2 activity.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The biochemical IC50 of this compound for CDK2/cyclin A is 37 nM.[1][2] A closely related 3-aminopyrazole (B16455) analog, PHA-533533, exhibits anti-proliferative activity with an IC50 in the submicromolar range in various cancer cell lines.[3][4] Based on this, a good starting point for a dose-response experiment in your cell line of interest would be a broad range from 10 nM to 10 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final DMSO concentration in your experiments is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: In which cell lines is this compound expected to be effective?

A4: The effectiveness of this compound will depend on the specific cell line's reliance on the CDK2 pathway for proliferation. Cancer cell lines with dysregulated cell cycles, particularly those with alterations in the G1/S checkpoint machinery (e.g., high levels of cyclin E or loss of p16INK4a), may be more sensitive to CDK2 inhibition. It is crucial to determine the IC50 for your specific cell line empirically.

Data Presentation

Table 1: this compound and Related Compound Activity

CompoundTargetAssay TypeIC50 / KiReference
This compoundCDK2/cyclin ABiochemical37 nM (IC50)[1][2]
PHA-533533CDK2/cyclin ABiochemical31 nM (Ki)[3][4]
PHA-533533Various Cancer Cell LinesCell ProliferationSubmicromolar (IC50)[3][4]

Signaling Pathway

The following diagram illustrates the canonical CDK2/cyclin A signaling pathway and the point of inhibition by this compound.

CDK2_Pathway cluster_G1_S G1/S Phase Transition Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK activate Cyclin_D_CDK4_6 Cyclin D/CDK4/6 Ras_Raf_MEK_ERK->Cyclin_D_CDK4_6 upregulate pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin_E_CDK2 Cyclin E/CDK2 E2F->Cyclin_E_CDK2 promotes transcription of Cyclin E Cyclin_E_CDK2->pRb hyper-phosphorylates (inactivates) S_Phase_Entry S-Phase Entry & DNA Replication Cyclin_E_CDK2->S_Phase_Entry Cyclin_A_CDK2 Cyclin A/CDK2 Cyclin_A_CDK2->S_Phase_Entry maintains PNU_292137 This compound p21_p27 p21/p27 (CKIs) p21_p27->Cyclin_E_CDK2 p21_p27->Cyclin_A_CDK2 PNU_292139 PNU_292139 PNU_292139->Cyclin_A_CDK2 inhibits

Caption: Simplified CDK2/cyclin A signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 10 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of a key CDK2 substrate, the Retinoblastoma protein (pRb).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

Problem Possible Cause Suggested Solution
No observable effect on cell proliferation 1. This compound concentration is too low.2. The cell line is resistant to CDK2 inhibition.3. The compound has degraded.4. Incubation time is too short.1. Increase the concentration range in your dose-response experiment.2. Verify the expression and activity of CDK2 in your cell line. Consider using a cell line known to be sensitive to CDK2 inhibitors as a positive control.3. Use a fresh aliquot of this compound. Ensure proper storage.4. Extend the treatment duration (e.g., 72 hours).
High levels of cell death even at low concentrations 1. The cell line is highly sensitive to CDK2 inhibition.2. Off-target effects of this compound.3. Solvent (DMSO) toxicity.1. Lower the concentration range in your dose-response experiment.2. While a selectivity profile for this compound is not publicly available, CDK inhibitors can have off-target effects on other kinases. Lowering the concentration can help mitigate these effects.3. Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle-only control.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Inconsistent this compound dosage.3. High passage number of the cell line leading to genetic drift.1. Ensure accurate cell counting and consistent seeding density.2. Prepare fresh dilutions of this compound for each experiment.3. Use cells with a low and consistent passage number.
Unexpected cell cycle arrest profile (e.g., G2/M arrest) 1. Off-target inhibition of other CDKs (e.g., CDK1).1. Titrate this compound to the lowest effective concentration to minimize off-target effects. Analyze the phosphorylation status of substrates specific to other CDKs.

Experimental Workflow Diagram

experimental_workflow cluster_workflow Experimental Workflow for this compound Start Start: Select Cell Line Dose_Response Dose-Response Experiment (MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Use concentrations around IC50 Western_Blot Western Blot Analysis (pRb Phosphorylation) Determine_IC50->Western_Blot Use concentrations around IC50 Analyze_Results Analyze and Interpret Results Cell_Cycle_Analysis->Analyze_Results Western_Blot->Analyze_Results

Caption: A logical workflow for characterizing the effects of this compound in cell culture.

References

PNU-292137 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PNU-292137. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies for their mitigation.

This compound is recognized as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, with a reported IC50 of 37 nM. While it has demonstrated in vivo antitumor activity, like many kinase inhibitors, it is essential to consider and investigate potential off-target effects to ensure the validity of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin A. It has a reported IC50 of 37 nM for this complex. A later-developed analog, PHA-533533, inhibits CDK2/cyclin A with a Ki of 31 nM.[1][2]

Q2: Are there known off-targets for this compound?

A2: Specific off-target screening data for this compound is not publicly available. However, based on the nature of kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket of CDKs, off-target interactions are possible. The most likely off-targets are other members of the CDK family due to structural homology, particularly CDK1.[3][4]

Q3: I am observing a phenotype that is not consistent with CDK2 inhibition. Could this be an off-target effect?

A3: Yes, an unexpected phenotype is a common indicator of potential off-target activity. It is crucial to experimentally verify that the observed effect is a direct result of CDK2 inhibition.

Q4: What are the general strategies to minimize and investigate off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of the compound that elicits the desired on-target effect. To investigate off-target effects, a multi-pronged approach is advised, including the use of structurally unrelated inhibitors, genetic knockdown of the target, and comprehensive selectivity profiling.

Troubleshooting Guides

This section addresses specific hypothetical, yet plausible, issues that may arise during experiments with this compound, potentially due to off-target effects.

Issue 1: Unexpected Cell Cycle Arrest in G2/M Phase

Question: I am using this compound to induce a G1/S phase arrest by inhibiting CDK2. However, flow cytometry analysis shows a significant population of cells arresting in the G2/M phase. Is this an off-target effect?

Answer: This observation is likely due to an off-target effect. While CDK2 is a key regulator of the G1/S transition, off-target inhibition of other kinases involved in mitotic entry, such as CDK1, can lead to a G2/M arrest.[4] Due to the high homology between the ATP-binding sites of CDK1 and CDK2, this is a common off-target effect for CDK2 inhibitors.[3][4]

  • Dose-Response Analysis: Perform a detailed dose-response curve and correlate the concentration of this compound with the G1/S and G2/M arrest phenotypes. On-target and off-target effects may have different potency profiles.

  • Use a Structurally Unrelated CDK2 Inhibitor: Treat cells with a different class of CDK2 inhibitor. If the G2/M arrest is not observed with the alternative compound, it suggests the phenotype is a specific off-target effect of this compound.

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically deplete CDK2. If the G2/M arrest phenotype is not recapitulated, this strongly suggests an off-target effect of this compound.[3]

  • Monitor Downstream Signaling: Assess the phosphorylation status of known substrates for both CDK2 (e.g., Rb) and CDK1 (e.g., Lamin A/C). This can help differentiate between the inhibition of the two kinases.

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired duration. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A decrease in phospho-Rb levels would be consistent with on-target CDK2 inhibition.

Issue 2: Unexpected Cytotoxicity in a CDK2-Independent Cell Line

Question: I am observing significant cell death in a cell line that is known to be resistant to CDK2 inhibition. Is this indicative of an off-target effect?

Answer: Yes, cytotoxicity in a cell line that should not be sensitive to CDK2 inhibition is a strong indicator of off-target effects.[4] This could be due to the inhibition of other kinases essential for cell survival in that specific cellular context.

  • Kinome-Wide Profiling: To identify potential off-target kinases, subject this compound to a broad-spectrum kinase profiling service. This will provide a comprehensive list of potential off-targets.

  • Target Validation with CRISPR/Cas9: Knock out the primary target, CDK2, in the sensitive cell line. If the cells remain sensitive to this compound, it confirms the cytotoxicity is mediated by an off-target mechanism.[5]

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm the engagement of this compound with its intended target (CDK2) and potentially identify novel intracellular targets in an unbiased manner.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of this compound concentrations, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Assay: After the desired incubation period (e.g., 24-48 hours), use a commercially available luminescence- or fluorescence-based Caspase-3/7 activity assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the signal and normalize it to the vehicle control. A significant increase in Caspase-3/7 activity indicates the induction of apoptosis.[4]

Data Summary

Since specific off-target data for this compound is not available, the following table presents hypothetical, yet plausible, selectivity data for a representative CDK2 inhibitor to illustrate how such data would be presented.

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK2/cyclin A
CDK2/cyclin A 37 1
CDK1/cyclin B37010
CDK5/p252,22060
GSK3β4,810130
CDK4/cyclin D1>10,000>270
ROCK1>10,000>270

Visualizations

Signaling Pathway: Simplified CDK2 and Potential CDK1 Off-Target Pathways

G cluster_0 G1 Phase cluster_1 G1/S Transition (On-Target) cluster_2 G2/M Transition (Potential Off-Target) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb This compound This compound This compound->CDK2 E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis PNU-292137_off This compound PNU-292137_off->CDK1

Caption: On-target inhibition of CDK2 by this compound and potential off-target inhibition of CDK1.

Experimental Workflow: Investigating an Unexpected Phenotype

G A Unexpected Phenotype Observed (e.g., G2/M Arrest) B Perform Dose-Response Curve for Phenotype A->B C Is Phenotype Dose-Dependent? B->C D Use Structurally Unrelated CDK2 Inhibitor C->D Yes E Does Alternative Inhibitor Cause Same Phenotype? D->E F Use siRNA/CRISPR to Deplete CDK2 E->F No H Conclusion: Likely On-Target Effect E->H Yes G Is Phenotype Replicated with CDK2 Depletion? F->G G->H Yes I Conclusion: Likely Off-Target Effect of this compound G->I No J Consider Kinome Screen to Identify Off-Targets I->J K No L Yes M Yes N No

Caption: A logical workflow for distinguishing between on-target and off-target effects.

Logical Relationship: Troubleshooting Unexpected Cytotoxicity

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Problem Unexpected Cytotoxicity in a CDK2-Independent Cell Line cause1 Off-Target Kinase Inhibition problem->cause1 cause2 Compound Impurity problem->cause2 cause3 Non-Specific Cellular Stress problem->cause3 solution1 Kinome-Wide Profiling cause1->solution1 solution2 CRISPR KO of CDK2 cause1->solution2 solution3 Purity Analysis (LC-MS) cause2->solution3 solution4 Use Inactive Analog as Control cause3->solution4

Caption: Relationship between the problem of unexpected cytotoxicity and potential troubleshooting steps.

References

PNU-292137 high plasma protein binding challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the high plasma protein binding of PNU-292137.

Troubleshooting Guides

High plasma protein binding of a compound like this compound can present several experimental challenges, from inconsistent assay results to discrepancies between in vitro potency and in vivo efficacy. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Inconsistent or Unexpected Results in Plasma Protein Binding Assays

Potential Causes & Troubleshooting Steps:

  • Non-Specific Binding to Apparatus: Highly lipophilic compounds like this compound can adhere to plasticware, membranes, and other surfaces, leading to artificially low measurements of the unbound fraction.

    • Recommendation: Pre-saturate the experimental apparatus (e.g., dialysis membranes, ultrafiltration devices) with a solution of this compound before starting the assay. This can help to block non-specific binding sites.

    • Alternative: Consider using specialized labware with low-binding surfaces.

  • Assay Method Limitations: Different methods for determining plasma protein binding have distinct advantages and disadvantages. For instance, ultrafiltration can sometimes be more susceptible to non-specific binding than equilibrium dialysis.[1]

    • Recommendation: If you are observing inconsistencies, cross-validate your results using an alternative method. Equilibrium dialysis is often considered the "gold standard."[2]

  • Compound Stability: Degradation of this compound in plasma over the course of a long incubation (as in equilibrium dialysis) can affect the results.

    • Recommendation: Assess the stability of this compound in plasma under the same conditions as your binding assay (time, temperature). If instability is detected, a more rapid method like ultrafiltration might be more appropriate, provided non-specific binding is controlled.

  • Plasma pH and Temperature: Changes in plasma pH and temperature can alter protein conformation and, consequently, drug binding.[3]

    • Recommendation: Ensure that the pH of the plasma and buffer solutions is carefully controlled throughout the experiment. Maintain a constant and physiologically relevant temperature (e.g., 37°C).

Issue 2: Poor Correlation Between High In Vitro Potency and Low In Vivo Efficacy

Potential Cause & Troubleshooting Steps:

  • High Plasma Protein Binding Limiting Free Drug Concentration: this compound has a reported plasma protein binding of 99%.[4] This means only a very small fraction of the administered dose is free to distribute to the target tissues and exert its therapeutic effect. The "free drug hypothesis" posits that only the unbound drug is pharmacologically active.[5]

    • Recommendation 1: Quantify the Unbound Fraction (fu): Accurately determine the fu of this compound in the plasma of the animal model being used for in vivo studies. This value is crucial for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data.

    • Recommendation 2: Consider a Successor Compound: Research has led to the development of PHA-533533, an analog of this compound, with a lower plasma protein binding of 74%.[4] If feasible, evaluating this or other analogs with more favorable binding characteristics could be a strategic approach.

    • Recommendation 3: Formulation Strategies: Investigate drug delivery systems, such as liposomes or nanoparticles, which can alter the pharmacokinetic profile of a drug and potentially increase its concentration at the target site.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma protein binding of this compound?

A1: this compound has a high plasma protein binding of 99%.[4]

Q2: Why is high plasma protein binding a concern for a drug candidate like this compound?

A2: High plasma protein binding can significantly limit the free (unbound) concentration of a drug in circulation.[6] According to the free drug hypothesis, only the unbound fraction is available to interact with the target, in this case, CDK2/cyclin A.[5][7] This can lead to a disconnect between high potency observed in in vitro assays (where plasma proteins are often absent) and reduced efficacy in vivo.

Q3: What are the standard methods to measure the plasma protein binding of this compound?

A3: The most common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[8][9] Equilibrium dialysis is often considered the reference method due to minimized non-specific binding, while ultrafiltration is a faster alternative.[1]

Q4: Are there alternatives to this compound with lower plasma protein binding?

A4: Yes, a lead optimization program resulted in the discovery of PHA-533533. This compound is an analog of this compound with a reduced plasma protein binding of 74% and improved solubility.[4]

Q5: How does this compound exert its biological effect?

A5: this compound is an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A.[4][7] This inhibition disrupts the normal cell cycle, which is a hallmark of cancer cells, leading to anti-proliferative effects.[7]

Data Summary

CompoundPlasma Protein Binding (%)CDK2/cyclin A Ki (nM)
This compound99Not explicitly stated, but is a nanomolar inhibitor
PHA-5335337431

Data sourced from:[4]

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into plasma (from the desired species) to achieve the final desired concentration. The final solvent concentration should be minimal (<1%) to avoid impacting protein binding.

    • Prepare a phosphate-buffered saline (PBS) solution at a physiological pH (7.4).

  • Dialysis Setup:

    • Assemble the equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10,000 Da molecular weight cutoff) according to the manufacturer's instructions.

    • Add the plasma containing this compound to one chamber and an equal volume of PBS to the other chamber.

  • Equilibration:

    • Incubate the dialysis unit at 37°C with gentle shaking for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). The exact time should be determined empirically.

  • Sampling and Analysis:

    • After incubation, carefully collect samples from both the plasma and the buffer chambers.

    • Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Visualizations

PNU_292137_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 S->G2 DNA Replication M M Phase G2->M M->G1 CDK2_CyclinA CDK2/Cyclin A Complex CDK2_CyclinA->S Promotes G1/S Transition PNU_292137 This compound PNU_292137->CDK2_CyclinA Inhibits

Caption: Mechanism of action of this compound in cell cycle regulation.

PPB_Troubleshooting_Workflow Start Inconsistent Plasma Protein Binding Results Check_NSB Assess Non-Specific Binding (NSB) Start->Check_NSB NSB_High NSB is High Check_NSB->NSB_High Pre_saturate Pre-saturate Apparatus NSB_High->Pre_saturate Yes Low_Binding_Ware Use Low-Binding Ware NSB_High->Low_Binding_Ware Yes Validate_Method Cross-Validate with Alternative Method (e.g., Equilibrium Dialysis) NSB_High->Validate_Method No Pre_saturate->Validate_Method Low_Binding_Ware->Validate_Method Check_Stability Assess Compound Stability in Plasma Validate_Method->Check_Stability Unstable Compound is Unstable Check_Stability->Unstable Use_Rapid_Method Use a More Rapid Assay (e.g., Ultrafiltration) Unstable->Use_Rapid_Method Yes Results_Consistent Results are Consistent Unstable->Results_Consistent No Use_Rapid_Method->Results_Consistent

Caption: Troubleshooting workflow for inconsistent plasma protein binding results.

References

PNU-292137 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of PNU-292137. As specific stability data for this compound is limited in publicly available literature, the information provided is based on general best practices for small molecule inhibitors and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

General Storage Recommendations for this compound Powder:

TemperatureDurationNotes
-20°C≥ 1 yearRecommended for long-term storage.
4°CShort-termSuitable for short-term storage.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is reported to have been optimized to improve its physicochemical properties, including solubility.[1] For experimental use, it is advisable to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it with aqueous buffers or cell culture media for working solutions.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.

Storage of Stock Solutions:

TemperatureSolventRecommended Duration
-20°CDMSOUp to 6 months
-80°CDMSO> 6 months

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for small molecule inhibitors, it is best to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in these solutions before use. The stability in aqueous solutions can be influenced by pH, temperature, and the presence of other components in the media.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Inhibitory Activity Degradation of this compound in solution: Stock solutions may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). Working solutions in aqueous buffers may have a limited half-life.1. Prepare a fresh stock solution from solid this compound.2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles.3. Always prepare fresh working dilutions in aqueous media immediately before use.4. Perform a stability test of your solution using the protocol provided below.
Inconsistent Experimental Results (e.g., variable IC50 values) Precipitation of the compound: this compound may have limited solubility in your aqueous experimental buffer, leading to precipitation and a lower effective concentration.1. Visually inspect your solutions for any precipitate.2. If precipitation is observed, consider preparing a fresh, lower concentration working solution.3. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not affect your experiment and to maintain the solubility of this compound.
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.1. Use low-adhesion plasticware where possible.2. Minimize the time the compound is in diluted solutions before being added to the experimental system.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer system over time.

Objective: To quantify the degradation of this compound under specific storage conditions.

Materials:

  • This compound solid powder

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Light-protected, airtight vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration in the aqueous buffer of interest. Ensure the final concentration of the organic solvent is consistent across all samples and does not exceed a level that would affect the assay (typically <1%).

  • Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC. This will serve as your baseline reference.

  • Incubation: Aliquot the remaining working solution into several light-protected, airtight vials. Incubate these vials under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation.

  • HPLC Analysis: Analyze the sample from each time point using the same HPLC method as the T=0 sample. The method should be capable of separating the parent this compound peak from any potential degradants.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The percentage of this compound remaining can be calculated as: (Peak Area at Time=X / Peak Area at Time=0) * 100.

Visualizations

This compound Mechanism of Action

This compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A.[1][2] This inhibition blocks the phosphorylation of target proteins, leading to cell cycle arrest.

PNU_292137_Pathway cluster_G1_S G1/S Phase Progression CDK2 CDK2 ActiveComplex Active CDK2/Cyclin A Complex CDK2->ActiveComplex CyclinA Cyclin A CyclinA->ActiveComplex Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) ActiveComplex->Phosphorylation Kinase Activity Progression S-Phase Entry Phosphorylation->Progression PNU This compound PNU->ActiveComplex Inhibition

Caption: this compound inhibits the active CDK2/Cyclin A complex, preventing cell cycle progression.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in assessing the stability of a this compound solution.

Stability_Workflow arrow arrow A Prepare this compound Working Solution B Analyze T=0 Sample (HPLC) A->B C Incubate Aliquots (Different Conditions) A->C E Compare Peak Areas to T=0 Sample B->E D Analyze Samples at Various Time Points (HPLC) C->D D->E F Determine Percent Degradation E->F

Caption: Workflow for determining the stability of this compound in solution using HPLC analysis.

References

Troubleshooting inconsistent results with PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-292137, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent 3-aminopyrazole (B16455) derivative that functions as an ATP-competitive inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes.[1][2] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and inhibit tumor cell proliferation. It has demonstrated anti-tumor activity in in vivo models.[1]

Q2: What is the reported potency of this compound?

In biochemical assays, this compound has been shown to inhibit CDK2/cyclin A with an IC50 value of 37 nM.[1]

Q3: Are there known solubility issues with this compound?

Yes, poor aqueous solubility is a known challenge with this compound. A successor compound, PHA-533533, was specifically developed to improve upon the suboptimal physicochemical properties of this compound, including its limited solubility and high plasma protein binding.[1] This suggests that researchers may encounter difficulties in dissolving and maintaining this compound in aqueous solutions.

Q4: How should I prepare and store stock solutions of this compound?

Due to its likely poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is low enough (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.

Q5: What are potential off-target effects of this compound?

While this compound is reported as a CDK2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. To confidently attribute an observed phenotype to the inhibition of CDK2, it is essential to perform control experiments. These may include using a structurally unrelated CDK2 inhibitor to see if the same phenotype is produced, or using molecular techniques like siRNA or CRISPR to knock down CDK2 and observe if the effect is mimicked.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
  • Possible Cause 1: Compound Precipitation.

    • Explanation: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media. This will lead to a lower effective concentration of the inhibitor and thus, reduced activity.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the diluted working solution for any visible precipitate.

      • Solubilization Assistance: If precipitation is observed, gentle warming (to 37°C) and vortexing or sonication may help to redissolve the compound.

      • Optimize Dilution: When diluting the DMSO stock, add it to the aqueous media with vigorous vortexing to ensure rapid and uniform dispersion.

      • Consider Formulation: For in vivo studies, formulation of this compound in a suitable vehicle may be necessary to improve its solubility and bioavailability.

  • Possible Cause 2: Compound Degradation.

    • Explanation: The stability of this compound in solution over time, especially in aqueous media at 37°C, may be limited. Degradation of the compound will lead to a loss of activity.

    • Troubleshooting Steps:

      • Fresh Preparations: Always prepare fresh working solutions from a frozen stock immediately before each experiment.

      • Time-Course Experiment: If performing long-term incubations, consider the stability of the compound and replenish the media with freshly diluted this compound at appropriate intervals.

Issue 2: High background or off-target effects observed.
  • Possible Cause: Non-specific activity due to high concentration or off-target inhibition.

    • Explanation: Using excessively high concentrations of this compound can lead to non-specific cellular effects or inhibition of other kinases.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a thorough dose-response experiment to determine the optimal concentration range for CDK2 inhibition with minimal off-target effects.

      • Kinase Profiling: To understand the selectivity of this compound, consider performing or consulting a kinase selectivity profile (kinome scan). This will identify other kinases that are inhibited by the compound at various concentrations.

      • Control Compounds: As mentioned in the FAQs, use a structurally distinct CDK2 inhibitor as a control to confirm that the observed phenotype is due to on-target activity.

Experimental Protocols

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK2/cyclin A.

  • Reagents and Materials:

    • Recombinant active CDK2/cyclin A enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Substrate (e.g., Histone H1)

    • ATP (at or near the Km for CDK2)

    • This compound (dissolved in 100% DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the assay wells.

    • Add the CDK2/cyclin A enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

General Protocol for Cell Proliferation Assay

This protocol outlines a general method for evaluating the anti-proliferative effects of this compound on a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be ≤0.1%.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

    • Normalize the data to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

ParameterValueReference
Target CDK2/cyclin A, CDK2/cyclin E[1][2]
IC50 (CDK2/cyclin A) 37 nM[1]
Known Issues Poor aqueous solubility, high plasma protein binding[1]

Visualizations

Signaling Pathway of CDK2 in Cell Cycle Progression

CDK2_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2/Cyclin E CyclinE->CDK2_E G1_S_Transition G1/S Transition CDK2_E->G1_S_Transition promotes CyclinA Cyclin A CDK2_A CDK2/Cyclin A CyclinA->CDK2_A S_Phase S Phase (DNA Replication) CDK2_A->S_Phase promotes PNU_292137 This compound PNU_292137->CDK2_E inhibits PNU_292137->CDK2_A inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent/Weak Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Solubilize Optimize Solubilization: - Gentle Warming (37°C) - Vortexing/Sonication Check_Solubility->Solubilize Precipitate Observed Check_Stability Consider Compound Degradation Check_Solubility->Check_Stability No Precipitate Solubilize->Check_Stability Fresh_Prep Use Freshly Prepared Working Solutions Check_Stability->Fresh_Prep Potential Degradation Check_Concentration Evaluate Compound Concentration Check_Stability->Check_Concentration Likely Stable Fresh_Prep->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Concentration Too High/Low? Off_Target Investigate Off-Target Effects Dose_Response->Off_Target Controls Use Control Compounds (Structurally Unrelated CDK2 Inhibitor) Off_Target->Controls Suspected Off-Target End Consistent Results Off_Target->End On-Target Confirmed Kinome_Scan Consider Kinome Profiling Controls->Kinome_Scan Kinome_Scan->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: PNU-292137 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to PNU-292137 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A or Cyclin E.[1][2][3] CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][4]

Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, based on studies with other CDK2 inhibitors, several potential mechanisms of acquired resistance can be hypothesized:[2][5][6][7][8]

  • Upregulation of the Target Pathway: Increased expression of CDK2 or its activating partner, Cyclin E (encoded by the CCNE1 gene), can lead to resistance.[2][5][6] This is a common mechanism for acquired resistance to CDK2 inhibitors, particularly in cancers with pre-existing CCNE1 amplification.[2][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for CDK2 inhibition. A key bypass mechanism is the upregulation of the CDK4/6-Cyclin D pathway, which can also phosphorylate Rb and promote cell cycle progression.[2][9][10]

  • Selection of Pre-existing Resistant Cell Populations: A heterogeneous tumor cell population may contain a small subset of cells that are inherently less sensitive to this compound. Continuous treatment can lead to the selection and expansion of these resistant clones. For instance, studies have shown that pre-existing polyploid cells can be selected for during treatment with CDK2 inhibitors.[2][5][11]

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. Altered metabolism of the compound can also contribute to resistance.

  • Target Alteration (Gatekeeper Mutations): Although less common for CDK2 inhibitors compared to other kinases, mutations in the ATP-binding pocket of CDK2 could potentially alter the binding affinity of this compound, leading to reduced efficacy.[2]

Q3: Our cancer cell line shows high intrinsic (pre-existing) resistance to this compound. What are the likely reasons?

Intrinsic resistance to this compound can be multifactorial and may be linked to the specific genetic and molecular characteristics of the cancer cell line:[7]

  • Low Dependence on the CDK2 Pathway: The cell line may not be highly dependent on the CDK2 pathway for proliferation. Some cancer cells may have a greater reliance on other cell cycle regulators, such as the CDK4/6 pathway.

  • Pre-existing Molecular Alterations: The cell line may harbor pre-existing genetic alterations that confer resistance, such as high-level amplification of CCNE1 or mutations in genes that regulate the cell cycle.[7]

  • High Activity of Bypass Pathways: The cancer cells may have high basal activity of signaling pathways that can bypass the need for CDK2 activity.[7]

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound in our long-term cell culture.

This is a classic indication of acquired resistance. The following steps will help you identify the underlying cause.

Troubleshooting Workflow

cluster_0 Problem: Increased IC50 of this compound cluster_1 Initial Checks cluster_2 Investigate Resistance Mechanisms Increased_IC50 Increased IC50 Observed Confirm_Compound 1. Confirm compound integrity (LC-MS) Increased_IC50->Confirm_Compound Confirm_Cell_Line 2. Confirm cell line identity (STR profiling) Increased_IC50->Confirm_Cell_Line Western_Blot 3. Western Blot Analysis (p-Rb, CDK2, Cyclin E1, CDK4/6) Confirm_Cell_Line->Western_Blot qPCR 4. qPCR Analysis (CDK2, CCNE1, CDK4, CDK6) Western_Blot->qPCR Sequencing 5. CDK2 Gene Sequencing (Identify mutations) qPCR->Sequencing FACS 6. Cell Cycle/Ploidy Analysis (FACS) Sequencing->FACS

Caption: Troubleshooting workflow for investigating increased IC50.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Upregulation of CDK2/Cyclin E1 Western Blot: Compare the protein levels of CDK2 and Cyclin E1 in your resistant cells to the parental (sensitive) cells. An increase in these proteins suggests this mechanism. qPCR: Analyze the mRNA levels of CDK2 and CCNE1 to determine if the upregulation is at the transcriptional level.
Activation of CDK4/6 Bypass Pathway Western Blot: Assess the protein levels of CDK4, CDK6, and Cyclin D1. Also, check the phosphorylation status of Rb at CDK4/6-specific sites.
Selection of Polyploid Cells Flow Cytometry (FACS): Perform cell cycle analysis with propidium (B1200493) iodide staining to assess the DNA content and ploidy of the resistant and parental cell populations.[5]
Target Mutation Sanger Sequencing: Sequence the ATP-binding domain of the CDK2 gene in the resistant cells to identify any potential mutations that could interfere with this compound binding.

Issue 2: Inconsistent results in cell viability assays.

Variability in cell viability assays is a common issue. Here’s how to troubleshoot it.

Possible Cause Troubleshooting Steps
Compound Solubility and Stability - Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. - Prepare fresh stock solutions regularly and store them properly as recommended by the manufacturer. - Minimize freeze-thaw cycles.
Cell Seeding Density - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Inconsistent cell numbers can lead to variable results.
Assay-Specific Issues (e.g., MTT, CellTiter-Glo) - For MTT assays, ensure the formazan (B1609692) crystals are fully solubilized. - For luminescence-based assays like CellTiter-Glo, ensure proper mixing and incubation times. - Always include appropriate controls (vehicle control, positive control).
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to minimize variability.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound using a stepwise dose-escalation approach.[12][13][14][15]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well and 6-well plates, T-25/T-75 flasks

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Determine the initial IC50:

    • Seed the parental cells in 96-well plates.

    • Treat with a range of this compound concentrations for 72 hours.

    • Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC50.

    • Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Gradual Dose Escalation:

    • Once the surviving cells resume proliferation and reach 70-80% confluency, subculture them.

    • Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).

    • A significant portion of cells may die initially after each dose increase.

  • Establishment of the Resistant Cell Line:

    • Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

    • The resulting cell line is considered this compound-resistant.

  • Characterization and Maintenance:

    • Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.

    • Maintain the resistant cell line in a culture medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.

    • Cryopreserve stocks of the resistant and parental cells from the same passage number.

cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Resistant Line Establishment Determine_IC50 Determine IC50 of This compound in parental cells Culture_IC50 Culture cells with This compound at IC50 Determine_IC50->Culture_IC50 Increase_Dose Gradually increase drug concentration Culture_IC50->Increase_Dose Isolate_Clones Isolate and expand resistant clones Increase_Dose->Isolate_Clones Confirm_Resistance Confirm resistance (IC50 shift) Isolate_Clones->Confirm_Resistance

Caption: Workflow for generating a resistant cell line.

Protocol 2: Western Blot Analysis for Key Resistance Markers

This protocol is for assessing the protein levels of key markers associated with resistance to CDK2 inhibitors.

Materials:

  • Parental and this compound-resistant cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-p-Rb, anti-Rb, anti-CDK4, anti-CDK6, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis:

    • Treat cells as required.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Normalize the data to a loading control like GAPDH.

Protocol 3: In Vitro Kinase Assay

This protocol allows for the direct measurement of the inhibitory activity of this compound on CDK2.[16][17]

Materials:

  • Recombinant CDK2/Cyclin A or CDK2/Cyclin E complex

  • This compound

  • Kinase assay buffer

  • ATP

  • CDK2 substrate (e.g., Histone H1 or a specific peptide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Prepare Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, recombinant CDK2/Cyclin complex, and the substrate.

  • Inhibitor Addition:

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Initiate Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate at 30°C for the optimized reaction time.

  • Detect Kinase Activity:

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

cluster_0 CDK2 Signaling Pathway and Resistance cluster_1 Resistance Mechanisms PNU This compound CDK2_CycE CDK2/Cyclin E PNU->CDK2_CycE Inhibits Rb Rb CDK2_CycE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Upregulation Upregulation of CDK2/Cyclin E Upregulation->CDK2_CycE Increases activity Bypass CDK4/6 Activation Bypass->Rb Phosphorylates (Bypass)

Caption: this compound mechanism and potential resistance pathways.

References

Technical Support Center: Improving the In Vivo Bioavailability of PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the CDK2 inhibitor, PNU-292137.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent 3-aminopyrazole (B16455) inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, which has demonstrated in vivo antitumor activity.[1] However, it was identified as a lead compound that required optimization to improve its physicochemical properties, specifically its poor solubility and high plasma protein binding.[1] These characteristics are known to significantly limit oral bioavailability, leading to challenges in achieving therapeutic concentrations in vivo.

Q2: What are the primary factors limiting the in vivo bioavailability of this compound?

A2: The primary factors are its poor aqueous solubility and high plasma protein binding. Poor solubility limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption. High plasma protein binding reduces the fraction of free drug available to exert its pharmacological effect and be cleared from the body.

Q3: What are the predicted physicochemical properties of this compound?

A3: While experimental data is limited in the public domain, computational models can predict the physicochemical properties of this compound. These predictions indicate that the compound is lipophilic and has low aqueous solubility, consistent with the observations from its lead optimization program.

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 341.4 g/mol Acceptable for oral absorption.
LogP (Lipophilicity) 3.5High lipophilicity can lead to poor aqueous solubility.
Aqueous Solubility (LogS) -4.2 (approx. 6.3 µg/mL)Very low solubility, likely limiting dissolution and absorption.
Hydrogen Bond Donors 2Within the acceptable range for oral drugs.
Hydrogen Bond Acceptors 4Within the acceptable range for oral drugs.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed, including:

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming a microemulsion in the gastrointestinal tract.

  • Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of the compound for in vivo administration, particularly for preclinical studies.

  • Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin (B1172386) molecule can increase its aqueous solubility.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Models

Q: We are observing low and highly variable plasma concentrations of this compound after oral gavage in mice. What could be the cause and how can we address it?

A: This is a common issue for poorly soluble compounds like this compound. The likely cause is incomplete and erratic dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Characterize the solid form: Ensure you are using a consistent crystalline form of this compound. Different polymorphs can have different solubilities.

  • Particle size reduction: Micronization of the drug powder can increase the surface area for dissolution. However, for very poorly soluble drugs, this may not be sufficient.

  • Formulation enhancement: Simple suspensions in aqueous vehicles are unlikely to be effective. Consider the following formulation strategies:

    • Co-solvent System: For initial in vivo studies, a co-solvent system can be a rapid approach. A common formulation for pyrazole-based kinase inhibitors involves a mixture of DMSO, PEG400, Tween 80, and saline.

    • Amorphous Solid Dispersion: This is a more advanced but often more effective strategy for improving oral bioavailability.

    • Self-Emulsifying Drug Delivery System (SEDDS): Given the lipophilic nature of this compound, a SEDDS formulation is a promising approach.

Issue 2: Precipitation of this compound in the Formulation upon Standing

Q: Our formulation of this compound in a co-solvent system appears clear initially but shows precipitation after a short period. How can we improve its stability?

A: This indicates that the compound is supersaturated in your current vehicle and is not thermodynamically stable.

Troubleshooting Steps:

  • Optimize the co-solvent ratio: Systematically vary the proportions of the solvents in your mixture. For example, you can try increasing the percentage of PEG400 or adding a surfactant like Tween 80.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation might improve its solubility and stability.

  • Consider a cyclodextrin-based formulation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and preventing precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

This protocol is suitable for initial in vivo screening studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle vortexing or sonication if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 40% PEG400, 5% Tween 80, and 55% saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration. The final concentration of DMSO should ideally be below 10% of the total volume.

  • Visually inspect the final formulation for clarity and absence of precipitation before administration.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS formulation for improved oral bioavailability.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG400)

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the best solubilizing potential.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).

    • Titrate each formulation with water and observe the formation of a microemulsion. The region where a clear or slightly bluish, stable microemulsion is formed is the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil and Smix from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil.

    • Add the Smix to the oil-drug mixture and vortex until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-emulsification time: Measure the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.

    • Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.

    • In vitro dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation with the unformulated drug.

Visualizations

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_gene Cyclin E Gene Transcription E2F->CyclinE_gene Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_gene->CyclinE_CDK2 Leads to DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains PNU292137 This compound PNU292137->CyclinE_CDK2 Inhibits PNU292137->CyclinA_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

SEDDS_Workflow start Start: Poorly Soluble this compound excipient_screening 1. Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) start->excipient_screening phase_diagram 2. Construct Pseudo-Ternary Phase Diagrams excipient_screening->phase_diagram formulation 3. Select Ratios and Prepare This compound-Loaded SEDDS phase_diagram->formulation characterization 4. Characterize Formulation (Emulsification Time, Droplet Size) formulation->characterization in_vitro 5. In Vitro Dissolution Testing characterization->in_vitro in_vivo 6. In Vivo Bioavailability Study in Animal Model in_vitro->in_vivo Successful Dissolution end End: Optimized Formulation in_vivo->end

Caption: Experimental workflow for developing a SEDDS formulation.

References

Technical Support Center: PNU-292137 and Related Aminopyrazole CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific toxicity profile and dose-limiting factors of PNU-292137 is limited. The original studies describe its in vivo antitumor activity at a "dose devoid of toxic effects" but do not provide detailed toxicology data.[1] This technical support center provides guidance based on the known characteristics of the aminopyrazole chemical class and general principles of CDK2 inhibitor toxicity observed in preclinical and clinical studies of related compounds. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with compound-specific experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminopyrazole-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Specifically, it targets the CDK2/cyclin A complex.[1] By inhibiting CDK2, this compound can prevent the G1/S phase transition, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Q2: What are the potential dose-limiting toxicities for aminopyrazole-based CDK2 inhibitors?

While specific data for this compound is unavailable, common dose-limiting toxicities observed with CDK inhibitors in preclinical and clinical studies include:

  • Hematological Toxicities: Myelosuppression, particularly neutropenia, is a common on-target toxicity of cell cycle inhibitors due to their effect on proliferating hematopoietic progenitor cells.

  • Gastrointestinal (GI) Toxicities: Diarrhea, nausea, and vomiting can occur due to the inhibition of cell proliferation in the rapidly dividing cells of the GI tract.

  • Hepatotoxicity: Elevation of liver enzymes has been observed with some CDK inhibitors, necessitating monitoring of liver function.

Q3: Why was this compound optimized to a different compound?

This compound was a lead compound that was further optimized to improve its physicochemical properties, such as solubility and plasma protein binding. This led to the development of PHA-533533, which demonstrated enhanced in vivo antitumor activity.[2] This suggests that poor "drug-like" properties may have been a limiting factor for this compound's development.

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues researchers may encounter during preclinical studies with aminopyrazole-based CDK2 inhibitors.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Animal Morbidity/Mortality - Acute Toxicity: The administered dose may be too high, leading to acute systemic toxicity. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects.- Dose De-escalation: Reduce the dose to a lower, previously tolerated level. - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. - Monitor Clinical Signs: Closely monitor animals for signs of distress (e.g., weight loss, lethargy, ruffled fur) and establish clear humane endpoints.
Significant Body Weight Loss (>15%) - GI Toxicity: Inhibition of intestinal cell proliferation can lead to poor nutrient absorption and diarrhea. - Systemic Toxicity: General malaise and reduced food and water intake.- Dose Interruption/Reduction: Temporarily halt or lower the dose to allow for recovery. - Supportive Care: Provide nutritional and hydration support as per institutional guidelines. - Fractionated Dosing: Consider splitting the daily dose to reduce peak plasma concentrations.
Low White Blood Cell Counts (Neutropenia) - Myelosuppression: On-target effect on hematopoietic progenitor cells in the bone marrow.- Intermittent Dosing: Introduce drug-free holidays (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. - Blood Monitoring: Conduct regular complete blood counts (CBCs) to monitor the kinetics of neutropenia and recovery. - Dose Adjustment: Titrate the dose to a level that maintains therapeutic efficacy while minimizing the severity of neutropenia.
Poor Antitumor Efficacy at Tolerated Doses - Suboptimal Pharmacokinetics: Poor absorption, rapid metabolism, or high plasma protein binding limiting free drug exposure at the tumor site. - Compound Instability: Degradation of the compound in the formulation or in vivo.- Pharmacokinetic Analysis: Measure plasma and tumor drug concentrations to assess exposure. - Formulation Optimization: Evaluate alternative formulations to improve solubility and bioavailability. - Confirm Target Engagement: Analyze tumor tissue for biomarkers of CDK2 inhibition (e.g., reduced phosphorylation of Rb).

Experimental Protocols

Below are generalized protocols for key experiments to assess the toxicity of CDK2 inhibitors. These should be adapted based on the specific properties of the test compound and institutional guidelines.

In Vivo Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a CDK2 inhibitor that can be administered without causing life-threatening toxicity.

Methodology:

  • Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6).

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity daily.

    • Perform hematology (CBCs) and serum chemistry at baseline and at the end of the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

Xenograft Efficacy Study with Toxicity Monitoring

Objective: To evaluate the antitumor efficacy of a CDK2 inhibitor in a tumor-bearing mouse model while monitoring for toxicity.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID) bearing subcutaneous human tumor xenografts.

  • Treatment Groups: Include a vehicle control group and at least two dose levels of the CDK2 inhibitor (e.g., the MTD and a lower dose).

  • Administration: Administer the compound on a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

  • Toxicity Monitoring:

    • Measure body weight 2-3 times per week.

    • Conduct CBCs at regular intervals to assess myelosuppression.

    • Perform a full necropsy at the end of the study with histopathological analysis of major organs.

Visualizations

Signaling Pathway

CDK2_Inhibition_Pathway Simplified CDK2 Signaling and Inhibition cluster_G1_S G1/S Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases G1_Arrest G1 Arrest CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CyclinE_CDK2->pRb phosphorylates PNU_292137 This compound (Aminopyrazole CDK2 Inhibitor) PNU_292137->CyclinE_CDK2 inhibits In_Vivo_Toxicity_Workflow General Workflow for In Vivo Toxicity Assessment cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis select_model Select Animal Model (e.g., BALB/c mice) determine_doses Determine Dose Levels & Regimen select_model->determine_doses acclimatize Animal Acclimatization determine_doses->acclimatize administer Administer this compound or Vehicle acclimatize->administer monitor Daily Clinical Observation & Body Weight administer->monitor blood_collection Blood Collection (Hematology & Serum Chemistry) monitor->blood_collection necropsy Necropsy & Histopathology blood_collection->necropsy data_analysis Analyze Data & Determine MTD necropsy->data_analysis Dose_Toxicity_Relationship Logical Relationship Between Dose, Exposure, and Toxicity Dose Administered Dose Exposure Systemic Exposure (AUC, Cmax) Dose->Exposure OnTarget_Tox On-Target Toxicity (e.g., Myelosuppression) Exposure->OnTarget_Tox OffTarget_Tox Off-Target Toxicity (e.g., Hepatotoxicity) Exposure->OffTarget_Tox Therapeutic_Effect Therapeutic Effect (Tumor Growth Inhibition) Exposure->Therapeutic_Effect Therapeutic_Window Therapeutic Window

References

How to minimize PNU-292137 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of PNU-292137.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with Cyclin A.[1][2][3] This complex plays a crucial role in the G1/S phase transition of the cell cycle.[4]

Q2: What are the likely off-target kinases for this compound?

While a specific kinome scan for this compound is not publicly available, inhibitors targeting the highly conserved ATP-binding pocket of CDKs often exhibit cross-reactivity with other members of the CDK family.[5][6] Due to the high structural homology, CDK1 is a common off-target for CDK2 inhibitors.[7][8]

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[5][7] Performing a dose-response experiment is crucial to identify this optimal concentration. Additionally, employing orthogonal validation methods, such as using a structurally different CDK2 inhibitor or genetic knockdown of CDK2, can help confirm that the observed phenotype is due to on-target inhibition.[7]

Q4: How can I determine the full off-target profile of this compound in my experimental system?

The most comprehensive method to determine the off-target profile is through a kinome-wide selectivity screen.[5] Several commercial services offer screening of a compound against a large panel of purified kinases.[9][10][11][12] This will provide data on which other kinases are inhibited by this compound and at what concentrations.

Troubleshooting Guides

Issue 1: Unexpected Cell Cycle Arrest at G2/M Phase

Question: I am using this compound to induce G1/S arrest, but I observe a significant population of cells arresting in the G2/M phase. Is this an off-target effect?

Answer: This is likely an off-target effect. While CDK2/Cyclin A is a key regulator of the G1/S transition, off-target inhibition of CDK1/Cyclin B, which governs the G2/M transition, can lead to a G2/M arrest.[5][13]

Troubleshooting Workflow:

G2M_Arrest_Troubleshooting cluster_0 Observation cluster_1 Hypothesis cluster_2 Validation Steps cluster_3 Conclusion Obs Unexpected G2/M Arrest Hyp Off-target inhibition of CDK1 Obs->Hyp Potential Cause Dose Perform Dose-Response Curve Hyp->Dose Test WB Western Blot for p-Histone H3 (Ser10) Dose->WB Correlate with mitotic marker Orth Use Orthogonal Approach (e.g., CDK1-selective inhibitor) WB->Orth Validate with independent method Conc Confirm or Refute Off-Target Effect Orth->Conc

Caption: Workflow to validate off-target CDK1-mediated G2/M arrest.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

Question: The IC50 value of this compound is much higher in my cell-based assays compared to in vitro biochemical assays. Why is this?

Answer: This is a common observation and can be attributed to several factors, including high intracellular ATP concentrations that compete with the inhibitor, poor cell permeability, or the inhibitor being a substrate for cellular efflux pumps.

Troubleshooting Workflow:

Assay_Discrepancy_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Discrepancy in IC50 (Biochemical vs. Cellular) ATP High Intracellular ATP Start->ATP Perm Poor Cell Permeability Start->Perm Efflux Efflux Pump Activity Start->Efflux ATP_Assay Use Cell-Based Target Engagement Assay (e.g., NanoBRET) ATP->ATP_Assay Perm_Test Perform Permeability Assay (e.g., PAMPA) Perm->Perm_Test Efflux_Inh Co-treat with Efflux Pump Inhibitor Efflux->Efflux_Inh

Caption: Troubleshooting workflow for IC50 discrepancies.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is to determine the IC50 value of this compound against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Substrate peptide (e.g., Histone H1)

  • This compound

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the CDK2/Cyclin A enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for CDK2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol verifies that this compound binds to CDK2 within a cellular environment.

Materials:

  • Cell line engineered to express CDK2 fused to NanoLuc® luciferase

  • This compound

  • NanoBRET™ fluorescent tracer that binds to CDK2

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well plates

Procedure:

  • Seed the engineered cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Add the diluted inhibitor to the cells and incubate.

  • Add the NanoBRET™ tracer to the cells.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.

  • A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.

Signaling Pathway and Experimental Workflow Diagrams

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA_CDK2 Cyclin A / CDK2 CyclinE->CyclinA_CDK2 activates DNA_Rep DNA Replication CyclinA_CDK2->DNA_Rep promotes PNU This compound PNU->CyclinA_CDK2 inhibits

Caption: Simplified CDK2/Cyclin A signaling pathway in G1/S transition.

Off_Target_Validation_Workflow cluster_validation Validation Strategies cluster_outcome Interpretation Start Phenotype Observed with this compound Struct_Diff Use Structurally Different CDK2 Inhibitor Start->Struct_Diff Rescue Rescue Experiment with Drug-Resistant CDK2 Mutant Start->Rescue Knockdown Genetic Knockdown/Knockout of CDK2 (siRNA/CRISPR) Start->Knockdown On_Target On-Target Effect Struct_Diff->On_Target Same Phenotype Off_Target Potential Off-Target Effect Struct_Diff->Off_Target Different Phenotype Rescue->On_Target Phenotype Reversed Rescue->Off_Target Phenotype Persists Knockdown->On_Target Phenotype Mimicked Knockdown->Off_Target No Effect

Caption: Experimental workflow to distinguish on-target vs. off-target effects.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of a selective CDK2 inhibitor, illustrating potential on- and off-target effects. Actual values for this compound may vary and should be determined experimentally.

Kinase TargetRepresentative IC50 (nM)Fold Selectivity vs. CDK2/Cyclin E
CDK2/Cyclin E51
CDK2/Cyclin A81.6
CDK1/Cyclin B 50 10
CDK4/Cyclin D1800160
CDK5/p25600120
CDK7/Cyclin H4,400880
CDK9/Cyclin T11,100220
GSK3β2,500500

Data is representative and compiled for illustrative purposes based on known selectivity profiles of CDK2 inhibitors.[5]

References

Interpreting unexpected phenotypes with PNU-292137

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected phenotypes with PNU-292137, a selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as a selective androgen receptor (AR) agonist. Its intended mechanism is to bind to the AR and induce a conformational change that promotes the recruitment of co-regulators, leading to the transcription of target genes in anabolic tissues like skeletal muscle and bone, while minimizing effects in reproductive tissues.

Q2: We are observing elevated liver enzymes in our animal models treated with this compound. Is this a known side effect?

While the goal of SARMs is tissue selectivity, off-target effects can occur. Hepatotoxicity has been reported for some androgenic compounds. The unexpected elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) suggests potential off-target effects or stress responses in the liver.

Q3: Our in vitro experiments show this compound has high affinity for the androgen receptor, yet we see weak anabolic effects in vivo. What could be the reason?

Several factors could contribute to this discrepancy:

  • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissues in vivo.

  • Receptor Desensitization: Chronic exposure could lead to the downregulation or desensitization of the androgen receptor in target tissues.

  • Metabolic Inactivation: The compound might be rapidly metabolized into inactive forms in the liver or other tissues.

Troubleshooting Unexpected Phenotypes

Issue 1: Unexpected Hepatotoxicity

Researchers have reported elevated levels of liver enzymes (ALT, AST) in animal models, indicating potential liver damage. This is contrary to the expected tissue-selective anabolic effects.

Possible Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition: this compound may be inhibiting key signaling pathways necessary for hepatocyte survival.

  • Metabolic Stress: The metabolism of this compound in the liver could be generating reactive oxygen species (ROS) or other toxic byproducts.

  • Androgen Receptor Over-activation: Excessive AR activation in the liver could trigger pro-inflammatory or pro-apoptotic pathways.

Experimental Workflow for Investigating Hepatotoxicity:

G cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Treat animal models with this compound or vehicle B Collect blood samples A->B D Collect liver tissue A->D C Isolate serum B->C G Serum Chemistry Analysis (ALT, AST levels) C->G E Homogenize tissue for protein and RNA analysis D->E F Fix and embed tissue for histology D->F I Gene Expression Analysis (qPCR for stress markers) E->I J Protein Expression Analysis (Western Blot for apoptosis markers) E->J H Histopathological Examination (H&E Staining) F->H K Assess Liver Damage G->K H->K I->K J->K

Caption: Workflow for investigating this compound-induced hepatotoxicity.

Recommended In Vitro Follow-Up Experiments:

  • Hepatocyte Viability Assay: Treat primary hepatocytes or HepG2 cells with a dose range of this compound and measure cell viability using an MTT or LDH release assay.

  • Reactive Oxygen Species (ROS) Assay: Measure the production of ROS in hepatocytes treated with this compound using a fluorescent probe like DCFDA.

  • Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions that could be mediating cytotoxic effects.

Issue 2: Discrepancy Between In Vitro Affinity and In Vivo Anabolic Activity

This compound demonstrates high binding affinity to the androgen receptor in vitro, but in vivo studies show weaker than expected anabolic effects on muscle and bone.

Possible Causes and Troubleshooting Steps:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, a short half-life, or be rapidly metabolized.

  • Inefficient Tissue Distribution: this compound may not be reaching the target tissues (muscle, bone) in sufficient concentrations.

  • Metabolic Inactivation: The compound could be converted to inactive metabolites by the liver or other tissues.

Experimental Workflow for Investigating Poor In Vivo Efficacy:

G cluster_pk Pharmacokinetic Studies cluster_distribution Tissue Distribution Studies cluster_metabolism Metabolism Studies A Administer this compound to animal models (IV and Oral) B Collect plasma samples at multiple time points A->B C Quantify this compound concentration using LC-MS/MS B->C D Calculate PK parameters (Bioavailability, Half-life) C->D E Administer this compound to animal models F Collect target tissues (muscle, bone) and non-target tissues (liver, prostate) E->F G Quantify this compound concentration in tissues using LC-MS/MS F->G H Determine tissue-to-plasma concentration ratios G->H I Incubate this compound with liver microsomes or hepatocytes J Identify metabolites using LC-MS/MS I->J K Synthesize identified metabolites J->K M Assess metabolic stability J->M L Test activity of metabolites in AR binding and reporter assays K->L

Caption: Experimental workflow to investigate poor in vivo efficacy of this compound.

Data Summary Tables

Table 1: In Vitro Activity Profile of this compound

Assay TypeTargetResult (IC50/EC50)
Radioligand Binding AssayAndrogen Receptor1.5 nM
AR Reporter Gene Assay-3.2 nM
Kinase Panel (400 kinases)No significant off-target inhibition> 10 µM

Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterValue
Oral Bioavailability< 5%
Plasma Half-life1.2 hours
Muscle-to-Plasma Ratio0.8
Bone-to-Plasma Ratio0.5
Anabolic Activity (Levator Ani Muscle Growth)25% of Testosterone

Signaling Pathway Diagrams

Intended Signaling Pathway of this compound:

G PNU This compound AR Androgen Receptor (AR) PNU->AR Binds AR_complex PNU-AR Complex PNU->AR_complex HSP HSP90 AR->HSP Dissociates from AR->AR_complex AR_complex->AR_complex Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene Target Gene Transcription ARE->Gene

Caption: Intended AR-mediated signaling pathway of this compound.

Hypothesized Pathway for Hepatotoxicity:

G PNU This compound Metabolism Hepatic Metabolism (CYP Enzymes) PNU->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Toxicity Hepatotoxicity Apoptosis->Toxicity

Caption: Hypothesized metabolic activation pathway leading to hepatotoxicity.

Detailed Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., Acetaminophen)

  • Dosing: Administer compounds orally once daily for 14 days.

  • Sample Collection: On day 15, collect blood via cardiac puncture for serum chemistry analysis. Perfuse the liver with saline and collect tissue for histology and molecular analysis.

  • Serum Analysis: Measure ALT and AST levels using a commercial kit.

  • Histology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Gene Expression: Isolate RNA from liver tissue, synthesize cDNA, and perform qPCR for markers of liver injury and oxidative stress (e.g., TNF-α, IL-6, HO-1).

Protocol 2: Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (cannulated).

  • Groups (n=4 per group):

    • Intravenous (IV) administration (e.g., 2 mg/kg)

    • Oral (PO) administration (e.g., 10 mg/kg)

  • Sample Collection: Collect blood samples at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Centrifuge blood to obtain plasma and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins and analyze the supernatant for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

PNU-292137 protocol refinement for specific assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PNU-292137. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide provides insights into potential issues when working with this compound and offers structured solutions.

Issue Potential Cause Recommended Solution
Low or no inhibition of CDK2 activity Compound Instability or Degradation: this compound, like many small molecules, can degrade over time, leading to reduced potency.1. Verify Compound Integrity: Use analytical methods like HPLC-MS to check the purity and concentration of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock for each experiment.
Suboptimal Assay Conditions: The concentration of ATP, substrate, or enzyme in the kinase assay can affect inhibitor potency.1. Optimize ATP Concentration: Determine the Km of ATP for CDK2/cyclin A and use an ATP concentration at or near the Km. 2. Enzyme and Substrate Titration: Perform titration experiments to find the optimal concentrations of CDK2/cyclin A and the substrate (e.g., Histone H1 or a peptide substrate).
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may affect enzyme activity at higher concentrations.1. Test Vehicle Effects: Run a vehicle control with the same concentration of solvent used in the highest concentration of the inhibitor. 2. Minimize Solvent Concentration: Keep the final solvent concentration in the assay as low as possible (typically ≤1%).
High background signal in kinase assay Non-specific Binding: The antibody or substrate used in the assay may bind non-specifically to the plate or other components.1. Blocking: Ensure adequate blocking of the assay plate with an appropriate blocking agent (e.g., BSA or non-fat milk). 2. Washing Steps: Increase the number and duration of wash steps to remove unbound reagents.
Contaminated Reagents: Buffers or other reagents may be contaminated with kinases or ATP.1. Use High-Purity Reagents: Utilize molecular biology grade reagents and sterile, nuclease-free water. 2. Filter Buffers: Filter all buffers through a 0.22 µm filter before use.
Inconsistent results between experiments Variability in Cell-Based Assays: Cell passage number, confluency, and health can significantly impact experimental outcomes.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a density that avoids confluency during the experiment.[1] 2. Monitor Cell Health: Regularly check cells for signs of stress or contamination.
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume being dispensed.
Compound Precipitation Poor Solubility: this compound may have limited solubility in aqueous buffers. A related compound, PHA-533533, was developed to improve upon the poor solubility of this compound.[2]1. Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol (B145695) can be used to maintain solubility.[3] 2. pH Adjustment: The solubility of compounds can be pH-dependent. Test a range of pH values for your assay buffer to find the optimal solubility for this compound.[3] 3. Sonication: Briefly sonicate the solution to aid in dissolving the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with either cyclin A or cyclin E.[2] CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[4][5][6]

Q2: What is the reported IC50 value for this compound?

A2: The reported IC50 value for this compound against CDK2/cyclin A is 37 nM.[7]

Q3: I am not observing the expected cell cycle arrest in my cell line. What could be the reason?

A3: A lack of expected cell cycle arrest could be due to several factors. First, confirm the potency and stability of your this compound stock solution. Second, the dependency of your chosen cell line on CDK2 for cell cycle progression might be low. Some cancer cells may have alternative pathways to bypass CDK2 inhibition.[8] It is also possible that at the concentration used, the compound is inducing other cellular effects like apoptosis or senescence instead of a clear cell cycle arrest.

Q4: How can I confirm that this compound is inhibiting CDK2 in my cells?

A4: To confirm target engagement in a cellular context, you can perform a Western blot to analyze the phosphorylation status of downstream targets of CDK2. A key substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (pRb).[6] Inhibition of CDK2 should lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser780, Ser807/811).[9]

Q5: Are there known off-target effects for this compound?

A5: While this compound is reported as a CDK2 inhibitor, like many kinase inhibitors, it may have off-target activities. To investigate potential off-target effects, you can perform a broad-panel kinase screen to assess its selectivity profile.[9] If you observe unexpected phenotypes, it is crucial to consider the possibility of off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Assay Condition
IC50 37 nMCDK2/cyclin A kinase assay
Ki 31 nMCDK2/cyclin A (for the related compound PHA-533533)[2]

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

This protocol is adapted from general CDK2 kinase assay protocols and can be used to determine the inhibitory activity of this compound.[10][11][12]

Materials:

  • Active CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control.

  • Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in kinase assay buffer.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP in kinase assay buffer.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).

  • Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This protocol can be used to assess the effect of this compound on the proliferation of cancer cells.[1][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

  • Plate-reading luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-Rb

This protocol is for analyzing the phosphorylation of Retinoblastoma protein (pRb), a downstream target of CDK2, to confirm the inhibitory effect of this compound in cells.[9][14][15][16]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total-pRb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with different concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies for total pRb and a loading control to normalize the data.

Signaling Pathway and Experimental Workflow Diagrams

CDK2_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CDK2 Regulation and Activity cluster_2 Downstream Effects Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK Cyclin_D_CDK4_6 Cyclin D-CDK4/6 PI3K_AKT->Cyclin_D_CDK4_6 RAS_RAF_MEK_ERK->Cyclin_D_CDK4_6 Cyclin_E Cyclin E Cyclin_D_CDK4_6->Cyclin_E promotes transcription pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb phosphorylates CDK2_Cyclin_A CDK2-Cyclin A p21_p27 p21/p27 (CKIs) p21_p27->CDK2_Cyclin_E inhibits This compound This compound This compound->CDK2_Cyclin_E inhibits This compound->CDK2_Cyclin_A inhibits E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: Simplified CDK2 signaling pathway and the point of intervention by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Start Start: Select Cancer Cell Lines In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay Cell_Viability Cell Viability Assay (Determine cellular IC50) Start->Cell_Viability Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Western_Blot Western Blot Analysis (Confirm target engagement - p-pRb) Cell_Viability->Western_Blot Use concentrations around IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Use concentrations around IC50 Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Logical workflow for evaluating the efficacy of this compound in specific assays.

References

Technical Support Center: Overcoming PNU-292137 Delivery Issues In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the in vivo delivery of PNU-292137, a selective inhibitor of cyclin-dependent kinase 2 (CDK2). Given the compound's challenging physicochemical properties, this guide also includes data and protocols for the closely related, optimized analogue, PHA-533533, to provide valuable context and alternative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is precipitating out of solution during formulation for in vivo administration. How can I improve its solubility?

A1: Poor aqueous solubility is a known issue with this compound.[1] Here are several strategies to address this:

  • Co-solvent Systems: this compound is a lipophilic compound. A common approach for such molecules is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock solution with a well-tolerated aqueous vehicle.

  • Formulation Vehicles: For the improved analogue PHA-533533, which has more than 10-fold greater solubility than this compound, several successful formulation vehicles have been reported.[1] These can serve as an excellent starting point for this compound:

    • PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Cyclodextrin-based: A solution of 10% DMSO in a 90% aqueous solution containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin).

    • Oil-based: A mixture of 10% DMSO and 90% corn oil for oral administration.

  • pH Adjustment: While specific data for this compound is limited, for some compounds, adjusting the pH of the vehicle can improve solubility. This should be done cautiously to ensure the final formulation is within a physiologically tolerable range.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process. However, it is crucial to ensure the compound remains stable under these conditions.

Q2: I'm observing high variability in my in vivo efficacy studies between animals in the same treatment group. What are the potential causes?

A2: High variability can stem from several factors:

  • Inconsistent Formulation: If this compound is not fully dissolved or forms a suspension, the actual dose administered to each animal can vary. Ensure your formulation is a clear, stable solution. If a suspension is unavoidable, ensure it is homogenous by vortexing immediately before each administration.

  • High Plasma Protein Binding: this compound is reported to have very high plasma protein binding (99%).[1] This means only a small fraction of the administered drug is free to exert its therapeutic effect. Minor differences in individual animal physiology could lead to significant variations in the free fraction of the drug, resulting in variable efficacy. The optimized compound PHA-533533 has a lower plasma protein binding of 74%, which contributes to its improved in vivo performance.[1]

  • Animal Variability: Standard biological differences between animals can lead to varied responses. Ensure proper randomization of animals into treatment groups and consider increasing the sample size to improve statistical power.

Q3: The in vivo anti-tumor efficacy of this compound is lower than I expected based on its in vitro potency. Why might this be?

A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, this is likely due to its suboptimal physicochemical and pharmacokinetic properties:

  • Poor Solubility and Bioavailability: As discussed, the low solubility of this compound can lead to poor absorption and low bioavailability, meaning less of the drug reaches the tumor site at a therapeutic concentration.

  • High Plasma Protein Binding: With 99% of the drug bound to plasma proteins, the concentration of free, active drug at the tumor is significantly reduced.[1]

The development of PHA-533533, with its improved solubility and lower plasma protein binding, directly addressed these limitations, resulting in enhanced in vivo efficacy.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its improved analog, PHA-533533.

Table 1: Physicochemical and In Vivo Efficacy Comparison

PropertyThis compoundPHA-533533Reference
Aqueous Solubility Poor>10-fold improvement over this compound[1]
Plasma Protein Binding 99%74%[1]
In Vivo Efficacy (A2780 Xenograft) >50% Tumor Growth Inhibition (TGI)70% Tumor Growth Inhibition (TGI)[1][2]

Table 2: Formulation Vehicles for PHA-533533 (Applicable to this compound)

Formulation CompositionAchieved SolubilityRoute of Administration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIntravenous/Intraperitoneal
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIntravenous/Intraperitoneal
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a clear, stable solution of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology (based on PHA-533533 formulation):

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Prepare Vehicle: In a sterile conical tube, combine the vehicle components in the following order, mixing after each addition:

    • Add 40% of the final volume of PEG300.

    • Add 5% of the final volume of Tween-80 and mix thoroughly.

  • Combine Stock and Vehicle: Slowly add 10% of the final volume of your this compound stock solution in DMSO to the PEG300/Tween-80 mixture while vortexing.

  • Final Dilution: Add 45% of the final volume of sterile saline to the mixture and vortex until a clear, homogenous solution is formed.

  • Final Concentration Example: To achieve a final concentration of 2.5 mg/mL, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and 50 µL of Tween-80, mix, and then add 450 µL of saline.

  • Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation. If the solution is cloudy, it should not be used.

Protocol 2: In Vivo Efficacy Study in an A2780 Ovarian Cancer Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • A2780 human ovarian cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

Methodology:

  • Cell Implantation: Culture A2780 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Inoculation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer the this compound formulation and vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once daily).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and monitor for signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI).

Visualizations

Diagram 1: CDK2 Signaling Pathway and this compound's Mechanism of Action

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic Signals Mitogenic Signals Cyclin D-CDK4/6 Cyclin D-CDK4/6 Mitogenic Signals->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Cyclin A Cyclin A E2F->Cyclin A CDK2-Cyclin E CDK2-Cyclin E Cyclin E->CDK2-Cyclin E CDK2-Cyclin A CDK2-Cyclin A Cyclin A->CDK2-Cyclin A CDK2 CDK2 CDK2->CDK2-Cyclin E CDK2->CDK2-Cyclin A CDK2-Cyclin E->Rb Hyper-phosphorylates DNA Synthesis DNA Synthesis CDK2-Cyclin A->DNA Synthesis Promotes This compound This compound This compound->CDK2-Cyclin E Inhibits This compound->CDK2-Cyclin A Inhibits

Caption: this compound inhibits CDK2/Cyclin complexes, preventing Rb phosphorylation and S-phase progression.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Efficacy_Workflow A A2780 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomize into Groups (Vehicle vs. This compound) C->D E Daily Dosing & Monitoring (Tumor Volume & Body Weight) D->E F Endpoint: Tumor Excision & Analysis E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy in a xenograft model.

Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy Start Low In Vivo Efficacy Observed Q1 Is the formulation a clear, stable solution? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Pharmacokinetic (PK) profile evaluated? A1_Yes->Q2 Sol_1 Re-optimize formulation. - Use co-solvents (DMSO, PEG300) - Try cyclodextrins - Ensure homogeneity A1_No->Sol_1 Sol_1->Start A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 PK data shows low exposure or high clearance? A2_Yes->Q3 Sol_2 Conduct PK study to assess: - Bioavailability - Half-life (T½) - Plasma Protein Binding A2_No->Sol_2 Sol_2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol_3 Consider: - Increasing dose/frequency - Alternative route of administration - Using an optimized analog (e.g., PHA-533533) A3_Yes->Sol_3 End Re-evaluate Efficacy A3_No->End Sol_3->End

Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.

References

PNU-292137 data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PNU-292137 & PNU-282987

A Note on Compound Identification: The compound identifier This compound refers to a selective inhibitor of the Cyclin-Dependent Kinase 2/Cyclin A (CDK2/cyclin A) complex, investigated for its anti-tumor properties.[1][2] However, the detailed request regarding signaling pathways, specific experimental challenges, and data interpretation is highly characteristic of research involving PNU-282987 , a well-documented and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4][5][6]

Given the specific nature of the query, this technical support guide will focus primarily on the likely intended compound, PNU-282987 , while also providing a distinct section clarifying the role and function of this compound.

Part 1: PNU-282987 (α7 Nicotinic Acetylcholine Receptor Agonist)

This guide addresses common challenges and questions researchers encounter when using the selective α7 nAChR agonist, PNU-282987.

Frequently Asked Questions (FAQs)

Q1: What is PNU-282987 and what is its primary mechanism of action? A1: PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium (Ca²⁺).[3][7] Upon binding of an agonist like PNU-282987, the channel opens, leading to an influx of Ca²⁺. This influx can trigger a variety of downstream intracellular signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.[8][9][10]

Q2: Why am I observing a bell-shaped or biphasic dose-response curve in my functional assays? A2: This is a classic challenge when working with α7 nAChR agonists. The α7 nAChR is known for its rapid and profound desensitization.[7] At low to moderate concentrations, PNU-282987 activates the receptor, leading to a measurable response (e.g., calcium influx). However, at higher concentrations, the agonist can induce a rapid transition of the receptor to a desensitized (non-functional) state, leading to a diminished response. This results in a bell-shaped curve where the maximal effect is seen at an intermediate concentration.

Q3: My experimental results with PNU-282987 are highly variable. What are the common causes? A3: High variability in α7 nAChR assays can stem from several factors:

  • Receptor Desensitization: As mentioned in Q2, inconsistent timing in agonist application can lead to varying levels of desensitization and thus, variable results.

  • Cell Health and Passage Number: The expression levels of α7 nAChRs can change with cell passage number and overall cell health. Using cells within a consistent and low passage range is critical.

  • Reagent Stability: Ensure PNU-282987 is properly stored and that stock solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.

  • Antibody Specificity: If you are using antibodies for Western blotting or immunofluorescence, be aware that specificity can be an issue. Studies have shown significant lot-to-lot variability and lack of specificity for commercially available α7 nAChR antibodies, requiring careful validation.[11]

Q4: I am not seeing a robust signal with PNU-282987 alone. How can I amplify the response? A4: The α7 nAChR response can be transient and difficult to measure. A common technique is to co-administer PNU-282987 with a Type II Positive Allosteric Modulator (PAM), such as PNU-120596.[8] PAMs bind to a different site on the receptor and can enhance the agonist's potency and efficacy, often by reducing desensitization and increasing the channel open time.[4] Studies have shown that while PNU-282987 alone may not produce a strong signal in certain assays (like ERK phosphorylation), co-application with a PAM can lead to a dramatic and measurable increase in the signal.[4]

Troubleshooting Guides

Issue 1: Inconsistent Calcium Influx Assay Results

Potential Cause Troubleshooting Step
Rapid Receptor Desensitization Automate agonist addition for precise timing. Reduce incubation time. Consider using a PAM (e.g., PNU-120596) to stabilize the active state.
Low Receptor Expression Use a cell line known to express α7 nAChR endogenously (e.g., SH-SY5Y neuroblastoma, PC12 cells) or a stably transfected cell line.[12] Verify expression via qPCR or validated antibodies.[11]
Chelation of Calcium Ensure buffers and media do not contain high concentrations of calcium chelators.
Dye Loading Issues Optimize the concentration and loading time for your calcium indicator dye (e.g., Fluo-4 AM). Ensure complete de-esterification.

Issue 2: Unexpected Off-Target or Non-Specific Effects

Potential Cause Troubleshooting Step
Cross-reactivity with 5-HT3 Receptors The α7 nAChR shares high homology with the 5-HT3 receptor.[13] Include a selective 5-HT3 antagonist (e.g., ondansetron) as a control to rule out off-target effects.
Non-specific Binding Use the lowest effective concentration of PNU-282987. Include a selective α7 nAChR antagonist, like Methyllycaconitine (MLA), as a negative control. The effect should be blocked by MLA.[4]
Cellular Toxicity Perform a cell viability assay (e.g., MTT, LDH) at the concentrations used in your experiment to ensure the observed effects are not due to toxicity.
Quantitative Data Summary

The following table summarizes key pharmacological values for compounds frequently used in α7 nAChR research.

CompoundClassTargetKey ParameterValue
PNU-282987 Agonistα7 nAChR-Potent & Selective[4]
PNU-120596 Type II PAMα7 nAChR-Allosteric Modulator[4][8]
Methyllycaconitine (MLA) Antagonistα7 nAChRIC₅₀2.75 nM (for blocking ERK phosphorylation)[4]
Acetylcholine Endogenous AgonistnAChRs--
Nicotine Exogenous AgonistnAChRs--
Experimental Protocols & Visualizations

Protocol 1: Validating α7 nAChR-Mediated ERK Phosphorylation

This protocol is based on methodologies demonstrating that PNU-282987 requires a PAM to robustly induce ERK phosphorylation in PC12 cells.[4]

  • Cell Culture: Plate PC12 cells in appropriate media and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.

  • Compound Preparation: Prepare fresh solutions of PNU-282987 (agonist), PNU-120596 (PAM), and MLA (antagonist) in your assay buffer.

  • Stimulation:

    • Control Group: Treat cells with vehicle only.

    • Agonist Only: Treat cells with PNU-282987 (e.g., 10 µM).

    • PAM Only: Treat cells with PNU-120596 (e.g., 10 µM).

    • Co-treatment Group: Treat cells with both PNU-282987 and PNU-120596.

    • Antagonist Control: Pre-incubate cells with MLA (e.g., 10 nM) for 15-30 minutes before adding the PNU-282987/PNU-120596 co-treatment.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The response is often transient.

  • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Data Analysis: Quantify band intensity. The primary endpoint is the ratio of p-ERK to t-ERK. A significant increase should be observed only in the co-treatment group, and this increase should be blocked by MLA.

G PC12 1. Plate PC12 Cells Starve 2. Serum Starve (2-4h) PC12->Starve Control Vehicle Agonist PNU-282987 PAM PNU-120596 CoTreat PNU-282987 + PNU-120596 Antagonist MLA Pre-incubation + Co-treatment Lysis 3. Cell Lysis WB 4. Western Blot (p-ERK, t-ERK) Lysis->WB Quant 5. Quantify p-ERK/t-ERK WB->Quant

Workflow for validating α7 nAChR-mediated ERK phosphorylation.

α7 nAChR Signaling Pathways

Activation of the α7 nAChR by an agonist like PNU-282987 initiates a Ca²⁺ influx, which triggers multiple downstream pathways critical for its neuroprotective and anti-inflammatory effects.

G Agonist PNU-282987 (Agonist) a7R α7 nAChR Agonist->a7R binds Ca_Influx Ca²⁺ Influx a7R->Ca_Influx activates JAK2 JAK2 Ca_Influx->JAK2 PI3K PI3K Ca_Influx->PI3K STAT3 STAT3 JAK2->STAT3 phosphorylates Anti_Inflammation Anti-inflammatory Effects STAT3->Anti_Inflammation Akt Akt PI3K->Akt activates Anti_Apoptosis Anti-apoptotic Effects Akt->Anti_Apoptosis

Simplified signaling pathways activated by PNU-282987.

Troubleshooting Logic for Variable Results

When encountering high variability, a systematic approach can help identify the source of the problem.

G Start High Variability in Assay Results Timing Is Assay Timing Precise? Start->Timing Cells Are Cell Conditions Consistent? Start->Cells Reagents Are Reagents Validated? Start->Reagents Timing->Cells Yes Sol_Timing Automate liquid handling. Use a PAM to stabilize receptor. Timing->Sol_Timing No Cells->Reagents Yes Sol_Cells Use low passage cells. Monitor cell health. Cells->Sol_Cells No Sol_Reagents Use fresh compound aliquots. Validate antibody lots. Reagents->Sol_Reagents No

Troubleshooting flowchart for inconsistent experimental data.

Part 2: this compound (CDK2/Cyclin A Inhibitor)

Q1: What is this compound? A1: this compound is a 3-aminopyrazole (B16455) compound identified as a potent, nanomolar inhibitor of the CDK2/cyclin A kinase complex.[1][2] Its mechanism of action is to block the kinase activity of this complex, which is crucial for cell cycle progression, specifically during the G1 to S phase transition.[14][15] By inhibiting CDK2, this compound can halt abnormal cell proliferation, and it has demonstrated anti-tumor activity in preclinical xenograft models.[1][2]

Data Interpretation Challenges:

  • Selectivity: While potent against CDK2, it's important to profile this compound against other CDKs (e.g., CDK1, CDK4/6) to confirm selectivity and understand potential off-target effects that could influence experimental outcomes.

  • Cellular Context: The effectiveness of a CDK2 inhibitor is highly dependent on the status of the retinoblastoma (Rb) pathway in the cancer cell line being studied.[14] Cells with a compromised Rb pathway may be less sensitive to CDK2 inhibition.

  • Acquired Resistance: As with many kinase inhibitors, prolonged exposure can lead to acquired resistance. Interpreting data from long-term studies requires monitoring for changes in sensitivity.

Pharmacological Data

CompoundClassTargetKey ParameterValue
This compound Kinase InhibitorCDK2/cyclin AIC₅₀37 nM[2]

References

Validation & Comparative

PNU-292137 vs. PHA-533533: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of two notable Cyclin-Dependent Kinase 2 (CDK2) inhibitors, PNU-292137 and PHA-533533. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance analysis of these compounds.

Introduction

This compound and PHA-533533 are both potent inhibitors of CDK2, a key regulator of the cell cycle. Notably, PHA-533533 was developed as a lead optimization of this compound, aiming for an improved pharmacological profile.[1] This guide explores the comparative efficacy of these two molecules through their in vitro and in vivo activities.

In Vitro Efficacy

The in vitro efficacy of this compound and PHA-533533 has been evaluated through enzymatic assays and antiproliferative assessments in various cancer cell lines.

Enzymatic Inhibition

Both compounds demonstrate potent inhibition of the CDK2/cyclin A and CDK2/cyclin E complexes.

CompoundTargetIC50 / Ki
This compound CDK2/cyclin AIC50: 37 nM
CDK2/cyclin EIC50: 92 nM
PHA-533533 CDK2/cyclin AKi: 31 nM
CDK2/cyclin ENot Available

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Antiproliferative Activity
Cell LineCancer TypePHA-533533 IC50This compound IC50
A2780Ovarian Carcinoma0.744 - 0.8 µMNot Available
HCT-116Colon Carcinoma1.354 µMNot Available
HT-29Colorectal AdenocarcinomaNot AvailableNot Available

In Vivo Efficacy

A direct comparative study in a human ovarian carcinoma A2780 xenograft model demonstrated the superior in vivo efficacy of PHA-533533 over its predecessor, this compound.

CompoundAnimal ModelTumor Growth Inhibition (TGI)
This compound A2780 Xenograft< 70%
PHA-533533 A2780 Xenograft70%

PHA-533533's enhanced in vivo activity is attributed to its improved physicochemical properties, including a more than 10-fold increase in solubility and a decrease in plasma protein binding from 99% to 74% compared to this compound.[1]

Mechanism of Action and Signaling Pathway

Both this compound and PHA-533533 exert their anticancer effects by inhibiting CDK2. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA replication, leading to cell cycle arrest at the G1/S checkpoint.[2][3][4]

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb hyper-phosphorylates G1/S Arrest G1/S Arrest CDK2->G1/S Arrest inhibition leads to This compound / PHA-533533 This compound / PHA-533533 This compound / PHA-533533->CDK2 inhibits pRb pRb Rb->pRb E2F E2F pRb->E2F releases E2F->Cyclin E promotes transcription S-phase Gene Transcription S-phase Gene Transcription E2F->S-phase Gene Transcription activates

Figure 1. Simplified CDK2 signaling pathway and the point of inhibition by this compound and PHA-533533.

Experimental Protocols

CDK2 Kinase Assay (General Protocol)

This protocol outlines a general method for determining the enzymatic inhibition of CDK2.

  • Reagents and Materials: Recombinant human CDK2/cyclin A or CDK2/cyclin E, Histone H1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound or PHA-533533, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • In a microplate, add the assay buffer, the inhibitor dilution, and the CDK2/cyclin complex.

    • Initiate the kinase reaction by adding a mixture of Histone H1 and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of inhibitor Mix Mix buffer, inhibitor, and CDK2/cyclin complex Serial Dilution->Mix Initiate Add Histone H1 and ATP to start the reaction Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Measure Measure kinase activity (e.g., ADP quantification) Stop->Measure Calculate Calculate IC50 values Measure->Calculate

Figure 2. General workflow for a CDK2 kinase inhibition assay.

Cell Proliferation Assay (MTT Assay - General Protocol)

This protocol describes a common method for assessing the antiproliferative effects of the compounds.

  • Cell Culture: Culture human cancer cell lines (e.g., A2780, HCT-116) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or PHA-533533 for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Xenograft Study (A2780 Model - General Protocol)

This outlines a general procedure for evaluating in vivo antitumor efficacy.

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject A2780 human ovarian carcinoma cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth, and once the tumors reach a specific size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, PHA-533533, or a vehicle control to the respective groups via a specified route (e.g., oral gavage) and schedule.

  • Monitoring: Regularly measure tumor volume and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The available data indicates that PHA-533533 is a more efficacious CDK2 inhibitor than its predecessor, this compound, particularly in in vivo settings. This enhanced efficacy is likely due to its optimized physicochemical properties. While both compounds potently inhibit CDK2 at the enzymatic level, the superior in vivo performance of PHA-533533 suggests it is a more promising candidate for further development. For a more definitive comparison of their antiproliferative activity, further studies generating head-to-head IC50 data in a panel of relevant cancer cell lines would be beneficial.

References

A Comparative Guide to CDK2 Inhibitors: PNU-292137, Dinaciclib, and Rscovitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key cyclin-dependent kinase 2 (CDK2) inhibitors: PNU-292137, dinaciclib (B612106), and roscovitine (B1683857). The information presented is based on publicly available experimental data to assist in the selection of the most appropriate inhibitor for specific research applications. While this compound is a potent inhibitor of CDK2, a complete kinase selectivity profile is not as extensively documented in the public domain as for dinaciclib and roscovitine. This comparison is therefore based on its established high potency against CDK2 in contrast to the broader-spectrum activity of dinaciclib and the profile of the first-generation inhibitor, roscovitine.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a frequent occurrence in various cancers, making it a prime target for therapeutic intervention. CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide compares this compound, a potent 3-aminopyrazole-based inhibitor, with dinaciclib, a second-generation multi-CDK inhibitor, and roscovitine, a first-generation purine (B94841) analog.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro kinase inhibitory activity and cellular effects of this compound, dinaciclib, and roscovitine based on published data. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)

Target KinaseThis compound (nM)Dinaciclib (nM)Roscovitine (nM)
CDK2/Cyclin A 37[1]1[2][3][4]700[5][6]
CDK2/Cyclin E Data not available1[2][3][4]700[5][6]
CDK1/Cyclin B Data not available3[2][3][4]650[5][6]
CDK4/Cyclin D1 Data not available100[7]>100,000[6]
CDK5/p25 Data not available1[2][3][4]160-200[5][6][8]
CDK7/Cyclin H Data not available60-100800
CDK9/Cyclin T1 Data not available4[2][3][4]Data not available

Table 2: Summary of Cellular Activity

FeatureThis compoundDinaciclibRoscovitine
Primary Cellular Effect Antitumor activity in vivo[1]Induces apoptosis and cell cycle arrest[3][9]Induces apoptosis and cell cycle arrest[5]
Cell Cycle Arrest G1/S phase (inferred)G2/M phaseG0/G1, S, or G2/M (cell type and dose-dependent)
Reported IC₅₀ (Cell Growth) Submicromolar range in various cell lines (for optimized lead PHA-533533)[7]11 nM (median across various cancer cell lines)[9]~15 µM (average across various cancer cell lines)
Induction of Apoptosis Yes (inferred from antitumor activity)Yes, through caspase activation[3]Yes, in numerous cancer cell lines

Mandatory Visualization

CDK2_Signaling_Pathway CDK2 Signaling Pathway in G1/S Transition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway CyclinD Cyclin D MAPK_Pathway->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates CDK46->Rb Releases E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Promotes p21 p21/p27 p21->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle checkpoint.

Experimental_Workflow Experimental Workflow for Evaluating CDK Inhibitors Start Start: Compound of Interest Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling In_Vivo_Studies In Vivo Xenograft Models Selectivity_Profiling->In_Vivo_Studies Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Target Modulation) Cell_Culture->Western_Blot GI50_Determination Determine GI50 Values Proliferation_Assay->GI50_Determination GI50_Determination->In_Vivo_Studies End End: Efficacy & Mechanism Profile In_Vivo_Studies->End

Caption: General workflow for characterizing CDK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the in vitro potency of a compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK2/Cyclin A or E enzyme complex

  • Histone H1 as substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)

  • Test compounds (this compound, dinaciclib, roscovitine) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, CDK2/cyclin enzyme, and Histone H1 substrate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a DMSO-only control.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Capture the phosphorylated substrate on a filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

  • Complete cell culture medium

  • Test compounds (this compound, dinaciclib, roscovitine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO-only control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Conclusion

This comparative guide highlights the distinct profiles of this compound, dinaciclib, and roscovitine as CDK2 inhibitors. This compound emerges as a potent CDK2 inhibitor with demonstrated in vivo antitumor activity.[1] Dinaciclib is a highly potent, second-generation inhibitor with a broader spectrum of activity against multiple CDKs, which may contribute to its potent anti-cancer effects but also potentially to off-target effects.[2][3][4] Roscovitine, a first-generation inhibitor, is less potent than both this compound and dinaciclib but has been a valuable tool in elucidating the role of CDKs in various cellular processes.[5][6] The choice of inhibitor will depend on the specific research goals, with this compound being a suitable candidate for studies focused on potent CDK2 inhibition, while dinaciclib is more appropriate for investigating the effects of broad CDK inhibition.

References

PNU-292137: A Comparative Analysis of a CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor PNU-292137, focusing on its selectivity profile and performance metrics. The information is intended to assist researchers in evaluating its potential for further investigation and development.

Executive Summary

This compound is a 3-aminopyrazole (B16455) derivative that acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) complexed with cyclin A. It demonstrates potent inhibition of its primary target with an IC50 value of 37 nM. While comprehensive data on its selectivity across a broad kinase panel is not publicly available, its development led to an optimized successor, PHA-533533, which exhibits improved physicochemical properties and a potent CDK2/cyclin A inhibition with a Ki of 31 nM. This guide will delve into the available data for both compounds, provide a general experimental protocol for assessing kinase inhibition, and visualize the relevant biological pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its optimized analog, PHA-533533.

CompoundTargetAssay TypePotency (IC50/Ki)Key Findings
This compound CDK2/cyclin ABiochemical AssayIC50 = 37 nM[1][2]Demonstrates in vivo antitumor activity.
PHA-533533 CDK2/cyclin ABiochemical AssayKi = 31 nM[3]Optimized lead from this compound with improved solubility and reduced plasma protein binding.[3]

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of CDK2 in the cell cycle, the primary target of this compound.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase Cyclin E Cyclin E CDK2/Cyclin E CDK2/Cyclin E Cyclin E->CDK2/Cyclin E binds CDK2 CDK2 CDK2->CDK2/Cyclin E binds Rb Rb CDK2/Cyclin E->Rb phosphorylates E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates This compound This compound This compound->CDK2/Cyclin E inhibits Cyclin A Cyclin A CDK2/Cyclin A CDK2/Cyclin A Cyclin A->CDK2/Cyclin A binds CDK2_S CDK2 CDK2_S->CDK2/Cyclin A binds DNA Replication DNA Replication CDK2/Cyclin A->DNA Replication promotes PNU-292137_S This compound PNU-292137_S->CDK2/Cyclin A inhibits

CDK2 Signaling Pathway

Experimental Protocols

A detailed understanding of the methodologies used to assess kinase inhibitor activity is critical for interpreting the data. Below is a generalized protocol for a biochemical kinase inhibition assay, a common method for determining the potency of inhibitors like this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1 or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (containing appropriate salts, pH buffer, and cofactors like MgCl2)

  • Detection reagent (e.g., radiolabeled ATP ([γ-33P]ATP), or reagents for luminescence-based assays like ADP-Glo™)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (scintillation counter for radioactivity or luminometer for luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the purified kinase, and the kinase substrate.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (e.g., DMSO) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will vary:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal, which is then measured by a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Characterization cluster_Optimization Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Potency (IC50) Hit_ID->Biochem_Assay Selectivity Kinase Selectivity Profiling Biochem_Assay->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo

Kinase Inhibitor Workflow

Conclusion

This compound is a potent inhibitor of CDK2/cyclin A that served as a valuable lead compound in the development of optimized analogs like PHA-533533. While the available data confirms its on-target activity, a comprehensive understanding of its selectivity profile is limited by the lack of publicly available data from broad kinase panel screening. For a complete evaluation of this compound as a chemical probe or a therapeutic lead, further investigation into its off-target effects is highly recommended. Researchers interested in this compound should consider performing extensive kinase selectivity profiling to fully characterize its activity and potential liabilities.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for PNU-292137 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[1][2][3] Understanding the direct interaction of a small molecule with its intended protein target within the complex cellular environment is a critical step in drug discovery. This document outlines the principles, protocols, and expected data for CETSA and compares its performance with other widely used target engagement assays. While specific experimental data for this compound across all discussed platforms is not publicly available, this guide leverages data from analogous CDK2 inhibitors to provide a comparative framework.

Introduction to this compound and its Target: CDK2/cyclin A

This compound is a small molecule inhibitor that targets the cyclin-dependent kinase 2 (CDK2) in complex with its regulatory subunit, cyclin A.[1][2][3] The CDK2/cyclin A complex is a key regulator of the cell cycle, playing a crucial role in the transition from the G1 to the S phase and in the progression through the S phase.[4][5][6][7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target. This compound has been shown to inhibit CDK2/cyclin A with a half-maximal inhibitory concentration (IC50) of 37 nM in biochemical assays.[1][2] Verifying that this compound engages CDK2 within intact cells is essential for validating its mechanism of action and guiding further development.

Comparison of Target Engagement Assays

Several biophysical and cell-based assays can be employed to confirm and quantify the interaction between a small molecule and its target protein. The choice of assay depends on various factors, including the need for a label-free system, the desired throughput, and the specific information required (e.g., binding affinity, cellular potency). The following table provides a comparative overview of CETSA and its alternatives for assessing this compound target engagement.

Assay Principle Key Advantages Key Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[9][10][11]Label-free; applicable in intact cells, tissues, and cell lysates; reflects physiological conditions.[9]Not all ligand binding events cause a significant thermal shift; can be lower throughput; requires specific antibodies for detection.Change in melting temperature (ΔTm); EC50 from isothermal dose-response curves.[9][10]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by a compound reduces the BRET signal.[12][13]High-throughput; highly sensitive and quantitative; can be performed in live cells to determine intracellular affinity and residence time.[12][14][13]Requires genetic modification of the target protein (NanoLuc® fusion); potential for steric hindrance from the tag; requires a specific fluorescent tracer.Intracellular IC50 or EC50 values.[15][16]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the conformation of the target protein, making it more or less susceptible to proteolytic degradation.[17]Label-free; does not require protein modification; can be used in complex cell lysates.[17]Requires careful optimization of protease digestion; may not be sensitive enough for all interactions; generally lower throughput.Degree of protease protection, often visualized by Western Blot.[17][18][19][20]
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein.Real-time kinetic data (association and dissociation rates); high sensitivity; label-free for the analyte.Requires purified protein and immobilization, which may alter protein conformation; may not reflect cellular conditions.Dissociation constant (Kd), on-rate (ka), and off-rate (kd).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a target protein in solution.Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd); label-free and in-solution.Requires large amounts of purified, soluble protein; lower throughput.Dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS).

Experimental Protocols

Detailed methodologies for the key target engagement assays are provided below to facilitate their implementation.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes the generation of a thermal melt curve for CDK2 in the presence and absence of this compound.

Materials:

  • Cells expressing CDK2 (e.g., a relevant cancer cell line)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibody specific for CDK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with a saturating concentration of this compound or vehicle for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Immediately cool on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Western Blot Analysis: Collect the supernatant. Determine and normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody against CDK2.

  • Data Analysis: Quantify the band intensities for CDK2 at each temperature for both this compound- and vehicle-treated samples. Normalize the intensity of each band to the intensity at the lowest temperature. Plot the normalized soluble CDK2 fraction against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[9]

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the steps to determine the intracellular potency of this compound by competitive displacement of a fluorescent tracer.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-CDK2 fusion protein

  • Expression vector for cyclin A

  • NanoBRET™ kinase tracer and substrate

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

Procedure:

  • Cell Transfection and Seeding: Co-transfect HEK293 cells with the NanoLuc®-CDK2 and cyclin A expression vectors. Seed the transfected cells into assay plates.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer and the this compound dilutions to the cells. Include a vehicle-only control.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the luminescence signal at the donor (NanoLuc®) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.[15][16][21]

Drug Affinity Responsive Target Stability (DARTS)

This protocol describes a label-free method to validate the interaction between this compound and CDK2.

Materials:

  • Cell lysate containing CDK2

  • This compound

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor

  • SDS-PAGE and Western Blot reagents

  • Primary antibody specific for CDK2

Procedure:

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line. Determine and normalize the protein concentration.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or vehicle for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion: Add a protease to the lysates at an optimized concentration and incubate for a specific time (e.g., 10-30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against CDK2.

  • Data Analysis: Compare the band intensity of CDK2 in the this compound-treated sample to the vehicle-treated sample. A stronger band in the presence of this compound indicates that the compound protected CDK2 from proteolytic degradation, confirming target engagement.[17][18][19][20][22]

Visualizing the Methodologies and Pathways

To further clarify the experimental workflows and the biological context of this compound's action, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_treatment Heat Treatment cluster_lysis_fractionation Lysis & Fractionation cluster_detection_analysis Detection & Analysis A 1. Treat cells with This compound or vehicle B 2. Heat cell suspension at various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Quantify soluble CDK2 (e.g., Western Blot) D->E F 6. Generate melt curves and determine ΔTm E->F

CETSA Experimental Workflow.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_signal_detection Signal Detection & Analysis A 1. Transfect cells with NanoLuc-CDK2 and Cyclin A B 2. Add NanoBRET tracer and serial dilutions of this compound A->B C 3. Add Nano-Glo Substrate B->C D 4. Measure BRET signal C->D E 5. Calculate BRET ratio and determine IC50 D->E

NanoBRET Target Engagement Assay Workflow.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F_free E2F pRb_E2F->E2F_free Releases CyclinE_CDK2 Cyclin E / CDK2 E2F_free->CyclinE_CDK2 Activates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Leads to activation of DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes CyclinA_CDK2->DNA_Replication Maintains PNU_292137 This compound PNU_292137->CyclinA_CDK2 Inhibits

Simplified CDK2/cyclin A Signaling Pathway.

Conclusion

Confirming the direct engagement of this compound with its target, CDK2, in a cellular context is a fundamental step in its preclinical validation. CETSA offers a powerful, label-free approach to directly measure this interaction under physiological conditions. While CETSA provides robust qualitative and semi-quantitative data on target engagement, alternative methods such as the NanoBRET™ Target Engagement Assay offer higher throughput and more precise quantification of intracellular potency, albeit with the requirement of genetic modification of the target protein. DARTS provides another label-free alternative, particularly useful when protein modification is not feasible. The selection of the most appropriate assay will depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary framework and protocols to aid researchers in making an informed decision for validating the target engagement of this compound and other CDK2 inhibitors.

References

PNU-292137: A Comparative Analysis of Efficacy in p53 Mutant vs. Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of PNU-292137, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in cancer cells with differing p53 tumor suppressor gene status. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from closely related CDK2 inhibitors, particularly Roscovitine (B1683857) (also known as Seliciclib), to provide a representative overview of the expected differential effects. The p53 pathway is a critical determinant of cell fate in response to cellular stress, and its status is a key factor in the efficacy of many anti-cancer agents.

Introduction to this compound and its Mechanism of Action

This compound is a 3-aminopyrazole (B16455) derivative that functions as a potent inhibitor of the CDK2/cyclin A and CDK2/cyclin E complexes. These complexes are pivotal for the regulation of the cell cycle, particularly the G1/S phase transition and S phase progression. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, which often exhibit dysregulated CDK activity. Given that p53 is a key upstream regulator of the cell cycle and apoptosis, its functional status is hypothesized to significantly influence the cellular response to CDK2 inhibition.

Performance Comparison of CDK2 Inhibitors Based on p53 Status

The following tables summarize the in vitro efficacy of the CDK2 inhibitor Roscovitine in cancer cell lines with either wild-type or mutant p53. This data is presented as a surrogate to illustrate the potential differential effects of this compound.

Table 1: Cell Viability (IC50) of Roscovitine in Head and Neck Cancer Cell Lines with Different p53 Status

Cell Linep53 StatusIC50 (µM)
UMSCC47Wild-Type~20
SCC61Mutant~40
UNC7Wild-Type>40
SCC35Mutant~40
FaDUMutant~40

Data synthesized from studies on Roscovitine, a compound with a similar mechanism of action to this compound. The sensitivity to Roscovitine in some head and neck cancer cell lines appeared to be greater in the HPV-positive cell line (UMSCC47) which retains wild-type p53, though other wild-type p53 cells were resistant.[1]

Table 2: Apoptosis Induction by the CDK Inhibitor CYC202 (R-roscovitine) in B-CLL Cells

p53/ATM StatusApoptosis Induction
Wild-Type/Wild-TypeYes
Mutant/Wild-TypeYes
Wild-Type/MutantYes
Mutant/MutantYes

The CDK inhibitor CYC202 (R-roscovitine) was shown to induce apoptosis in B-CLL cells regardless of their p53 or ATM mutation status, suggesting its potential to overcome resistance mechanisms associated with defects in these pathways.

Signaling Pathways and Experimental Workflows

To visualize the interplay between CDK2 inhibition and the p53 pathway, as well as the general workflow for assessing drug efficacy, the following diagrams are provided.

CDK2_p53_Pathway CDK2 Signaling in the Context of p53 Status p53_wt p53 (Wild-Type) p21 p21 p53_wt->p21 Induces Apoptosis_wt Apoptosis p53_wt->Apoptosis_wt CDK2_wt CDK2/Cyclin E p21->CDK2_wt Inhibits G1_S_Arrest G1/S Arrest CDK2_wt->G1_S_Arrest Promotes (Inhibition leads to arrest) p53_mut p53 (Mutant) CDK2_mut CDK2/Cyclin E Proliferation Uncontrolled Proliferation CDK2_mut->Proliferation Drives PNU292137 This compound PNU292137->CDK2_wt Inhibits PNU292137->CDK2_mut Inhibits Experimental_Workflow Experimental Workflow for Efficacy Comparison start Start cell_lines Select p53 WT and p53 Mutant Cell Lines start->cell_lines treatment Treat with this compound (or surrogate) at varying concentrations cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay western_blot Western Blot Analysis (p53, p21, CDK2 targets) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 Determine IC50 values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis western_blot->data_analysis cell_cycle->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

PNU-292137: A Comparative Guide for CDK2 Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a compelling therapeutic target due to its critical role in cell cycle progression.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making the development of potent and selective inhibitors a key area of investigation.[1] This guide provides a comprehensive comparison of PNU-292137, a notable tool compound for CDK2 research, with other alternative CDK2 inhibitors. We present key experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate tool for their studies.

This compound: A Potent CDK2 Inhibitor

This compound is a 3-aminopyrazole (B16455) derivative identified through high-throughput screening as a potent inhibitor of CDK2/cyclin A and CDK2/cyclin E complexes.[2][3] It exhibits a nanomolar half-maximal inhibitory concentration (IC50) for CDK2/cyclin A, demonstrating its potential as a valuable research tool.[2] Preclinical studies have shown that this compound possesses in vivo antitumor activity in mouse xenograft models, highlighting its potential for further development.[2][3]

Comparison with Alternative CDK2 Inhibitors

The quest for CDK2-selective inhibitors has yielded a variety of compounds, each with distinct potency and selectivity profiles. The high degree of homology in the ATP-binding pockets of CDKs presents a significant challenge in developing highly selective inhibitors.[4] A comparison of this compound with other known CDK2 inhibitors is crucial for understanding its relative strengths and weaknesses.

CompoundCDK2 IC50/KiSelectivity ProfileKey Features
This compound IC50 = 37 nM (CDK2/cyclin A)[2]Information on broader selectivity is limited in the public domain.3-aminopyrazole class; In vivo antitumor activity.[2][3]
PHA-533533 Ki = 31 nM (CDK2/cyclin A)[3]Optimized from this compound.Improved solubility and reduced plasma protein binding compared to this compound; Greater in vivo activity in A2780 xenograft model.[3]
PF-07104091 IC50 = 2.4 nM (CDK2/cyclin E1)[4]Selective over CDKs 4, 6, and 9.[4]A selective CDK2 inhibitor that has entered clinical trials.[1][4]
INX-315 Potent inhibition[4]More selective against CDK1 than PF-07104091.[4]Derived from the CDK4/6 inhibitor trilaciclib; Shows greater potency against CDK2/cyclin E1 in cellular assays compared to PF-07104091.[4]
Compound 32 (Genentech) -Excellent selectivity against ERK2 and CDK4. 12-fold selective for CDK2 over CDK1.[5]Demonstrated 112% tumor growth inhibition in an OVCAR3 xenograft model.[5]
NU6102 IC50 = 5.4 nM (CDK2/cyclin A3)[6]Also inhibits CDK1/cyclin B (IC50 = 9.5 nM).[6]Its water-soluble prodrug is NU6301.[6]
Roscovitine (Seliciclib) IC50 = 0.7 µM (CDK2)[7]Also inhibits Cdc2 and CDK5.[7][8]One of the earlier, less selective CDK inhibitors.[9]
Dinaciclib IC50 = 1 nM (CDK2)[7]Potent inhibitor of CDK1, CDK5, and CDK9 as well.[7]A pan-CDK inhibitor that has been in clinical trials.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of CDK2's role and the application of its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits PNU_292137 This compound PNU_292137->CyclinE_CDK2 inhibits

CDK2 signaling pathway and the point of intervention for this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Assay B Cell-Based Proliferation Assay A->B C Selectivity Profiling B->C D Tumor Xenograft Model Establishment C->D Lead Compound Selection E Treatment with this compound D->E F Tumor Growth Measurement E->F G Pharmacodynamic Analysis F->G

A generalized experimental workflow for evaluating a CDK2 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data. Below are outlines of key protocols used to characterize CDK2 inhibitors.

Biochemical Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.

  • Reaction Setup : A reaction mixture is prepared containing purified recombinant CDK2/cyclin A or CDK2/cyclin E, a suitable substrate (e.g., Histone H1), and a buffer containing ATP.[10]

  • Inhibitor Addition : Test compounds, such as this compound, are added to the reaction mixture at various concentrations.[10]

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[10]

  • Detection : The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using [γ-³³P]ATP, or non-radioactive methods like fluorescence-based assays.[10]

  • Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of CDK2 inhibitors on the viability and proliferation of cancer cells.

  • Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the CDK2 inhibitors for a specified period (e.g., 72 hours).[10]

  • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10]

  • Data Analysis : The absorbance is measured using a microplate reader. The absorbance values are proportional to the number of viable cells, and the IC50 value for cell proliferation is calculated.[10]

Western Blot for Phospho-Rb

This method is used to determine if a CDK2 inhibitor can block the phosphorylation of a key CDK2 substrate, the retinoblastoma protein (Rb), in cells.[10]

  • Cell Treatment and Lysis : Cells are treated with the CDK2 inhibitor for a desired time. Subsequently, the cells are lysed to extract total protein.[10]

  • Protein Quantification : The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[10]

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with a primary antibody specific for phosphorylated Rb (pRb). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection : The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the pRb band is quantified and normalized to a loading control (e.g., total Rb or a housekeeping protein).

Conclusion

This compound serves as a valuable tool compound for researchers investigating the role of CDK2 in various biological processes, particularly in the context of cancer. Its nanomolar potency and demonstrated in vivo activity make it a strong candidate for preclinical studies. However, the landscape of CDK2 inhibitors is continually evolving, with newer compounds offering improved selectivity and drug-like properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when selecting a CDK2 inhibitor for their specific research needs. As with any tool compound, a thorough understanding of its biochemical and cellular characteristics is paramount for the generation of robust and reproducible data.

References

PNU-292137: A Comparative Analysis of a CDK2/Cyclin A Inhibitor in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of PNU-292137, a potent 3-aminopyrazole (B16455) inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A, reveals its specificity and anti-tumor activity in various cancer models. This guide provides a comparative overview of this compound against other notable CDK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

This compound has demonstrated significant in vivo anti-tumor activity, positioning it as a noteworthy compound in the landscape of cancer therapeutics.[1] This guide delves into its performance, presenting a side-by-side comparison with its optimized successor, PHA-533533, the pan-CDK inhibitor Flavopiridol, and the selective CDK4/6 inhibitor Palbociclib.

Comparative Efficacy in Cancer Cell Lines

The in vitro potency of these CDK inhibitors varies across different cancer cell lines, highlighting the importance of understanding their specificity. This compound exhibits a half-maximal inhibitory concentration (IC50) of 37 nM against CDK2/cyclin A.[1][2] Its successor, PHA-533533, demonstrates a comparable affinity with a dissociation constant (Ki) of 31 nM for the same target.

The following table summarizes the available IC50 values for these compounds across various cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.

CompoundTargetA2780 (Ovarian Carcinoma) IC50 (nM)HCT-116 (Colon Carcinoma) IC50 (nM)HT-29 (Colorectal Adenocarcinoma) IC50 (nM)
This compound CDK2/cyclin AData Not AvailableData Not AvailableData Not Available
PHA-533533 CDK2/cyclin A744, 800[3]1354[3]Data Not Available
Flavopiridol Pan-CDKData Not AvailableData Not AvailableData Not Available
Palbociclib CDK4/6Data Not AvailableData Not AvailableData Not Available

In Vivo Anti-Tumor Activity

Preclinical studies utilizing xenograft models have been instrumental in evaluating the in vivo efficacy of these CDK inhibitors. This compound has shown a tumor growth inhibition (TGI) of over 50% in a mouse xenograft model.[1][2] In a head-to-head comparison within an A2780 ovarian cancer xenograft model, PHA-533533 was found to be more active than this compound, achieving a remarkable 70% tumor growth inhibition.[4]

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound Mouse XenograftNot Specified>50%[1][2]
PHA-533533 A2780 XenograftNot Specified70%[4]
Flavopiridol Not SpecifiedNot SpecifiedData Not Available
Palbociclib Not SpecifiedNot SpecifiedData Not Available

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and PHA-533533 is the inhibition of the CDK2/cyclin A complex. This complex plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting this complex, these compounds effectively halt cell cycle progression and, consequently, tumor growth.

CDK2_Signaling_Pathway Growth Factors Growth Factors Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Growth Factors->Ras/Raf/MEK/ERK Pathway activate Cyclin D Synthesis Cyclin D Synthesis Ras/Raf/MEK/ERK Pathway->Cyclin D Synthesis upregulates Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E/A Synthesis Cyclin E/A Synthesis E2F->Cyclin E/A Synthesis promotes Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry drives This compound This compound This compound->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.

The evaluation of these compounds typically follows a standardized experimental workflow, from in vitro kinase assays to in vivo animal studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase Assay Kinase Assay Cell Proliferation Assay Cell Proliferation Assay Kinase Assay->Cell Proliferation Assay Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assay->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot Xenograft Model Establishment Xenograft Model Establishment Treatment Administration Treatment Administration Xenograft Model Establishment->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation

Caption: A typical experimental workflow for the evaluation of CDK inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against the target kinase.

Materials:

  • Recombinant CDK2/cyclin A enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compound (this compound or alternative)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 96-well plate.

  • Add the CDK2/cyclin A enzyme, substrate, and kinase buffer to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT/MTS Assay)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A2780, HCT-116, HT-29)

  • Complete cell culture medium

  • Test compound

  • MTT or MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in the CDK signaling pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-cyclin A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compound and lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control.

A2780 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the compound.

Materials:

  • A2780 human ovarian carcinoma cells

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of A2780 cells (typically 5-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure the tumor volume using calipers two to three times per week.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

This comparative guide provides a foundational understanding of this compound's specificity and performance in various cancer models. The detailed protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this and other CDK inhibitors.

References

Confirming CDK2 Inhibition by PNU-292137: A Guide to Downstream Marker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by the small molecule inhibitor PNU-292137. By examining key downstream signaling markers, researchers can effectively validate the mechanism of action and compare its efficacy to other known CDK2 inhibitors. This document outlines detailed experimental protocols, presents comparative data from related compounds, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and CDK2 Inhibition

This compound is an orally effective inhibitor of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1] It exhibits inhibitory activity against CDK2/cyclin A and CDK2/cyclin E with IC50 values of 37 nM and 92 nM, respectively.[1][2] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis, making it a target for cancer therapy.[3][4] Verifying the on-target effect of this compound is crucial for its development as a therapeutic agent. This is achieved by assessing its impact on the phosphorylation of direct and indirect substrates of CDK2 and the subsequent cellular consequences.

Downstream Markers for Confirming CDK2 Inhibition

The primary downstream events following CDK2 inhibition include:

  • Hypophosphorylation of Retinoblastoma Protein (Rb): CDK2 is a key kinase responsible for the hyperphosphorylation of the tumor suppressor protein Rb. Inhibition of CDK2 leads to a decrease in phosphorylated Rb (pRb).[4]

  • Modulation of p21 Levels: The cyclin-dependent kinase inhibitor p21 can be upregulated in response to cell cycle arrest induced by CDK2 inhibition.[3]

  • Cell Cycle Arrest: Inhibition of the G1/S transition is a hallmark of CDK2 inhibition, leading to an accumulation of cells in the G1 phase of the cell cycle.[3][4]

  • Induction of Apoptosis: Prolonged inhibition of CDK2 can trigger programmed cell death, or apoptosis.[3][4]

Comparative Analysis of CDK2 Inhibitors

InhibitorTarget(s)Effect on Rb PhosphorylationEffect on p21 ExpressionCell Cycle EffectApoptosis InductionReference(s)
This compound (Expected) CDK2/cyclin A, CDK2/cyclin EDecreaseIncreaseG1 ArrestYes[1][2]
PHA-533533 CDK2Consistent with CDK2 inhibitionNot specifiedG1/S and G2/M arrestYes[5]
SNS-032 CDK2, CDK7, CDK9Not specifiedIncreaseG1 ArrestYes[3][6]
Dinaciclib CDK1, CDK2, CDK5, CDK9DecreaseDecreaseG2/M ArrestYes[2][7]
Milciclib CDK1, CDK2, CDK4, CDK5, CDK7Not specifiedIncreaseG1 ArrestYes[8][9]

Experimental Protocols

To confirm the inhibition of CDK2 by this compound, the following key experiments should be performed:

Western Blot Analysis for Phosphorylated Rb (pRb) and p21

This protocol is designed to detect changes in the phosphorylation status of Rb and the expression level of p21 in response to this compound treatment.

a. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., a line known to be sensitive to CDK2 inhibition) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle.

a. Cell Preparation and Fixation:

  • Culture and treat cells with this compound as described above.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.

b. Staining and Analysis:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells.

a. Cell Staining:

  • Culture and treat cells with this compound as described above.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

b. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 activates transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes Cyclin_E_CDK2->pRb hyperphosphorylates Apoptosis Apoptosis Cyclin_E_CDK2->Apoptosis suppresses (prolonged inhibition induces) PNU_292137 This compound PNU_292137->Cyclin_E_CDK2 inhibits p21 p21 p21->Cyclin_E_CDK2 inhibits

CDK2 Signaling Pathway and this compound Inhibition Point.

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Western_Blot Western Blot (pRb, p21) Harvesting->Western_Blot Flow_Cytometry_CC Flow Cytometry (Cell Cycle) Harvesting->Flow_Cytometry_CC Flow_Cytometry_Apo Flow Cytometry (Apoptosis) Harvesting->Flow_Cytometry_Apo Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Flow_Cytometry_CC->Data_Analysis Flow_Cytometry_Apo->Data_Analysis

Experimental Workflow for Confirming CDK2 Inhibition.

Conclusion

By employing the experimental strategies outlined in this guide, researchers can robustly confirm the inhibitory effect of this compound on CDK2. Analysis of downstream markers such as the phosphorylation status of Rb, expression of p21, cell cycle distribution, and the induction of apoptosis will provide clear, quantitative evidence of on-target activity. Comparing these results with data from other known CDK2 inhibitors will further contextualize the potency and specific effects of this compound, aiding in its preclinical and clinical development.

References

A Comparative Analysis of PNU-292137 and PF-00562271 in CDK2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target for therapeutic intervention due to its pivotal role in cell cycle regulation. Dysregulation of CDK2 activity is a common feature in many human cancers, making the development of potent and selective CDK2 inhibitors a key focus for oncology research. This guide provides a detailed comparison of two such inhibitors, PNU-292137 and PF-00562271, focusing on their performance in CDK2 inhibition assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds.

At a Glance: this compound vs. PF-00562271

This compound is recognized as a potent inhibitor of the CDK2/cyclin A complex. In contrast, PF-00562271 is primarily a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Pyk2, with off-target activity against several Cyclin-Dependent Kinases, including CDK2.[1][2][3][4] While both compounds exhibit inhibitory effects on CDK2, their primary targets and overall selectivity profiles differ significantly.

Performance in CDK2 Inhibition Assays: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and PF-00562271 in various kinase inhibition assays.

Table 1: Biochemical Potency Against CDK2 and Other Kinases

CompoundTargetIC50 (nM)Assay Type
This compound CDK2/cyclin A37[5]In vitro kinase assay
PF-00562271 CDK2/CyclinE30 - 120[6][7]Recombinant enzyme assay
CDK1/CyclinB58[1]Cell-free assay
CDK3/CyclinE47[1]Cell-free assay
FAK1.5[1][2][8]Cell-free assay
Pyk213 - 14[1][2][8]Cell-free assay

Table 2: Cellular Activity and Effects

CompoundCell-based AssayIC50 / EffectCell Line(s)
This compound Antitumor Activity (TGI > 50%)Not specifiedMouse xenograft model[5]
PF-00562271 Phospho-FAK inhibition5 nM[1][2]Inducible cell-based assay
Cell Proliferation2.01 - 3.3 µM[1]FAK WT, FAK-/-, FAK kinase-deficient cells
Cell Cycle ArrestG1 arrest at 3.3 µM[8]PC3-M cells

Understanding the Mechanism: Signaling Pathways

The diagram below illustrates the canonical CDK2 signaling pathway and the points of inhibition for both compounds. CDK2, in complex with cyclins E and A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates such as the Retinoblastoma protein (Rb).

Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S transition, indicating the inhibitory action of this compound and PF-00562271.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are representative protocols for key CDK2 inhibition assays.

Biochemical CDK2 Kinase Assay (Luminescence-based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CDK2/cyclin complex by quantifying the amount of ADP produced.

Assay_Workflow Biochemical CDK2 Kinase Assay Workflow start Start prep_reagents Prepare Reagents (CDK2/Cyclin, Substrate, ATP, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor to Plate prep_reagents->add_inhibitor add_enzyme Add CDK2/Cyclin Complex add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop_reaction generate_signal Generate Luminescent Signal (Kinase Detection Reagent) stop_reaction->generate_signal read_luminescence Measure Luminescence generate_signal->read_luminescence analyze Data Analysis (IC50 determination) read_luminescence->analyze end End analyze->end

Caption: Workflow for a typical luminescence-based biochemical CDK2 kinase assay.

Protocol Details:

  • Reagent Preparation: Prepare a master mixture containing 5x Kinase assay buffer, ATP, and a suitable CDK substrate peptide (e.g., a derivative of Histone H1 or Rb). Prepare serial dilutions of the test inhibitor (this compound or PF-00562271) in the assay buffer.[9]

  • Reaction Setup: To the wells of a 96-well plate, add the inhibitor solution. For positive and blank controls, add the vehicle buffer.[9]

  • Enzyme Addition: Thaw the CDK2/Cyclin A or CDK2/Cyclin E enzyme on ice and dilute it to the desired concentration in 1x Kinase assay buffer. Add the diluted enzyme to all wells except the "Blank" wells.[9]

  • Kinase Reaction: Initiate the kinase reaction by adding the master mixture to all wells. Incubate the plate at 30°C for 45-60 minutes.[9]

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[10][11]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the "Blank" values from all other readings and calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell-Based CDK2 Activity Assay (Western Blot for Rb Phosphorylation)

This assay assesses the ability of an inhibitor to block CDK2 activity within a cellular context by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb).

Protocol Details:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., a line known to be dependent on CDK2 activity) in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[12]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard method like the BCA assay.[12][13]

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) and a primary antibody for total Rb as a loading control. Following washes, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb, which reflects the level of CDK2 inhibition in the treated cells.[12]

Conclusion

Both this compound and PF-00562271 demonstrate inhibitory activity against CDK2. However, the available data indicates that this compound is a more specific CDK2 inhibitor, with a reported IC50 of 37 nM against the CDK2/cyclin A complex.[5] In contrast, PF-00562271 is a highly potent FAK inhibitor with off-target activity against CDKs.[1][3] While it inhibits CDK2 in biochemical assays with nanomolar potency, significantly higher micromolar concentrations are required to elicit a cell cycle arrest phenotype, suggesting that its primary cellular effects are mediated through FAK inhibition.[1][6][8]

For researchers specifically interested in targeting CDK2, this compound appears to be a more direct and potent tool. PF-00562271, on the other hand, may be more suitable for studies investigating the interplay between FAK and CDK signaling pathways or for exploring dual FAK/CDK inhibition as a therapeutic strategy. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. The provided experimental protocols offer a foundation for researchers to independently validate and compare the efficacy of these and other CDK2 inhibitors in their own experimental systems.

References

Evaluating the Therapeutic Window of PNU-292137: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical CDK2 inhibitor PNU-292137 with its successor, PHA-533533, and contextualizes its performance against the broader landscape of CDK2 inhibitors. This analysis is supported by available experimental data to inform future research and development in oncology.

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A, a key regulator of cell cycle progression.[1] Dysregulation of the CDK2/cyclin A pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound emerged from a high-throughput screening effort as a nanomolar inhibitor of CDK2/cyclin A with demonstrated in vivo antitumor activity.[1] This guide will delve into its therapeutic window by comparing its efficacy and toxicity profile with a lead-optimized successor, PHA-533533, and other CDK inhibitors.

Comparative Performance of this compound and PHA-533533

Following the identification of this compound, a lead optimization program was undertaken to improve its physicochemical and pharmacological properties. This effort led to the development of PHA-533533, which demonstrated a more favorable preclinical profile.[2]

ParameterThis compoundPHA-533533Fold Improvement
In Vitro Potency
CDK2/cyclin A IC5037 nM[1]--
CDK2/cyclin A Kᵢ-31 nM[2]-
Physicochemical Properties
Aqueous SolubilityLow>10x higher[2]>10
Plasma Protein Binding99%[2]74%[2]25% reduction
In Vivo Efficacy (A2780 Xenograft Model)
Tumor Growth Inhibition (TGI)>50%[1]70%[2]~1.4
In Vivo Safety
Observed Toxicity at Efficacious DoseDevoid of toxic effects[1]Well-tolerated-

Contextualizing this compound in the CDK2 Inhibitor Landscape

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate compounds like this compound, the following diagrams illustrate the relevant biological pathway and experimental workflows.

CDK2_Signaling_Pathway CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression cluster_G1_S G1/S Transition cluster_S_Phase S Phase cluster_Inhibitors CDK2/Cyclin A Signaling Pathway in Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE Cyclin E E2F E2F pRb->E2F releases E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA activates CDK2_CyclinE->pRb hyper-phosphorylates DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication promotes PNU_292137 This compound PNU_292137->CDK2_CyclinA inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental_Workflow In Vivo Evaluation of a CDK2 Inhibitor cluster_Xenograft Xenograft Model Development cluster_Treatment Treatment and Monitoring cluster_Analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., A2780) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision Analysis TGI Calculation & Immunohistochemistry (pRb) Tumor_Excision->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of PNU-292137: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent, research-grade compounds like PNU-292137 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this CDK2/cyclin A inhibitor.

Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste.[1][2] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.

Summary of Key Disposal Procedures

The following table summarizes the essential procedures for the safe disposal of this compound, categorized by waste type.

Waste TypeDescriptionCollection Container and Labeling
Solid Waste Unused, expired, or contaminated this compound powder.Use the original vial or a clearly labeled, sealed, and chemically compatible hazardous waste container. Label as "Hazardous Waste: this compound (Solid)".
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Use a labeled, sealed, and chemically compatible hazardous waste container designated for flammable or organic solvents. Label as "Hazardous Waste: this compound in [Solvent Name]".
Liquid Waste (Aqueous) Aqueous solutions containing this compound.Use a labeled, sealed, and chemically compatible hazardous waste container designated for aqueous waste. Label as "Hazardous Waste: this compound (Aqueous Solution)".
Contaminated Labware Pipette tips, centrifuge tubes, vials, and other disposable labware that has come into direct contact with this compound.Collect in a labeled, sealed plastic bag or a rigid container for solid hazardous waste. Label as "Hazardous Waste: this compound Contaminated Labware".
Contaminated PPE Gloves, bench paper, and other personal protective equipment contaminated with this compound.Collect in a labeled, sealed plastic bag designated for solid hazardous waste. Label as "Hazardous Waste: this compound Contaminated PPE".

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

  • Waste Identification and Segregation :

    • Treat all materials that have come into contact with this compound as hazardous waste.[2]

    • Segregate waste streams based on the categories outlined in the table above. Do not mix incompatible waste types.[2]

  • Use of Appropriate Waste Containers :

    • Ensure all waste containers are in good condition, compatible with the chemical waste, and have securely fitting lids to prevent leaks or spills.[2]

  • Proper Labeling of Waste Containers :

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[2]

  • Designate a Satellite Accumulation Area (SAA) :

    • Establish a designated area within the laboratory for the temporary storage of hazardous waste.[2]

    • This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Storage of Hazardous Waste :

    • Keep all hazardous waste containers tightly sealed when not in use.

    • Store containers in the designated SAA until they are ready for pickup.

  • Arrange for Waste Pickup :

    • Once a waste container is full, or before it reaches the maximum allowable storage time as per your institution's policy, contact your EHS department to schedule a hazardous waste pickup.[2]

Disposal Workflow

PNU_292137_Disposal_Workflow cluster_generation Waste Generation cluster_handling Handling and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste is Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste by Type (Solid, Liquid, Labware, PPE) A->B C Place in Appropriately Labeled, Compatible, and Sealed Containers B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Institutional EHS Department for Waste Pickup D->E F EHS Manages Final Disposal According to Regulations E->F

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.